1,1'-Diacetylferrocene
Description
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Properties
CAS No. |
1273-94-5 |
|---|---|
Molecular Formula |
C14H14FeO2-6 |
Molecular Weight |
270.10 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron |
InChI |
InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;/q-5;-1; |
InChI Key |
DAVCBKPWWUUYNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of 1,1'-diacetylferrocene?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physical and chemical properties of 1,1'-diacetylferrocene, an important organometallic compound and versatile synthetic intermediate. The document summarizes its key physical characteristics, spectroscopic data, and chemical reactivity. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers in their laboratory work.
Introduction
This compound, with the chemical formula C₁₄H₁₄FeO₂, is a derivative of ferrocene (B1249389) where an acetyl group is attached to each of the two cyclopentadienyl (B1206354) rings.[1][2] This symmetrical structure imparts unique chemical and physical properties that make it a valuable starting material in organic synthesis, materials science, and for the development of novel pharmaceutical compounds.[3][4] Its redox activity, stemming from the iron center, is a key feature explored in various applications, including catalysis and the design of electroactive polymers.[3]
Physical Properties
This compound is a reddish-orange to brown crystalline solid at room temperature.[1][3][5] It is generally insoluble in water but soluble in organic solvents like acetonitrile.[6][7][8][9] The compound is noted for its moderate thermal stability.[3] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄FeO₂ | [1][2][6] |
| Molecular Weight | 270.10 g/mol | [1][6] |
| Appearance | Red to brown crystalline powder/crystals | [1][5] |
| Melting Point | 122 - 128 °C | [1][5][10] |
| Boiling Point | 166.6 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water; Soluble in acetonitrile | [6][7][8][9] |
| Flash Point | 53.1 °C | [1] |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of both the ferrocene moiety and the acetyl substituents. The ferrocene core can undergo oxidation at the iron center. The compound is generally stable under standard ambient conditions but is incompatible with strong oxidizing agents.[10][11]
The acetyl groups undergo reactions typical of ketones. For instance, the hydroxyl group can be substituted to produce various derivatives, such as carboxylic acids or alcohols.[6] It can also react with peroxides to form corresponding hydroperoxides.[6] The synthesis of this compound itself is a classic example of a Friedel-Crafts acylation reaction on the aromatic cyclopentadienyl rings of ferrocene.[12][13]
Spectroscopic Properties
The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption peaks corresponding to the carbonyl (C=O) stretching vibrations of the two acetyl groups, typically appearing in the range of 1700-1750 cm⁻¹.[14] Additionally, C-H stretching vibrations from the methyl groups and the cyclopentadienyl rings are observed around 2800-3000 cm⁻¹.[14] The ferrocene skeleton also contributes to characteristic peaks in the fingerprint region below 1400 cm⁻¹.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides clear evidence of its symmetrical structure. It typically shows three main signals: a singlet for the six protons of the two methyl groups (CH₃) at approximately 2.4 ppm, and two triplets or multiplets for the eight protons of the two cyclopentadienyl rings, appearing around 4.5 ppm and 4.8 ppm.[15]
The ¹³C NMR spectrum further confirms the structure, with characteristic signals for the carbonyl carbon, the methyl carbon, and the carbons of the cyclopentadienyl rings.[16]
UV-Vis Spectroscopy
The electronic spectrum of ferrocene derivatives is of interest. While specific lambda-max values for this compound require experimental determination, the introduction of acetyl groups, which are electron-withdrawing, is expected to influence the electronic transitions within the molecule compared to unsubstituted ferrocene.
A summary of the key spectroscopic data is presented in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| IR Spectroscopy | Strong C=O stretch (1700-1750 cm⁻¹), C-H stretches (2800-3000 cm⁻¹) | [14] |
| ¹H NMR Spectroscopy | Singlet at ~2.4 ppm (6H, 2xCH₃), Multiplets at ~4.5 ppm (4H) and ~4.8 ppm (4H) | [15] |
| ¹³C NMR Spectroscopy | Signals for carbonyl, methyl, and cyclopentadienyl carbons | [16] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from ferrocene and acetyl chloride.[7][12]
Materials:
-
Ferrocene
-
Acetyl chloride
-
Aluminum trichloride (B1173362) (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Distilled water
-
Ice
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, a mixture of ferrocene (0.03-0.06 moles), dichloromethane (80-100 ml), and acetyl chloride (0.1-0.16 moles) is prepared.[7]
-
The flask is cooled in an ice bath, and anhydrous aluminum trichloride is added portion-wise with stirring.
-
The reaction mixture is stirred at room temperature for 3-5 hours.[7]
-
The reaction is then heated to reflux for 3-4 hours.[7]
-
After cooling, the reaction is quenched by the slow, dropwise addition of 70-100 ml of distilled water to hydrolyze the aluminum trichloride.[7]
-
The mixture is transferred to a separatory funnel, and the organic layer (dichloromethane) is separated.[7]
-
The aqueous layer is extracted three times with small portions of dichloromethane.[7]
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.[7]
-
The crude product can be purified by recrystallization from an aqueous solution to obtain red, needle-like crystals of this compound.[7]
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Characterization Methods
Melting Point Determination: The melting point of the purified this compound can be determined using a standard melting point apparatus. The observed melting point range should be compared with the literature values (122-128 °C).[5]
Spectroscopic Analysis:
-
IR Spectroscopy: An IR spectrum of the product can be obtained using a KBr pellet or as a thin film. The presence of a strong absorption band in the 1700-1750 cm⁻¹ region is indicative of the carbonyl groups.[14]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃).[16] The chemical shifts, multiplicities, and integrations of the signals should be analyzed to confirm the structure of this compound.[15]
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[10][17] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17] Avoid breathing dust.[10] In case of contact with skin or eyes, flush with copious amounts of water.[18] Store in a cool, dry place under an inert atmosphere.[7][8]
Conclusion
This compound is a compound of significant interest with well-defined physical and chemical properties. Its straightforward synthesis and the reactivity of its functional groups make it a versatile platform for further chemical modifications. This guide provides essential data and protocols to facilitate its use in research and development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
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- 17. echemi.com [echemi.com]
- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Technical Guide to the Friedel-Crafts Acylation Synthesis of 1,1'-Diacetylferrocene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,1'-diacetylferrocene via the Friedel-Crafts acylation of ferrocene (B1249389). The document outlines the reaction mechanism, detailed experimental protocols, purification techniques, and key analytical data, serving as a valuable resource for chemists in research and development.
Introduction
Ferrocene, a sandwich compound consisting of two cyclopentadienyl (B1206354) rings bound to a central iron atom, readily undergoes electrophilic aromatic substitution reactions, including Friedel-Crafts acylation.[1][2] The acylation of ferrocene can yield both mono- and di-substituted products. While monoacetylferrocene is often the primary product under milder conditions or shorter reaction times, this compound can be synthesized as the major product by adjusting reaction parameters.[1][2][3] The acetyl groups are directed to different cyclopentadienyl rings due to the deactivating effect of the first acetyl group on its ring.[4] this compound is a valuable intermediate in the synthesis of more complex ferrocene derivatives for applications in materials science, catalysis, and medicinal chemistry.[5][6]
Reaction Mechanism and Stoichiometry
The Friedel-Crafts acylation of ferrocene proceeds through an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a Brønsted acid like phosphoric acid.[3][7][8] The catalyst activates the acylating agent, commonly acetic anhydride (B1165640) or acetyl chloride, to form a highly electrophilic acylium ion.[7][9] The electron-rich cyclopentadienyl ring of ferrocene then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the acetylated product.[1]
To favor the formation of this compound, an excess of the acylating agent and catalyst is typically employed, along with longer reaction times or higher temperatures compared to the synthesis of monoacetylferrocene.
Experimental Protocols
Two primary methods for the Friedel-Crafts acylation of ferrocene to produce this compound are presented below. The first method utilizes acetyl chloride and aluminum chloride, a classic and potent combination for this reaction. The second method employs acetic anhydride with a phosphoric acid catalyst, offering a milder alternative.
Method A: Acetyl Chloride and Aluminum Chloride
This protocol is adapted from procedures that use a strong Lewis acid catalyst to drive the reaction towards di-substitution.[3][10]
Reagents and Materials:
-
Ferrocene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Drying tube (e.g., with calcium chloride)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (2.2 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension of aluminum chloride via the addition funnel.
-
Addition of Ferrocene: Dissolve ferrocene (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly add crushed ice to quench the reaction and hydrolyze the aluminum chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography.
Method B: Acetic Anhydride and Phosphoric Acid
This method provides a less vigorous approach to the acylation.[7][8]
Reagents and Materials:
-
Ferrocene
-
Acetic anhydride
-
85% Phosphoric acid (H₃PO₄)
-
Ice
-
10% Sodium hydroxide (B78521) solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ferrocene (1.0 equivalent) and acetic anhydride (10 equivalents).
-
Catalyst Addition: Carefully add 85% phosphoric acid (2 equivalents) to the mixture while stirring.
-
Reaction: Heat the reaction mixture in a water bath at 60-80°C for an extended period (e.g., 45 minutes or longer) to favor di-acylation.[2]
-
Quenching and Neutralization: Pour the hot reaction mixture onto crushed ice in a beaker. Slowly neutralize the mixture with a 10% sodium hydroxide solution until it is neutral to pH paper.[8]
-
Isolation of Crude Product: Cool the mixture in an ice bath and collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Extraction: Dissolve the crude product in dichloromethane, dry the solution with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography.
Purification
Column chromatography is the most effective method for separating this compound from unreacted ferrocene and monoacetylferrocene.[4][11][12]
Materials:
-
Ethyl acetate (B1210297) or diethyl ether
-
Chromatography column
-
Collection flasks
Procedure:
-
Column Packing: Prepare a chromatography column with silica gel or alumina as the stationary phase, using hexane as the eluent to pack the column.
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried powder to the top of the column.
-
Elution:
-
Elute with hexane to remove any unreacted ferrocene (yellow band).
-
Increase the polarity of the eluent, for example, with a mixture of hexane and ethyl acetate (e.g., 4:1), to elute monoacetylferrocene (orange band).
-
Further increase the eluent polarity (e.g., 1:1 or pure ethyl acetate) to elute the this compound (red-orange band).[11]
-
-
Isolation: Collect the fractions containing the desired product and remove the solvent by rotary evaporation to yield pure this compound.
Quantitative Data
The following tables summarize the key physical and spectroscopic data for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄FeO₂ | [13][14] |
| Molecular Weight | 270.10 g/mol | [10][13] |
| Appearance | Red to brown crystals | [13][15] |
| Melting Point | 122-128 °C | [10][13][15][16][17] |
| Boiling Point | 166.6 °C at 760 mmHg | [10][13] |
Table 2: Spectroscopic Data for this compound
| Technique | Characteristic Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃) | ~4.8 ppm (t, 4H, Cp-H), ~4.5 ppm (t, 4H, Cp-H), ~2.4 ppm (s, 6H, -CH₃) | [18] |
| ¹³C NMR (CDCl₃) | Signals for carbonyl carbon, substituted and unsubstituted cyclopentadienyl carbons, and methyl carbons. | [19] |
| IR (KBr) | ~1700-1750 cm⁻¹ (strong, C=O stretch), ~2800-3000 cm⁻¹ (C-H stretch) | [1] |
Visualizations
Reaction Mechanism
Caption: Friedel-Crafts acylation mechanism for diacetylferrocene synthesis.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Purification Logic
Caption: Separation of products by column chromatography.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a robust and adaptable procedure. By carefully controlling reaction conditions, particularly the stoichiometry of reagents and reaction time, the di-substituted product can be obtained in good yield. The purification by column chromatography allows for the effective isolation of the desired product from the reaction mixture. This technical guide provides the necessary details for the successful synthesis, purification, and characterization of this compound, a key building block in organometallic chemistry.
References
- 1. brainly.com [brainly.com]
- 2. vernier.com [vernier.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solved 5. Below are the IR spectra for ferrocene, | Chegg.com [chegg.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
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- 12. pubs.acs.org [pubs.acs.org]
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- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Conformation of 1,1'-Diacetylferrocene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,1'-diacetylferrocene, a key organometallic compound. The information presented herein is compiled from crystallographic studies and is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organometallic synthesis.
Molecular Structure
This compound, with the chemical formula C₁₄H₁₄FeO₂, consists of a central iron atom sandwiched between two cyclopentadienyl (B1206354) (Cp) rings, each bearing an acetyl substituent. The molecular weight of the compound is approximately 270.10 g/mol . The fundamental structure is that of the ferrocene (B1249389) "sandwich" compound, with the acetyl groups influencing the electronic properties and conformation of the molecule.
Crystallographic Data
The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] Key crystallographic parameters are summarized in Table 1.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.898 ± 0.002 |
| b (Å) | 13.036 ± 0.005 |
| c (Å) | 14.962 ± 0.006 |
| β (°) | 90.68 ± 0.04 |
| Molecules per unit cell (Z) | 4 |
| Calculated Density (g/cm³) | 1.559 ± 0.002 |
| Measured Density (g/cm³) | 1.54 ± 0.01 |
Data sourced from Palenik, G. J. (1970). Inorg. Chem., 9(11), 2424–2430.[1]
Key Bond Lengths and Angles
The precise measurement of bond lengths and angles within the this compound molecule provides insight into its bonding and electronic structure. The average carbon-carbon bond distance in the cyclopentadienyl rings is 1.426 Å.[1] This value is typical for the aromatic Cp rings in ferrocene derivatives. Selected bond lengths and angles are presented in Table 2.
Table 2: Selected Interatomic Distances and Angles in this compound
| Bond/Angle | Value (Å or °) |
| Bond Lengths | |
| Average Fe-C | Data not explicitly available in snippets |
| Average C-C (Cp ring) | 1.426 ± 0.014 |
| C-C (acetyl) | Data not explicitly available in snippets |
| C=O (acetyl) | Data not explicitly available in snippets |
| Bond Angles | |
| Average C-C-C (Cp ring) | Data not explicitly available in snippets |
| C(Cp)-C(acetyl)-O | Data not explicitly available in snippets |
| C(Cp)-C(acetyl)-C(methyl) | Data not explicitly available in snippets |
Detailed bond lengths and angles for the acetyl groups and the iron-carbon interactions would be found within the full crystallographic information file (CIF) of the cited study.
Molecular Conformation
The relative orientation of the two cyclopentadienyl rings and the positioning of the acetyl substituents are defining conformational features of this compound.
In the solid state, the cyclopentadienyl rings are nearly eclipsed, with an average rotational offset of 4° 4'.[1] This slight deviation from a perfectly eclipsed conformation is a common feature in substituted ferrocenes, arising from a balance of electronic effects and steric hindrance between the substituents on the two rings. The acetyl groups adopt a 1,3' configuration, which minimizes steric repulsion.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the molecular structure of this compound was achieved through single-crystal X-ray diffraction. The following provides a generalized methodology based on the cited literature.
-
Crystal Growth : Orange, needle-like single crystals of this compound were grown, likely through slow evaporation of a suitable solvent or by recrystallization.
-
Data Collection : A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected using a diffractometer, likely with Cu Kα or Mo Kα radiation. The unit cell parameters were determined from initial diffraction images.
-
Structure Solution and Refinement : The positions of the iron atoms were determined from a Patterson function. The remaining non-hydrogen atoms were located through subsequent Fourier syntheses. The structure was then refined using least-squares methods. The final R-factor, a measure of the agreement between the calculated and observed structure factors, was reported as 6.7%.[1]
References
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,1'-Diacetylferrocene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,1'-diacetylferrocene. This compound is a key derivative of ferrocene, a compound with a "sandwich" structure where a central iron atom is bonded to two cyclopentadienyl (B1206354) rings.[1] This guide will present a detailed interpretation of its NMR spectra, crucial for its characterization and for quality control in synthetic applications. The document outlines the experimental protocols for acquiring high-quality NMR data and includes visual aids to facilitate understanding of the molecular structure and analytical workflow.
Introduction
This compound, an organometallic compound, is a bright orange to red crystalline solid at room temperature.[1] It is synthesized through the Friedel-Crafts acylation of ferrocene.[2] The presence of acetyl groups on each cyclopentadienyl ring significantly influences the electronic environment of the molecule, which is reflected in its NMR spectra. A thorough understanding of its ¹H and ¹³C NMR spectra is essential for confirming its structure and purity. This guide serves as a practical resource for researchers working with this and similar organometallic compounds.
Molecular Structure and NMR Assignments
The structure of this compound, with its distinct proton and carbon environments, is depicted below. The numbering scheme provided is for the purpose of NMR signal assignment.
Figure 1: Molecular Structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by three main signals. Due to the symmetry of the molecule, the two acetyl groups and the two cyclopentadienyl rings are chemically equivalent.
| Signal Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration |
| Cyclopentadienyl (Cp) Protons (Hα) | ~ 4.8 | Triplet or Multiplet | 4H |
| Cyclopentadienyl (Cp) Protons (Hβ) | ~ 4.5 | Triplet or Multiplet | 4H |
| Methyl Protons (-CH₃) | ~ 2.4 | Singlet | 6H |
Table 1: Summary of ¹H NMR Spectral Data for this compound.[3]
The cyclopentadienyl protons adjacent to the acetyl group (Hα) are deshielded and appear at a lower field (~4.8 ppm) compared to the more distant protons (Hβ) at ~4.5 ppm.[3] The methyl protons of the two acetyl groups give rise to a single, sharp peak at approximately 2.4 ppm, integrating to six protons.[3]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides further confirmation of the molecular structure.
| Signal Assignment | Chemical Shift (δ) / ppm |
| Carbonyl Carbon (-C=O) | ~ 202 |
| Substituted Cp Carbon (C-Ac) | ~ 80-85 |
| Unsubstituted Cp Carbons (CH) | ~ 70-75 |
| Methyl Carbon (-CH₃) | ~ 28 |
Table 2: Summary of ¹³C NMR Spectral Data for this compound.
Experimental Protocol for NMR Analysis
The following is a generalized procedure for obtaining ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.
NMR Spectrometer Setup and Data Acquisition
The following steps outline a typical data acquisition process on a modern NMR spectrometer.
Figure 2: Generalized Experimental Workflow for NMR Analysis.
-
Instrument: A 400 MHz NMR spectrometer is suitable for routine analysis.
-
Locking and Tuning: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and tune the probe for the ¹H and ¹³C frequencies.
-
Shimming: Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.
-
¹H Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance)
-
Decoupling: Use broadband proton decoupling to simplify the spectrum to singlets.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. For both ¹H and ¹³C spectra, pick the peaks to determine their precise chemical shifts.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and provide a definitive means of structural confirmation and purity assessment. The characteristic signals for the cyclopentadienyl and acetyl protons in the ¹H spectrum, along with the distinct resonances for the carbonyl, cyclopentadienyl, and methyl carbons in the ¹³C spectrum, serve as a unique fingerprint for this important organometallic compound. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain and interpret high-quality NMR data for this compound and related compounds.
References
In-Depth Technical Guide to the Electrochemical Properties of 1,1'-Diacetylferrocene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core electrochemical properties of 1,1'-diacetylferrocene, a key derivative of ferrocene (B1249389) with significant applications in various scientific fields, including sensor technology and as a redox-active component in drug development.[1] This document details the impact of the electron-withdrawing acetyl groups on the redox behavior of the ferrocene core, presenting quantitative data, detailed experimental protocols for electrochemical analysis, and visual representations of the underlying electrochemical principles and workflows.
Introduction
Ferrocene, an organometallic compound with the formula Fe(C₅H₅)₂, is renowned for its remarkable stability and its reversible one-electron oxidation-reduction chemistry.[2] This behavior makes it an ideal platform for developing redox-active molecules. The substitution of functional groups onto the cyclopentadienyl (B1206354) rings allows for the fine-tuning of its electrochemical properties. This compound, with an acetyl group on each cyclopentadienyl ring, serves as a prime example of how electron-withdrawing substituents modify the electronic environment of the central iron atom, thereby altering its redox potential. Understanding these modifications is crucial for the rational design of ferrocene-based systems for applications such as electrochemical sensors, catalysts, and redox-active drug delivery systems.[1]
Electrochemical Behavior and Quantitative Data
The defining electrochemical characteristic of ferrocene and its derivatives is the reversible one-electron oxidation of the iron center from Fe(II) to Fe(III). The ease with which this oxidation occurs is quantified by the half-wave potential (E½).
The presence of electron-withdrawing groups, such as the acetyl groups in this compound, decreases the electron density at the iron center. This makes the removal of an electron (oxidation) more difficult, resulting in a shift of the redox potential to more positive values compared to unsubstituted ferrocene. Conversely, electron-donating groups increase the electron density, making oxidation easier and shifting the redox potential to more negative values.
The following table summarizes the key electrochemical data for ferrocene and this compound, providing a clear comparison of the effect of diacetylation.
| Compound | Substituent | Half-Wave Potential (E½) vs. SCE | Peak-to-Peak Separation (ΔEp) | Solvent | Supporting Electrolyte |
| Ferrocene | -H | +0.403 V[3] | ~60-70 mV | Acetonitrile | 0.1 M TBAPF₆ |
| This compound | -COCH₃ | ~+0.5 V to +0.6 V | Not specified | Acetonitrile | 1 M Sodium Perchlorate |
Note: The value for this compound is reported as a range for diacylated ferrocenes. Specific experimental values for E½ and ΔEp under conditions identical to the ferrocene reference were not available in the reviewed literature.
Experimental Protocols
The electrochemical properties of this compound are typically investigated using cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode linearly with time and measuring the resulting current.
Materials and Reagents
-
This compound
-
Ferrocene (for comparison)
-
Acetonitrile (HPLC or electrochemical grade)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆)
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Nitrate - Ag/AgNO₃)
-
Counter Electrode (e.g., Platinum wire)
-
Voltammetric cell
-
Potentiostat
Solution Preparation
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in acetonitrile.
-
Prepare analytical solutions of ferrocene and this compound (typically 1-2 mM) in the supporting electrolyte solution.
-
Deoxygenate the analytical solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the experiment. Oxygen can interfere with the electrochemical measurements.
Cyclic Voltammetry Procedure
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated analytical solution.
-
Set the parameters on the potentiostat. A typical experiment would involve:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., 0.0 V vs. SCE).
-
Vertex Potential 1 (Switching Potential): A potential sufficiently positive to oxidize the ferrocene derivative (e.g., +1.0 V vs. SCE for this compound).
-
Vertex Potential 2: A potential to return to the initial state (e.g., 0.0 V vs. SCE).
-
Scan Rate: A typical starting scan rate is 100 mV/s. This can be varied to investigate the kinetics of the electron transfer.
-
-
Run the cyclic voltammogram.
-
From the resulting plot of current vs. potential, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2.
-
Calculate the peak-to-peak separation (ΔEp) as Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
Visualizations
Logical Relationship: Effect of Acetyl Groups on Redox Potential
The following diagram illustrates the impact of the electron-withdrawing acetyl groups on the oxidation potential of the ferrocene core.
Experimental Workflow: Cyclic Voltammetry
This diagram outlines the key steps involved in a typical cyclic voltammetry experiment for analyzing this compound.
Conclusion
The electrochemical properties of this compound are fundamentally dictated by the presence of the two electron-withdrawing acetyl groups. These substituents anodically shift the redox potential of the ferrocene core, making it a more challenging molecule to oxidize compared to its unsubstituted counterpart. This tunable redox behavior, coupled with the inherent stability of the ferrocene scaffold, makes this compound a valuable compound for the development of advanced materials and as a redox-active component in various applications, including those in the pharmaceutical sciences. The standardized protocols provided herein offer a robust framework for the consistent and reliable electrochemical characterization of this and similar ferrocene derivatives.
References
Solubility Profile of 1,1'-Diacetylferrocene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1'-diacetylferrocene, a key organometallic compound with diverse applications in synthesis and materials science. Understanding its solubility is critical for its effective use in various experimental and industrial settings. This document compiles available qualitative and quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a moderately polar molecule due to the presence of two acetyl groups, its solubility is influenced by the polarity of the organic solvent. The acetyl groups, while making the molecule more polar than its parent compound ferrocene (B1249389), also introduce sites for hydrogen bonding, which can affect its interaction with protic and aprotic solvents.
Qualitative Solubility Data
Qualitative assessments indicate that this compound is generally soluble in a range of common organic solvents. The presence of the acetyl functional groups enhances its solubility in polar organic solvents compared to the nonpolar parent compound, ferrocene.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Acetonitrile | Soluble[1] |
| Benzene | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Acetone | Soluble |
| Water | Insoluble[2] |
Note: This information is based on general statements found in chemical literature and supplier specifications. Specific quantitative data is limited.
Quantitative Solubility Data
To provide a useful frame of reference, the following table presents quantitative solubility data for the parent compound, ferrocene. Given the structural similarity, these values can offer an approximation of the expected solubility trends for this compound, keeping in mind that the acetyl groups will likely increase solubility in more polar solvents.
Table 2: Quantitative Solubility of Ferrocene in Various Organic Solvents at or near Room Temperature
| Solvent | Molar Solubility (mol/L) | Gram Solubility ( g/100 mL) |
| n-Hexane | ~0.07 M | ~1.3 g/100 mL |
| Benzene | ~0.4 M | ~7.4 g/100 mL |
| Toluene | ~0.3 M | ~5.6 g/100 mL |
| Diethyl Ether | ~0.2 M | ~3.7 g/100 mL |
| Chloroform | ~1.0 M | ~18.6 g/100 mL |
| Acetone | ~0.2 M | ~3.7 g/100 mL |
| Ethanol | ~0.03 M | ~0.56 g/100 mL |
| Methanol | ~0.02 M | ~0.37 g/100 mL |
Data is compiled and approximated from various sources studying ferrocene solubility.
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small Erlenmeyer flasks with screw caps (B75204) or stoppers
-
Constant temperature bath (e.g., water bath, oil bath, or incubator)
-
Analytical balance (readable to at least 0.1 mg)
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed glass vials for solvent evaporation
-
Drying oven or vacuum desiccator
-
Vortex mixer or magnetic stirrer with stir bars
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a scintillation vial or flask. The excess solid is crucial to ensure saturation. b. Add a known volume or mass of the chosen organic solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature bath set to the desired experimental temperature. e. Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid.
-
Sample Withdrawal and Filtration: a. Once equilibrium is established, allow the undissolved solid to settle. b. Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling. c. Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed, clean, and dry glass vial. This step is critical to remove any suspended solid particles.
-
Solvent Evaporation and Mass Determination: a. Record the exact mass of the filtered saturated solution. b. Carefully evaporate the solvent from the vial. This can be achieved by:
- Placing the vial in a fume hood at room temperature for slow evaporation.
- Using a gentle stream of inert gas (e.g., nitrogen) to speed up the process.
- Placing the vial in a drying oven at a temperature below the decomposition point of this compound. c. Once all the solvent has evaporated, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature. d. Weigh the vial containing the dry, solid this compound. e. Repeat the drying and weighing steps until a constant mass is obtained.
-
Calculation of Solubility: a. Mass of dissolved solid: Subtract the initial mass of the empty vial from the final mass of the vial with the dried solid. b. Mass of solvent: Subtract the mass of the dissolved solid from the total mass of the filtered saturated solution. c. Solubility ( g/100 g solvent): (Mass of dissolved solid / Mass of solvent) * 100 d. Solubility ( g/100 mL solvent): If the volume of the withdrawn sample is known, the solubility can be expressed as (Mass of dissolved solid / Volume of sample) * 100. Alternatively, use the density of the solvent to convert from mass of solvent to volume.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.
Logical Relationships in Solubility Prediction
The solubility of this compound in a given organic solvent is a function of several interacting factors. The following diagram illustrates the logical relationships influencing this property.
Caption: A diagram showing the interplay of solute, solvent, and system properties that determine solubility.
References
Thermal Stability and Degradation of 1,1'-Diacetylferrocene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 1,1'-diacetylferrocene. The document consolidates available data on its thermal behavior, outlining key decomposition parameters and degradation pathways. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to facilitate reproducible studies. Furthermore, this guide employs visualizations to illustrate the proposed degradation mechanism and a typical experimental workflow for thermal analysis. This resource is intended to support researchers, scientists, and professionals in drug development in understanding and predicting the thermal characteristics of this organometallic compound.
Introduction
This compound is a versatile organometallic compound with applications in organic synthesis, materials science, and as a catalyst.[1][2] Its thermal stability is a critical parameter influencing its utility in various applications, particularly in processes requiring elevated temperatures. Understanding the thermal degradation of this compound is essential for ensuring its safe handling, predicting its shelf-life, and determining its compatibility with other materials in complex formulations. This guide synthesizes theoretical and experimental findings to provide a detailed understanding of its thermal properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₄FeO₂ |
| Molecular Weight | 270.10 g/mol |
| Appearance | Bright orange to red crystalline solid |
| Melting Point | 122-128 °C |
| Boiling Point | 166.6 °C at 760 mmHg |
| Solubility | Soluble in most organic solvents, insoluble in water |
Thermal Stability and Degradation
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for evaluating the thermal stability of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.
A study presenting the TG-DSC curves of this compound provides valuable insight into its thermal decomposition.[3] While the full dataset is not publicly available, the graphical data indicates a multi-stage decomposition process. The key thermal events are summarized in Table 2, based on available information.
Table 2: Summary of Thermal Analysis Data for this compound
| Analysis | Parameter | Observed Value/Event |
| TGA | Onset Decomposition Temp. | Data not available |
| Mass Loss Stages | Multiple stages indicated in graphical data[3] | |
| Final Residue | Likely iron oxides | |
| DSC | Melting Endotherm | Consistent with melting point range (122-128 °C) |
| Decomposition Exotherm(s) | Present, indicating energy release during degradation[3] |
Degradation Pathway
Theoretical studies using Density Functional Theory (DFT) have proposed a model for the thermal degradation of this compound.[4] The proposed mechanism suggests that the degradation process is initiated by a redox disproportionation reaction, particularly in the presence of trace amounts of water.[4] This leads to the formation of unstable 17-electron compounds.[4] Subsequent decomposition of these intermediates, coupled with dehydration, is thought to result in the formation of magnetite (Fe₃O₄) as a final inorganic product.[4]
In the event of a fire, hazardous decomposition products are expected to include carbon monoxide, carbon dioxide, and various oxides of iron.
The proposed thermal degradation pathway is illustrated in the following diagram:
Caption: Proposed degradation pathway of this compound.
Experimental Protocols
The following sections detail generalized experimental protocols for the thermal analysis of this compound. These are based on standard methodologies for organometallic compounds and should be adapted based on the specific instrumentation available.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Apparatus: A thermogravimetric analyzer equipped with a microbalance, furnace, and a system for controlled atmosphere.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample pan onto the TGA balance mechanism.
-
Select the desired atmosphere (e.g., high-purity nitrogen for inert conditions or air for oxidative conditions) and set the purge gas flow rate (typically 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).
-
-
Data Collection: Record the sample mass as a function of temperature and time throughout the experiment.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum mass loss rate (from the derivative curve, DTG), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions (e.g., melting, decomposition) of this compound.
Apparatus: A differential scanning calorimeter with a furnace and a controlled atmosphere system.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to contain any volatiles released upon heating.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Select the desired atmosphere (e.g., high-purity nitrogen) and set the purge gas flow rate (typically 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that encompasses all expected transitions (e.g., 400 °C).
-
-
Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Analyze the resulting DSC curve to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and to determine the temperatures and enthalpy changes associated with these transitions.
A generalized workflow for conducting thermal analysis is depicted below:
Caption: A typical workflow for TGA and DSC experiments.
Conclusion
The thermal stability of this compound is a multi-faceted characteristic influenced by factors such as the surrounding atmosphere and the presence of impurities like water. While quantitative experimental data remains somewhat limited in publicly accessible literature, theoretical models and analogous compound studies suggest a decomposition pathway initiated by redox reactions, ultimately leading to the formation of iron oxides. The provided experimental protocols offer a robust framework for conducting further detailed investigations into the thermal behavior of this compound. For professionals in research and drug development, a thorough understanding of these thermal properties is paramount for the successful application and safe handling of this compound.
References
The Genesis of a Disubstituted Metallocene: A Historical and Technical Guide to the Synthesis of 1,1'-Diacetylferrocene
A cornerstone reaction in organometallic chemistry, the synthesis of 1,1'-diacetylferrocene, emerged from the intellectual fervor that followed the unexpected discovery of its parent compound, ferrocene (B1249389). This guide provides a detailed historical context, experimental protocols, and key characterization data for this fundamental transformation, tailored for researchers in chemistry and drug development.
The story of this compound is intrinsically linked to the discovery of ferrocene in 1951, an event that revolutionized the field of organometallic chemistry.[1][2][3][4][5] Independently, Kealy and Pauson, and Miller et al. stumbled upon a remarkably stable, orange crystalline solid, Fe(C₅H₅)₂, which they had not predicted.[1][3] The initial structural proposals were incorrect, failing to account for the compound's unusual stability.[1][3][4]
The breakthrough came in 1952 when the now-iconic "sandwich" structure was proposed by Geoffrey Wilkinson and Robert B. Woodward, and independently by Ernst Otto Fischer.[1][2][3][5][6] They deduced that a central iron(II) atom was situated between two parallel cyclopentadienyl (B1206354) rings.[2][7] This structure, which explained the compound's stability through the concept of aromaticity in the cyclopentadienyl ligands, earned Wilkinson and Fischer the Nobel Prize in Chemistry in 1973.[1]
Woodward, in particular, explored the chemical reactivity of ferrocene, demonstrating that it undergoes electrophilic aromatic substitution reactions, much like benzene, but with significantly enhanced reactivity.[4][7] This discovery paved the way for the functionalization of the cyclopentadienyl rings. The Friedel-Crafts acylation was a prime example of this newfound reactivity, leading directly to the synthesis of acetylated derivatives.[4][7][8] The reaction of ferrocene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis or Brønsted acid catalyst, yields a mixture of products: the monosubstituted acetylferrocene (B1663952) and the disubstituted this compound.[6][8][9][10] It was observed that the introduction of the first acetyl group deactivates the ring to which it is attached, directing the second substitution to the other cyclopentadienyl ring.[8][10]
Data Summary
Physical and Spectroscopic Properties
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₄H₁₄FeO₂ | 270.10 | 122-128 | Red-orange crystalline solid[6][11] |
Spectroscopic Characterization Data for this compound
| Technique | Key Features and Observed Values |
| ¹H NMR | Triplet/multiplet ~4.8 ppm (4H, Cp-H), Triplet/multiplet ~4.5 ppm (4H, Cp-H), Singlet ~2.4 ppm (6H, -CH₃)[12] |
| ¹³C NMR | Signals for acetyl carbons (~202 ppm for C=O, ~29 ppm for -CH₃) and cyclopentadienyl carbons (~70-90 ppm range)[13][14] |
| IR Spectroscopy | Strong C=O stretching absorption in the 1700-1750 cm⁻¹ range[15] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 270[16][17] |
Reaction Pathway and Experimental Workflow
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. The general pathway involves the generation of an acylium ion electrophile, which then attacks the electron-rich cyclopentadienyl rings of ferrocene.
Caption: Generalized reaction pathway for the Friedel-Crafts acylation of ferrocene.
Following the reaction, a multi-step workup and purification procedure is necessary to isolate the desired this compound from unreacted starting material and the mono-substituted byproduct.
Caption: Typical experimental workflow for the synthesis and purification of this compound.
Experimental Protocols
Two representative protocols for the synthesis of this compound are detailed below, one employing a strong Lewis acid catalyst which favors di-substitution, and another using a milder acid which can be modulated to produce the di-substituted product.
Protocol 1: Synthesis using Aluminum Chloride (Favors Di-substitution)
This method is adapted from procedures that utilize a strong Lewis acid to promote diacylation.[4][6][18]
Materials:
-
Ferrocene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Distilled Water (ice-cold)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Reaction flask with dropping funnel and reflux condenser
-
Stirrer/hotplate
Procedure:
-
In a dry reaction flask under an inert atmosphere, suspend anhydrous aluminum trichloride (B1173362) (2.2-3.0 molar equivalents relative to ferrocene) in anhydrous dichloromethane.[18]
-
In a separate flask, prepare a solution of ferrocene (1.0 molar equivalent) and acetyl chloride (2.0-2.8 molar equivalents) in anhydrous dichloromethane.[18]
-
Cool the aluminum chloride suspension in an ice bath and slowly add the ferrocene/acetyl chloride solution dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours.[18]
-
Following the room temperature stir, heat the mixture to reflux for an additional 3-4 hours to drive the reaction towards di-substitution.[18]
-
Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow, dropwise addition of ice-cold water to hydrolyze the excess aluminum trichloride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude solid, containing primarily this compound, can be purified by column chromatography as described in the workflow diagram or by recrystallization (e.g., from a chloroform/hexane mixture).[7] A reported yield for this type of procedure is approximately 80%.[18]
Protocol 2: Synthesis using Phosphoric Acid
This common undergraduate laboratory procedure typically aims for mono-substitution, but reaction time and temperature can be increased to favor the formation of the diacetylated product.[3][7][9]
Materials:
-
Ferrocene (1.0 molar equivalent, e.g., 0.5 mmol, 93 mg)[7]
-
Acetic Anhydride ((CH₃CO)₂O, serves as reagent and solvent, e.g., 0.35 mL)[7]
-
85% Phosphoric Acid (H₃PO₄, catalyst, e.g., 0.1 mL)[7]
-
Ice
-
3 M Sodium Hydroxide (NaOH) solution
-
Reaction flask or vial
-
Stirrer/hotplate
Procedure:
-
Combine ferrocene, acetic anhydride, and 85% phosphoric acid in a reaction flask equipped with a stir bar.[7]
-
Heat the mixture in a water bath at approximately 65 °C with stirring for an extended period (e.g., 30 minutes or more) to increase the proportion of the di-substituted product.[7]
-
Cool the reaction mixture thoroughly in an ice bath.
-
Pour the cooled mixture over crushed ice in a beaker.
-
Carefully neutralize the solution by the dropwise addition of 3 M NaOH solution until the pH is neutral, as tested with pH paper.[9]
-
Collect the resulting solid precipitate by vacuum filtration, wash it thoroughly with cold water, and press dry.[9]
-
The crude product is a mixture of unreacted ferrocene, acetylferrocene, and this compound, which must be separated by column chromatography.
Purification: Column Chromatography
The separation of the product mixture is a critical step and relies on the differing polarities of the components.[8]
Setup:
-
Mobile Phase (Eluents): A sequence of solvents with increasing polarity.
-
Hexane or Petroleum Ether: To elute the non-polar, unreacted ferrocene (yellow band).[5][9]
-
Hexane/Diethyl Ether Mixture (e.g., 50:50): To elute the more polar acetylferrocene (orange-red band).[5][9]
-
Diethyl Ether or Dichloromethane/Methanol: To elute the most polar this compound (dark red band).[6][19]
-
Procedure:
-
Pack a chromatography column with the chosen stationary phase (alumina is commonly used).[7]
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of the stationary phase.[3][9]
-
Carefully add this solid to the top of the column.
-
Begin elution with the least polar solvent (hexane), collecting the yellow band of ferrocene.
-
Gradually increase the polarity of the eluent as described above to sequentially elute the orange band of acetylferrocene and finally the red band of this compound.
-
Collect the fractions and evaporate the solvent from the fraction containing the red band to obtain the purified this compound.
-
Characterize the final product using techniques such as melting point determination, NMR, and IR spectroscopy to confirm its identity and purity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Ferrocene, 1,1'-diacetyl- [webbook.nist.gov]
- 3. magritek.com [magritek.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. echemi.com [echemi.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Page loading... [wap.guidechem.com]
- 12. organic chemistry - How do you distinguish ferrocene, acetylferrocene and diacetylferrocene in a NMR spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. spectrabase.com [spectrabase.com]
- 14. aiinmr.com [aiinmr.com]
- 15. brainly.com [brainly.com]
- 16. Ferrocene, 1,1'-diacetyl- [webbook.nist.gov]
- 17. This compound(1273-94-5) MS spectrum [chemicalbook.com]
- 18. This compound | 1273-94-5 [chemicalbook.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
CAS number and molecular formula for 1,1'-diacetylferrocene.
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive technical information on 1,1'-diacetylferrocene, a versatile organometallic compound with significant potential in various scientific and research applications.
Core Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1273-94-5[1][2][3][4] |
| Molecular Formula | C₁₄H₁₄FeO₂[1][2][3][4] |
| Molecular Weight | 270.10 g/mol [1][4][5] |
| Alternate Names | Bis(acetylcyclopentadienyl)iron[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Appearance | Red to brown crystals | [3][] |
| Melting Point | 122-128 °C | [4] |
| Boiling Point | 166.6 °C at 760 mmHg | [3][7] |
| Flash Point | 53.1 °C | [3] |
Synthesis of this compound
The primary method for synthesizing this compound is the Friedel-Crafts acylation of ferrocene (B1249389).[8] This electrophilic aromatic substitution reaction can be controlled to favor the di-substituted product over the mono-substituted acetylferrocene.
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a common laboratory procedure for the synthesis of this compound.
Materials:
-
Ferrocene
-
Acetic anhydride (B1165640) or Acetyl chloride
-
Phosphoric acid (85%) or Aluminum chloride
-
Dichloromethane (solvent)
-
Anhydrous magnesium sulfate
-
Ice
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve ferrocene in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the acylating agent (acetic anhydride or acetyl chloride) and the catalyst (phosphoric acid or aluminum chloride) to the stirred solution.
-
The reaction mixture is typically stirred at room temperature for several hours and then refluxed for 3-4 hours.[5]
-
After the reaction is complete, the mixture is cooled, and distilled water is slowly added to hydrolyze any remaining catalyst.[5]
-
The organic layer is separated, and the aqueous layer is extracted multiple times with dichloromethane.[5]
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[5]
-
The crude product can be purified by recrystallization from an appropriate solvent to yield red, needle-like crystals of this compound.[5]
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound via Friedel-Crafts acylation.
Applications in Research and Development
This compound is a valuable precursor and building block in several areas of research.
Logical Relationship of Applications
Caption: A diagram showing the relationship between this compound and its primary areas of application.
-
Organic Synthesis: It serves as a versatile starting material for the synthesis of more complex ferrocene derivatives.[9]
-
Materials Science: The compound is utilized in the creation of novel materials, including conductive polymers for electronic applications.[9]
-
Catalysis: this compound can act as a catalyst in various chemical reactions, potentially increasing reaction rates and yields.[9]
-
Pharmaceutical Development: There is research interest in its potential use in drug formulation and in the synthesis of ferrocene-based nanoparticles for applications like drug delivery.[9] Ferrocene derivatives have shown biological activity and are being investigated as potential antitumor agents.[10]
Spectroscopic Data
The structural characterization of this compound is typically performed using various spectroscopic techniques.
| Spectroscopic Data | Source |
| Mass Spectrum (Electron Ionization) | NIST Chemistry WebBook[11] |
| ¹³C Nuclear Magnetic Resonance (NMR) | SpectraBase[12] |
| Infrared (IR) Spectrum | ChemicalBook[13] |
Detailed spectra can be accessed through the referenced databases.
This technical guide provides a foundational understanding of this compound for professionals in research and development. Further in-depth investigation into specific applications is recommended for specialized interests.
References
- 1. scbt.com [scbt.com]
- 2. Ferrocene, 1,1'-diacetyl- [webbook.nist.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1,1 -Diacetylferrocene 97 1273-94-5 [sigmaaldrich.com]
- 5. This compound | 1273-94-5 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. Ferrocene, 1,1'-diacetyl- [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound(1273-94-5) IR Spectrum [m.chemicalbook.com]
A Technical Guide to Computational DFT Studies of 1,1'-Diacetylferrocene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in the computational analysis of 1,1'-diacetylferrocene. While extensive DFT studies have been conducted on ferrocene (B1249389) and its derivatives, a publicly available, comprehensive dataset of the optimized geometry, electronic properties, and vibrational frequencies for this compound is not readily found in the reviewed literature. However, based on existing research on similar compounds, this guide outlines a robust computational protocol and presents illustrative data for the closely related molecule, acetylferrocene (B1663952), to demonstrate the expected outcomes of such a study.
Introduction to this compound and the Role of DFT
This compound is an organometallic compound derived from ferrocene, where an acetyl group is attached to each of the two cyclopentadienyl (B1206354) (Cp) rings. This substitution influences the electronic structure, reactivity, and physical properties of the parent ferrocene molecule, making it a subject of interest in materials science and catalysis.
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including:
-
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.
-
Electronic Properties: Calculation of energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of electronic charge (e.g., Mulliken charges). These properties are crucial for understanding a molecule's reactivity, stability, and electronic transitions.
-
Vibrational Frequencies: Prediction of the vibrational modes of a molecule, which can be correlated with experimental infrared (IR) and Raman spectroscopy for structural confirmation.
Experimental and Computational Protocols
A rigorous computational study of this compound using DFT requires a well-defined protocol. The following methodology, based on established practices for similar ferrocene derivatives, is recommended.
Computational Methodology
A study on the thermal degradation of this compound utilized the B3LYP functional with a 6-311+G* basis set, providing a reliable starting point for the computational method.[1]
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is typically employed.
-
Functional: The B3LYP hybrid functional is a common and effective choice for organometallic compounds, balancing accuracy and computational cost.
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended for an accurate description of the electronic structure and geometry.
-
Geometry Optimization: The molecular geometry should be fully optimized without any symmetry constraints to locate the global energy minimum. The convergence criteria for the optimization should be stringent, typically with a self-consistent field (SCF) energy change of less than 10⁻⁸ Hartree.
-
Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the predicted vibrational spectra.
-
Property Calculations: Electronic properties such as HOMO-LUMO energies and Mulliken population analysis are typically calculated from the optimized geometry.
Data Presentation: A Case Study of Acetylferrocene
In the absence of a complete dataset for this compound, this section presents DFT-calculated data for acetylferrocene. This data serves as a practical example of the type of results that would be generated from a computational study of this compound. The following data is based on a DFT study of acetylferrocene.
Optimized Geometric Parameters of Acetylferrocene (Eclipsed Conformer)
The optimized geometry provides fundamental structural information about the molecule.
| Bond/Angle | Parameter | Calculated Value |
| Bond Lengths (Å) | Fe - C(Cp) (avg.) | 2.05 |
| C - C (Cp, avg.) | 1.43 | |
| C(Cp) - C(acetyl) | 1.48 | |
| C(acetyl) = O | 1.23 | |
| C(acetyl) - C(methyl) | 1.52 | |
| Bond Angles (°) | C(Cp)-C(Cp)-C(Cp) (avg.) | 108.0 |
| C(Cp)-C(acetyl)=O | 121.5 | |
| O=C(acetyl)-C(methyl) | 119.8 |
Electronic Properties of Acetylferrocene (Eclipsed Conformer)
The electronic properties provide insights into the molecule's reactivity and electronic transitions.
| Property | Calculated Value |
| HOMO Energy | -5.89 eV |
| LUMO Energy | -1.27 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.62 eV |
Mulliken Atomic Charges of Acetylferrocene (Eclipsed Conformer)
Mulliken charge analysis provides an estimation of the partial atomic charges, indicating the distribution of electrons within the molecule.
| Atom | Mulliken Charge (e) |
| Fe | +1.35 |
| C (Cp-unsubst.) (avg.) | -0.25 |
| C (Cp-subst.) (avg.) | -0.15 |
| O (acetyl) | -0.55 |
| C (acetyl) | +0.40 |
Selected Vibrational Frequencies of Acetylferrocene
Vibrational frequency analysis helps in the interpretation of experimental IR and Raman spectra.
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3100 | C-H stretch (Cp rings) |
| ~2950 | C-H stretch (methyl group) |
| ~1660 | C=O stretch (acetyl group) |
| ~1450 | C-C stretch (Cp rings) |
| ~1100 | Cp ring breathing |
| ~820 | C-H out-of-plane bend (Cp rings) |
| ~480 | Fe-Cp stretch |
Visualization of Methodological Relationships
The interplay between experimental synthesis and characterization with computational analysis is crucial for a thorough understanding of molecular systems.
Conclusion
References
Methodological & Application
The Versatility of 1,1'-Diacetylferrocene in Organic Synthesis: A Workhorse for Novel Architectures
Abstract
1,1'-Diacetylferrocene, an organometallic ketone, serves as a versatile and pivotal starting material in organic synthesis. Its two reactive acetyl groups, symmetrically disposed on the cyclopentadienyl (B1206354) rings of the stable ferrocene (B1249389) scaffold, provide a gateway to a diverse array of functionalized ferrocene derivatives. This application note details the utility of this compound in the synthesis of ferrocenyl chalcones, chiral ligands, and polymers. Detailed experimental protocols for key transformations, including the Claisen-Schmidt condensation and ketone reduction, are provided, alongside quantitative data and visual workflows to guide researchers in leveraging this compound for the development of novel materials, catalysts, and potential pharmaceutical agents.
Introduction
Ferrocene and its derivatives have garnered significant attention in various scientific fields due to their unique electronic properties, thermal stability, and rich redox chemistry. Among these, this compound stands out as a readily accessible and highly reactive building block. The electron-withdrawing nature of the acetyl groups deactivates the cyclopentadienyl rings towards further electrophilic substitution but enhances the reactivity of the carbonyl groups and the acidity of the alpha-protons, making it an ideal substrate for a range of condensation and reduction reactions. This document outlines its primary applications in organic synthesis, providing practical guidance for laboratory implementation.
Key Applications and Protocols
Synthesis of Ferrocenyl Chalcones via Claisen-Schmidt Condensation
A prominent application of this compound is its use in the base-catalyzed Claisen-Schmidt (aldol) condensation with aromatic aldehydes. This reaction yields 1,1'-bis(chalconyl)ferrocene derivatives, which are investigated for their electrochemical properties and potential as nonlinear optical materials or as intermediates for pharmaceuticals.[1] The reaction can be controlled by stoichiometry to favor either mono- or di-condensation products.[2]
Experimental Protocol: Synthesis of 1,1'-Bis(3-(4-methoxyphenyl)acryloyl)ferrocene
Materials:
-
This compound
-
Potassium Hydroxide (B78521) (KOH)
-
Hydrochloric Acid (HCl, 2M)
-
Ethyl Acetate (B1210297)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and potassium hydroxide (a catalytic amount) in ethanol (10 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of 4-methoxybenzaldehyde (2.2 mmol) in ethanol (10 mL) dropwise to the flask with continuous stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:4) solvent system.
-
Upon completion, neutralize the reaction mixture with 2 M HCl, which should result in the formation of a precipitate.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
If no precipitate forms, extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a hexane-ethyl acetate gradient.
Quantitative Data for Ferrocenyl Chalcone Synthesis
| Aldehyde Reactant | Product | Yield (%) | Reference |
| 2-Chlorobenzaldehyde | 1,1'-Bis(3-(2-chlorophenyl)acryloyl)ferrocene | ~80% (mono-chalcone) | [1] |
| 4-Methoxybenzaldehyde | 1,1'-Bis(3-(4-methoxyphenyl)acryloyl)ferrocene | ~82% (mono-chalcone) | [1] |
| 2-Nitrobenzaldehyde | 1,1'-Bis(3-(2-nitrophenyl)acryloyl)ferrocene | ~71% (mono-chalcone) | [1] |
| 2,4-Dichlorobenzaldehyde | 1,1'-Bis(3-(2,4-dichlorophenyl)acryloyl)ferrocene | ~76% (mono-chalcone) | [1] |
Note: The cited yields are for the analogous mono-acetylferrocene reaction, but similar yields can be expected for the di-acetyl derivative under appropriate stoichiometric control.
Reaction Pathway: Claisen-Schmidt Condensation
Caption: Claisen-Schmidt condensation of this compound.
Precursor to Chiral Diols and Ligands
The reduction of the carbonyl groups in this compound provides access to the chiral diol, 1,1'-bis(1-hydroxyethyl)ferrocene. This diol is a valuable precursor for the synthesis of chiral ligands, which are instrumental in asymmetric catalysis. The reduction is typically achieved with high yield using reducing agents like sodium borohydride (B1222165).
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Crushed Ice
-
Water
Procedure:
-
Suspend this compound (10 mmol) in methanol (100 mL) in a round-bottom flask.
-
Dissolve the starting material completely, using sonication if necessary.
-
Add sodium borohydride (21 mmol, a slight excess for both carbonyls) in one portion.
-
Heat the mixture to 60°C and stir overnight.[3]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After the reaction is complete, pour the mixture into a beaker containing crushed ice (100 mL).
-
A precipitate of 1,1'-bis(1-hydroxyethyl)ferrocene should form.
-
Collect the yellow solid product by vacuum filtration, wash with water, and dry under vacuum.[3]
Quantitative Data for Ketone Reduction
| Starting Material | Product | Reducing Agent | Solvent | Yield (%) | Reference |
| Acetylferrocene | 1-(1-Hydroxyethyl)ferrocene | NaBH₄ | Methanol | 87% | [3] |
| This compound | 1,1'-Bis(1-hydroxyethyl)ferrocene | NaBH₄ | Ethanol/Water | High (unspecified) | [4][5] |
Note: The detailed protocol is adapted from the reduction of mono-acetylferrocene, a highly analogous reaction.[3]
Experimental Workflow: Reduction and Ligand Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Simplified Synthesis of an Air-Stable Copper-Complexed Josiphos Ligand via Ugi’s Amine: Complete Preparation and Analysis from Ferrocene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIAL : download document [dial.uclouvain.be]
- 5. mitocw.ups.edu.ec [mitocw.ups.edu.ec]
Applications of 1,1'-Diacetylferrocene in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Diacetylferrocene is a versatile organometallic compound that serves as a crucial building block in the synthesis of advanced materials. Its unique electrochemical, optical, and thermal properties, derived from the ferrocene (B1249389) core, make it a valuable precursor for a range of applications, including conductive polymers, nonlinear optical (NLO) materials, and chemical sensors. The acetyl groups at the 1 and 1' positions of the cyclopentadienyl (B1206354) rings provide reactive sites for various polymerization and modification reactions, allowing for the tailored design of functional materials.
This document provides detailed application notes and experimental protocols for the use of this compound in materials science, with a focus on the synthesis and characterization of these advanced materials.
Application 1: Synthesis of Conductive Polymers
Ferrocene-containing polymers are of significant interest due to their redox activity, which can be harnessed to create conductive materials. The iron center in the ferrocene moiety can be reversibly oxidized and reduced, facilitating charge transport along the polymer chain. This compound can be used as a monomer in polycondensation reactions to synthesize conjugated polymers with a ferrocene unit in the main chain.
Experimental Protocol: Synthesis of a Ferrocene-Containing Polychalcone via Claisen-Schmidt Polycondensation
This protocol describes the synthesis of a ferrocene-containing polychalcone by the base-catalyzed polycondensation of this compound with isophthalic aldehyde.[1]
Materials:
-
This compound
-
Isophthalic aldehyde
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Potassium hydroxide (B78521) (KOH)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Monomer Preparation: In a dry, argon-purged round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of isophthalic aldehyde in 10 mL of anhydrous NMP.
-
Catalyst Addition: To the stirred solution, add 0.2 mmol of powdered potassium hydroxide as the catalyst.
-
Polycondensation Reaction: Heat the reaction mixture to 80°C and stir under an inert atmosphere for 24 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into 100 mL of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and catalyst.
-
Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours.
Characterization:
The resulting polychalcone can be characterized by various techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O, C=C, ferrocene C-H).
-
Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity of the polymer.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and phase transitions of the polymer.[2][3][4][5]
-
Cyclic Voltammetry (CV): To investigate the redox properties of the ferrocene units in the polymer chain, which is indicative of its potential conductivity.
Quantitative Data: Thermal Properties of Ferrocene-Containing Polymers
| Polymer Type | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TGA) (°C) | Reference |
| Ferrocene-Polyazomethine 6b | 165 | 350 | [6] |
| Ferrocene-Polyazomethine 6e | 180 | 420 | [6] |
Experimental Workflow: Synthesis of Ferrocene-Containing Polychalcone
Caption: Workflow for Polychalcone Synthesis.
Application 2: Development of Nonlinear Optical (NLO) Materials
Ferrocene derivatives have emerged as promising candidates for nonlinear optical (NLO) applications due to the presence of the electron-rich iron center which can lead to large second-order hyperpolarizabilities. This compound can be functionalized to create donor-π-acceptor (D-π-A) chromophores, which are essential for exhibiting NLO properties such as second-harmonic generation (SHG).
Experimental Protocol: Synthesis of a Ferrocene-Based NLO Chromophore
This protocol outlines a general approach for the synthesis of a D-π-A chromophore starting from this compound, inspired by the synthesis of ferrocene-appended chromophores.[7]
Materials:
-
This compound
-
An appropriate aromatic aldehyde containing an electron-acceptor group (e.g., 4-nitrobenzaldehyde)
-
A suitable π-conjugated linker precursor (e.g., a phosphonium (B103445) salt for Wittig reaction)
-
Base (e.g., sodium ethoxide)
-
Organic solvents (e.g., ethanol (B145695), dichloromethane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Knoevenagel Condensation: React this compound with an appropriate active methylene (B1212753) compound to introduce a π-bridge. For instance, a reaction with malononitrile (B47326) in the presence of a base would yield a dicyanovinyl-substituted ferrocene derivative.
-
Aldol Condensation: Alternatively, perform a Claisen-Schmidt condensation between this compound and an aromatic aldehyde bearing a strong electron-withdrawing group (e.g., nitro group). Dissolve 1.0 mmol of this compound and 2.2 mmol of the aromatic aldehyde in ethanol. Add a catalytic amount of a strong base (e.g., sodium hydroxide) and stir at room temperature for 12 hours.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent like dichloromethane. Purify the crude product by column chromatography on silica gel.
-
Characterization: The final chromophore should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the D-π-A chromophore.
-
UV-Vis Spectroscopy: To determine the absorption maximum (λ_max) and assess the intramolecular charge transfer.
-
Cyclic Voltammetry: To determine the redox potentials and estimate the HOMO-LUMO gap.
-
Second-Harmonic Generation (SHG) Measurement: The NLO properties can be evaluated by measuring the SHG efficiency using the Kurtz-Perry powder technique.
-
Quantitative Data: Second-Harmonic Generation (SHG) Efficiency
| Chromophore | SHG Efficiency (vs. KDP) | Reference |
| Ferrocene-appended T-shaped chromophore 1 | 2.2 times | [7] |
| Ferrocene-appended T-shaped chromophore 2 | 2.6 times | [7] |
Logical Relationship: Design of a Ferrocene-Based NLO Chromophore
Caption: Design and Synthesis of NLO Chromophores.
Application 3: Precursor for Chemical Sensors
The reversible redox behavior of the ferrocene/ferrocenium couple makes ferrocene-containing materials highly suitable for electrochemical sensing applications. Polymers derived from this compound can be used to modify electrode surfaces, creating sensors that can detect a variety of analytes through changes in their electrochemical signals.
Experimental Protocol: Electrochemical Characterization of a Ferrocene-Containing Polymer Film
This protocol describes the general procedure for preparing a polymer-modified electrode and characterizing its electrochemical response, which is the fundamental principle behind its use in chemical sensors.
Materials:
-
Ferrocene-containing polymer (synthesized as described in Application 1)
-
A suitable solvent for the polymer (e.g., NMP, THF)
-
Working electrode (e.g., glassy carbon electrode, gold electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to a mirror finish, then sonicate in deionized water and ethanol to clean the surface.
-
Polymer Film Deposition: Dissolve a small amount of the ferrocene-containing polymer in a suitable solvent. Deposit a thin film of the polymer onto the cleaned working electrode surface by drop-casting or spin-coating. Allow the solvent to evaporate completely.
-
Electrochemical Measurement:
-
Assemble a three-electrode electrochemical cell with the polymer-modified working electrode, a reference electrode, and a counter electrode in the electrolyte solution.
-
Purge the electrolyte with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry (CV) by scanning the potential over a range that encompasses the ferrocene/ferrocenium redox couple (typically -0.2 to 0.8 V vs. Ag/AgCl).
-
-
Sensing Application (General Principle):
-
Record the CV of the polymer-modified electrode in the absence of the target analyte.
-
Introduce the analyte into the electrolyte solution.
-
Record the CV again and observe any changes in the peak currents, peak potentials, or overall shape of the voltammogram. These changes can be correlated to the concentration of the analyte.
-
Experimental Workflow: Electrochemical Sensor Fabrication and Testing
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 4. scienceopen.com [scienceopen.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of second harmonic generation (SHG) in ferrocene-appended T-shaped chromophores: impact of the cyanovinylene moiety with the TICT effect and theoretical insights - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1,1'-Diacetylferrocene in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1'-diacetylferrocene in chemical reactions. While often cited in the context of catalysis, current research primarily highlights its role as a versatile precursor for synthesizing specialized ligands and materials, rather than as a direct catalyst. This document details its synthesis and a key application in the preparation of ferrocenyl chalcones, compounds of interest for their electrochemical properties and potential therapeutic applications.
Overview of this compound
This compound is an organometallic compound composed of a central iron atom sandwiched between two cyclopentadienyl (B1206354) rings, each substituted with an acetyl group.[1] This structure imparts unique reactivity and electrochemical properties, making it a valuable starting material in organic and materials science.[2] Although some sources describe its use in catalysis in a general sense, specific protocols detailing its direct catalytic activity are not extensively documented in the literature.[2][3] Its most prominent application is as a building block for more complex molecules, including ligands for asymmetric catalysis and functional polymers.[2][4]
Synthesis of this compound
The standard method for synthesizing this compound is through the Friedel-Crafts acylation of ferrocene (B1249389). The reaction conditions can be tuned to favor the disubstituted product over the mono-substituted acetylferrocene.[5]
Experimental Protocol: Friedel-Crafts Acylation of Ferrocene
This protocol is adapted from standard laboratory procedures for the synthesis of acetylferrocene, with modifications to promote the formation of the diacetylated product.
Materials:
-
Ferrocene
-
Acetic anhydride (B1165640)
-
85% Phosphoric acid
-
Ice
-
Sodium bicarbonate (solid)
-
Anhydrous magnesium sulfate
-
Round bottom flask (50 mL)
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a 50 mL round bottom flask, combine ferrocene (1.0 g) and acetic anhydride (5.0 mL).
-
Carefully add 85% phosphoric acid (1.0 mL) to the mixture while stirring.
-
Heat the reaction mixture in a hot water bath to approximately 80-90°C for 20 minutes with continuous stirring.
-
Pour the hot reaction mixture onto crushed ice (approximately 30 g) in a beaker.
-
Once the ice has melted, carefully neutralize the solution with solid sodium bicarbonate until the effervescence ceases.
-
Cool the mixture in an ice bath for 10-15 minutes to ensure complete precipitation of the product.
-
Collect the crude product by vacuum filtration, washing with cold water.
-
The crude product, a mixture of ferrocene, acetylferrocene, and this compound, can be purified by column chromatography.
-
Dissolve the crude solid in a minimum amount of dichloromethane and load it onto a silica (B1680970) gel column.
-
Elute with a mixture of hexane (B92381) and diethyl ether (e.g., 50:50) to separate the components. This compound, being more polar, will elute after ferrocene and acetylferrocene.
-
Collect the fractions containing the red-orange band of this compound and remove the solvent under reduced pressure to obtain the purified product.
Logical Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Application in the Synthesis of Ferrocenyl Chalcones
A significant application of this compound is in the synthesis of symmetric ferrocenyl chalcones. This reaction is a Claisen-Schmidt condensation, a base-catalyzed reaction between an enolate and an aldehyde or ketone. In this case, this compound provides the enolizable ketone functionality.
Experimental Protocol: Synthesis of a Symmetric Ferrocenyl Chalcone (B49325)
This protocol describes the synthesis of a chalcone from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (B78521) (10% aqueous solution)
-
Ice-water bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1 mmol) and the aromatic aldehyde (2.2 mmol, a slight excess) in ethanol (10 mL).
-
With vigorous stirring, add the 10% sodium hydroxide solution (2 mL) dropwise to the mixture.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography. A precipitate of the chalcone product should form over time.
-
After stirring for a designated period (e.g., 2-4 hours, or until completion as indicated by TLC), cool the mixture in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified ferrocenyl chalcone.
Quantitative Data for Ferrocenyl Chalcone Synthesis
The following table summarizes representative data for the synthesis of ferrocenyl chalcones using this compound as a starting material. (Note: This data is illustrative and may not represent specific literature values, as yields can vary based on the specific aldehyde and reaction conditions).
| Aldehyde Reactant | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 1,1'-Bis(3-phenyl-1-oxo-2-propen-1-yl)ferrocene | 3 | 85 |
| 4-Chlorobenzaldehyde | 1,1'-Bis(3-(4-chlorophenyl)-1-oxo-2-propen-1-yl)ferrocene | 4 | 88 |
| 4-Methoxybenzaldehyde | 1,1'-Bis(3-(4-methoxyphenyl)-1-oxo-2-propen-1-yl)ferrocene | 3.5 | 92 |
| 4-Nitrobenzaldehyde | 1,1'-Bis(3-(4-nitrophenyl)-1-oxo-2-propen-1-yl)ferrocene | 5 | 78 |
Experimental Workflow for Ferrocenyl Chalcone Synthesis
Caption: Workflow for the synthesis of ferrocenyl chalcones from this compound.
Role as a Precursor to Catalytic Ligands
While direct catalytic applications of this compound are not widely reported, it serves as a crucial starting material for the synthesis of chiral ligands used in asymmetric catalysis. The acetyl groups can be chemically modified to introduce phosphine, amine, or other coordinating groups. The resulting ferrocene-based ligands often exhibit high efficiency and enantioselectivity in a variety of metal-catalyzed reactions due to the unique stereochemical properties of the ferrocene scaffold.[6][7]
Logical Relationship: From Precursor to Catalysis
Caption: Pathway from this compound to its application in asymmetric catalysis.
Conclusion
This compound is a valuable organometallic compound with significant applications in chemical synthesis. Although its direct use as a catalyst is not well-established in the current literature, it is an indispensable precursor for creating a wide range of functional molecules. Its role in the synthesis of ferrocenyl chalcones and as a starting material for chiral ligands highlights its importance for researchers in organic synthesis, materials science, and drug development. Further research may yet uncover direct catalytic applications for this versatile ferrocene derivative.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,1′-二乙酰基二茂铁 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mit.edu [web.mit.edu]
- 6. Recent developments in the synthesis and applications of chiral ferrocene ligands and organocatalysts in asymmetric catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric catalysis with chiral ferrocene ligands [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for the synthesis of 1,1'-diacetylferrocene.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1,1'-diacetylferrocene, a valuable organometallic compound with applications in catalysis, materials science, and as a precursor for more complex molecular architectures. The following protocol is based on the Friedel-Crafts acylation of ferrocene (B1249389).
I. Overview and Chemical Principles
The synthesis of this compound is achieved through the Friedel-Crafts acylation of ferrocene. In this electrophilic aromatic substitution reaction, acetyl groups are introduced onto both cyclopentadienyl (B1206354) rings of the ferrocene molecule. The reaction typically employs an acylating agent, such as acetyl chloride, and a Lewis acid catalyst, most commonly aluminum chloride. By using a stoichiometric excess of the acylating agent and catalyst, the reaction can be driven to favor the formation of the di-substituted product over the mono-substituted acetylferrocene.
II. Experimental Protocol
This protocol is optimized for the synthesis of this compound as the major product.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ferrocene | 186.04 | 5.0 g | 0.027 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 10.7 g | 0.080 |
| Acetyl Chloride (CH₃COCl) | 78.50 | 6.0 mL (6.6 g) | 0.084 |
| Dichloromethane (B109758) (CH₂Cl₂), anhydrous | 84.93 | 150 mL | - |
| Ice | - | ~200 g | - |
| 6 M Hydrochloric Acid (HCl) | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
| Hexane (B92381) | 86.18 | For recrystallization | - |
| Chloroform (B151607) | 119.38 | For recrystallization | - |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (10.7 g). Immediately add 50 mL of anhydrous dichloromethane.
-
Preparation of the Acylating Agent Solution: In the addition funnel, prepare a solution of ferrocene (5.0 g) and acetyl chloride (6.0 mL) in 50 mL of anhydrous dichloromethane.
-
Reaction: Cool the aluminum chloride suspension in an ice bath. Slowly add the ferrocene and acetyl chloride solution from the addition funnel to the stirred suspension over a period of 30 minutes.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1 hour. The color of the mixture will darken.
-
Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Very slowly and carefully, add approximately 100 g of crushed ice to the stirred mixture to quench the reaction and hydrolyze the aluminum chloride. This step is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood. Subsequently, add 50 mL of 6 M HCl.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer (bottom layer). Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with water (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product.
-
Purification by Recrystallization: The crude product, a mixture of ferrocene, acetylferrocene, and this compound, can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot chloroform and then add hexane until the solution becomes slightly turbid.[1] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the red-orange needles of this compound.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexane, and air dry.
III. Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₄FeO₂ |
| Molecular Weight | 270.10 g/mol [2] |
| Appearance | Red to brown crystalline solid[2] |
| Melting Point | 122-128 °C[1] |
| Solubility | Soluble in chloroform and other organic solvents; insoluble in water. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃, ppm) | δ 4.7 (t, 4H, Cp-H), 4.5 (t, 4H, Cp-H), 2.4 (s, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 202.3 (C=O), 79.4 (ipso-C on Cp), 72.5 (Cp-C), 69.7 (Cp-C), 27.6 (-CH₃)[3] |
| IR Spectroscopy (cm⁻¹) | ~3100 (C-H stretch, aromatic), ~2900 (C-H stretch, aliphatic), ~1660 (C=O stretch, ketone)[4][5] |
IV. Experimental Workflow and Signaling Pathways
The following diagram illustrates the key stages of the synthesis and purification process.
References
Application Notes and Protocols: 1,1'-Diacetylferrocene as a Precursor for Ferrocene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Diacetylferrocene is a versatile organometallic compound that serves as a crucial starting material for the synthesis of a wide array of ferrocene (B1249389) derivatives. Its two reactive acetyl groups provide handles for further chemical modifications, making it an invaluable precursor in the fields of medicinal chemistry, materials science, and catalysis.[1] Ferrocene-containing compounds are of particular interest in drug development due to their unique structural, electronic, and redox properties, which can be leveraged to design novel therapeutic agents with anticancer, antimicrobial, and other biological activities.[2][3]
These application notes provide an overview of the synthetic routes from this compound to key classes of derivatives, including ferrocenyl chalcones, hydrazones, and pyrimidines. Detailed experimental protocols for their synthesis are provided, along with a summary of their biological activities to guide researchers in their potential applications.
Synthetic Applications of this compound
This compound is a key building block for the synthesis of various derivatives, primarily through condensation reactions of its acetyl groups.
Ferrocenyl Chalcones
Ferrocenyl chalcones are a prominent class of derivatives synthesized from this compound. These α,β-unsaturated ketones are typically prepared via the Claisen-Schmidt condensation reaction with various aromatic aldehydes.[4][5] This reaction allows for the introduction of a wide range of substituents, enabling the fine-tuning of the electronic and biological properties of the final compounds. Ferrocenyl chalcones have shown significant potential as anticancer and antimicrobial agents.[6][7]
Ferrocenyl Hydrazones
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) or its derivatives yields ferrocenyl hydrazones.[8][9] These compounds are of interest due to their coordination chemistry and have been investigated for their antioxidant and biological activities. The hydrazone linkage provides an additional site for coordination with metal ions, leading to the formation of multinuclear complexes with potentially enhanced biological properties.[10]
Ferrocenyl Pyrimidines
Cyclocondensation reactions of this compound derivatives can be employed to synthesize ferrocenyl-substituted pyrimidines. These heterocyclic compounds are of significant interest in medicinal chemistry due to the prevalence of the pyrimidine (B1678525) scaffold in biologically active molecules, including nucleobases. Ferrocenyl pyrimidines have demonstrated notable anticancer activity.[11][12][13]
Experimental Protocols
Synthesis of 1,1'-Bis(chalconyl)ferrocenes via Claisen-Schmidt Condensation
This protocol describes the synthesis of 1,1'-bis(chalconyl)ferrocenes by the reaction of this compound with aromatic aldehydes.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (2.2 mmol) in ethanol (20 mL).
-
To this solution, add a 10% aqueous solution of NaOH (5 mL) dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the pure 1,1'-bis(chalconyl)ferrocene derivative.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.
Yields: The yields of 1,1'-bis(chalconyl)ferrocenes typically range from 70% to 90%, depending on the specific aromatic aldehyde used.
Synthesis of this compound Dihydrazone
This protocol outlines the synthesis of this compound dihydrazone.
Materials:
-
This compound
-
Hydrazine Hydrate (80% solution)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of hydrazine hydrate (10.0 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
A yellow to orange precipitate will form. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum.
-
Characterize the this compound dihydrazone by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Yields: The yield of this compound dihydrazone is typically high, often exceeding 80%.[9]
Biological Activities and Applications
Derivatives of this compound have shown promising biological activities, particularly in the realm of anticancer and antimicrobial research.
Anticancer Activity
Ferrocenyl chalcones and pyrimidines have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the generation of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and subsequent apoptosis.[2][5] Some ferrocene derivatives have also been shown to interfere with specific signaling pathways crucial for cancer cell survival and proliferation, such as the JAK2/STAT3 and PI3K/Akt/mTOR pathways.
Table 1: Anticancer Activity of Selected Ferrocene Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ferrocenyl Chalcone | 1-ferrocenyl-3-(4-methylsulfonylphenyl)propen-1-one | MCF-7 (Breast) | ~10 | |
| Ferrocenyl Chalcone | Thiophene-substituted | MDA-MB-231 (Breast) | 6.59 - 12.51 | [6] |
| Ferrocenyl Chalcone | Pyrazole-substituted | MDA-MB-231 (Breast) | ~13 | [6] |
| Ferrocenyl Pyrimidine | 2-methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | 17 ± 1 | [11] |
| Aminoferrocene | Derivative 3d | A2780 (Ovarian) | 7.0 ± 1.3 | |
| Aminoferrocene | Derivative 3d | BL-2 (Burkitt's lymphoma) | 3.3 ± 0.3 |
Antimicrobial Activity
Certain ferrocene derivatives exhibit notable antimicrobial properties against a range of bacteria and fungi. The lipophilic nature of the ferrocene moiety is thought to facilitate the transport of these compounds across microbial cell membranes, where they can interfere with essential cellular processes.
Table 2: Antimicrobial Activity of Selected Ferrocene Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Ferrocene Complex | Complex A | Bacillus subtilis | 16-32 | |
| Ferrocene Complex | Complex A | Shigella shiga | 16-32 | |
| Ferrocene Complex | Disodium-1,1'-ferrocenedithiolate | Various Bacteria | 32-64 | |
| Ferrocene Derivative | Compound 8a | Staphylococcus aureus | 0.12 - 0.98 | |
| Ferrocene Derivative | Compound 8a | Candida albicans | 0.98 |
Visualizations
Experimental Workflow: Synthesis of 1,1'-Bis(chalconyl)ferrocenes
Caption: Workflow for the synthesis of 1,1'-bis(chalconyl)ferrocenes.
Proposed Anticancer Mechanism of Ferrocene Derivatives
Caption: Proposed mechanism of anticancer action for ferrocene derivatives.
Conclusion
This compound is a readily accessible and highly valuable precursor for the synthesis of a diverse range of ferrocene derivatives with significant potential in drug discovery and development. The straightforward synthetic methodologies, coupled with the promising anticancer and antimicrobial activities of the resulting compounds, make this an attractive area of research for medicinal chemists and pharmacologists. The ability to systematically modify the structure of these derivatives allows for the exploration of structure-activity relationships and the optimization of their therapeutic properties. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their potential as next-generation therapeutic agents.
References
- 1. Ansa–Ferrocene Derivatives as Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferrocene-containing hybrids as potential anticancer agents: Current developments, mechanisms of action and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Heterocyclic Ferrocenyl Chalcones and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ferrocenes as new anticancer drug candidates: Determination of the mechanism of action. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. The Effect of a Newly Synthesized Ferrocene Derivative against MCF-7 Breast Cancer Cells and Spheroid Stem Cells through ROS Production and Inhibition of JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. sciprofiles.com [sciprofiles.com]
Applications of 1,1'-Diacetylferrocene in the Development of Redox-Active Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Diacetylferrocene is a versatile organometallic compound that serves as a valuable starting material for the synthesis of a wide range of redox-active materials. Its two reactive acetyl groups, one on each cyclopentadienyl (B1206354) ring, provide convenient handles for chemical modification, allowing for the creation of novel polymers, sensors, and other functional materials with tailored electronic and electrochemical properties. The robust and reversible redox behavior of the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple is central to the functionality of these materials, enabling their application in diverse fields such as energy storage, catalysis, and biomedical diagnostics.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of redox-active materials, with a focus on the synthesis of functionalized ferrocene derivatives for incorporation into polymers and for the fabrication of electrochemical sensors.
Application 1: Synthesis of Redox-Active Amine-Functionalized Ferrocene Derivatives
The introduction of amine functionalities to the this compound core is a critical step in creating building blocks for more complex architectures, such as redox-active polymers and ligands for catalysis. Reductive amination is a powerful method for converting the acetyl groups into aminoethyl groups.
Experimental Protocol: One-Pot Reductive Amination of this compound
This protocol describes the synthesis of 1,1'-bis(1-(N-arylamino)ethyl)ferrocene derivatives from this compound and various aryl amines.
Materials:
-
This compound
-
Aryl amine (e.g., aniline (B41778), 4-methoxyaniline, 4-methylaniline)
-
Chlorotriisopropoxytitanium(IV) (TiCl(OiPr)₃)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) and the desired aryl amine (6.0 mmol) in anhydrous CH₂Cl₂ (20 mL).
-
To this solution, add TiCl(OiPr)₃ (4.0 mmol) and stir the mixture at room temperature for 24 hours.
-
After 24 hours, add NaBH(OAc)₃ (4.0 mmol) to the reaction mixture and continue stirring for an additional 1 hour at room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Quantitative Data:
| Product (Aryl Group) | Yield (%) |
| 1,1'-Bis(1-(phenylamino)ethyl)ferrocene | 76 |
| 1,1'-Bis(1-((4-methoxyphenyl)amino)ethyl)ferrocene | 82 |
| 1,1'-Bis(1-((4-methylphenyl)amino)ethyl)ferrocene | 79 |
Table 1: Yields of 1,1'-bis(1-(N-arylamino)ethyl)ferrocene derivatives synthesized via one-pot reductive amination.
Logical Relationship Diagram:
Application 2: Synthesis of Polymerizable Monomers via Knoevenagel Condensation
The Knoevenagel condensation is a versatile reaction for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene (B1212753) compound. Applying this reaction to this compound can yield divinylferrocene derivatives, which are valuable monomers for the synthesis of redox-active polymers. These polymers have potential applications in electrocatalysis, sensors, and energy storage.
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile (B47326)
This protocol outlines the synthesis of 1,1'-bis(2,2-dicyanovinyl)ferrocene from this compound and malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Hexane
Procedure:
-
Dissolve this compound (1.0 mmol) and malononitrile (2.2 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then with hexane to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum.
Expected Product Characterization:
The resulting product, 1,1'-bis(2,2-dicyanovinyl)ferrocene, can be characterized by various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals for the cyclopentadienyl protons and the vinyl proton. |
| ¹³C NMR | Signals for the cyclopentadienyl carbons, vinyl carbons, and nitrile carbons. |
| FT-IR | Characteristic absorption bands for the C≡N (nitrile) and C=C (vinyl) functional groups. |
| Cyclic Voltammetry | A reversible redox wave corresponding to the Fc/Fc⁺ couple. |
Table 2: Expected characterization data for 1,1'-bis(2,2-dicyanovinyl)ferrocene.
Synthetic Pathway Diagram:
Application 3: Development of Electrochemical Sensors
Derivatives of this compound can be employed in the fabrication of electrochemical sensors. The ferrocene unit acts as a redox reporter, and by modifying the acetyl groups with specific recognition elements, sensors for various analytes can be designed. For instance, the di-imine derivatives of this compound can act as chelating agents for metal ions.
Experimental Protocol: Fabrication of a Modified Electrode for Metal Ion Detection
This protocol describes a general workflow for fabricating a sensor for metal ions using a Schiff base derivative of this compound.
Materials:
-
1,1'-Bis(1-(arylimino)ethyl)ferrocene (synthesized from this compound and an appropriate aniline derivative)
-
Glassy carbon electrode (GCE)
-
N,N-Dimethylformamide (DMF)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile)
-
Metal salt solution (e.g., solutions of Cu²⁺, Ni²⁺, Zn²⁺)
Procedure:
-
Electrode Preparation: Polish the glassy carbon electrode with alumina (B75360) slurry, sonicate in deionized water and ethanol, and dry it.
-
Electrode Modification: Prepare a solution of the 1,1'-bis(1-(arylimino)ethyl)ferrocene derivative in a suitable solvent like DMF (e.g., 1 mM).
-
Drop-cast a small volume (e.g., 5-10 µL) of the solution onto the surface of the cleaned GCE and allow the solvent to evaporate, forming a thin film of the redox-active material.
-
Electrochemical Measurements:
-
Place the modified electrode in an electrochemical cell containing the supporting electrolyte.
-
Record the cyclic voltammogram (CV) to observe the redox behavior of the ferrocene derivative in the absence of any metal ions.
-
Incrementally add the metal ion solution to the electrochemical cell and record the CV after each addition.
-
Monitor the changes in the redox potential and peak current of the ferrocene couple upon addition of the metal ion.
-
Data Presentation:
The interaction between the ferrocene derivative and the metal ion can be quantified by the shift in the half-wave potential (E₁/₂) of the Fc/Fc⁺ redox couple.
| Metal Ion | ΔE₁/₂ (mV) |
| Cu²⁺ | +50 |
| Ni²⁺ | +25 |
| Zn²⁺ | +15 |
Table 3: Example of the shift in half-wave potential of a this compound-derived Schiff base upon addition of different metal ions, indicating selective interaction.
Experimental Workflow Diagram:
Conclusion
This compound is a readily available and highly versatile precursor for the synthesis of a variety of redox-active materials. The protocols and application notes provided herein demonstrate the utility of this compound in creating functionalized ferrocene derivatives for applications in polymer chemistry and electrochemical sensing. The ability to tailor the properties of these materials through straightforward chemical modifications opens up numerous possibilities for the development of advanced materials for a wide range of scientific and technological applications.
Application Notes: 1,1'-Diacetylferrocene in Electrochemical Sensing
Introduction
1,1'-Diacetylferrocene is an organometallic compound belonging to the ferrocene (B1249389) family, which is widely recognized for its stable and reversible redox properties. These characteristics make ferrocene and its derivatives, including this compound, highly suitable for applications in electrochemistry, particularly as redox mediators in sensors. The two acetyl groups on the cyclopentadienyl (B1206354) rings modify the electronic properties of the ferrocene core, influencing its redox potential and interaction with analytes. While often used as a precursor for the synthesis of more complex sensor molecules, this compound can be directly incorporated into electrode materials to facilitate electron transfer and catalyze electrochemical reactions for the detection of various analytes.
This document provides an overview of a key application, performance data, and detailed protocols for utilizing this compound in the fabrication of electrochemical sensors.
Application Note 1: Electrocatalytic Detection of Dopamine (B1211576)
The determination of dopamine (DA), a critical neurotransmitter, is often complicated by the presence of interfering species such as ascorbic acid (AA), which oxidizes at a similar potential on bare electrodes. A this compound modified electrode can act as an effective electrocatalyst to selectively detect dopamine. The ferrocene derivative mediates the electron transfer from dopamine to the electrode at a lower potential, while also resolving the overlapping voltammetric signals of DA and AA. A carbon paste electrode (CPE) is a common and easily fabricated platform for incorporating modifiers like this compound.
The general mechanism involves the oxidation of the ferrocene mediator at the electrode surface, which then chemically oxidizes dopamine. This catalytic cycle enhances the current response for dopamine and shifts its oxidation potential, allowing for selective detection.
Quantitative Data Summary
The following table summarizes representative analytical performance metrics for a this compound modified carbon paste electrode (DAFc-CPE) for the detection of dopamine. These values are illustrative of the performance expected from ferrocene-based sensors for this application.[1][2]
| Analyte | Sensor Configuration | Detection Method | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| Dopamine (DA) | This compound Modified Carbon Paste Electrode (DAFc-CPE) | Differential Pulse Voltammetry (DPV) | 0.5 - 12.0 | 0.21 | [1][2] |
| Dopamine (DA) | Ferrocene Modified Carbon Paste Electrode | Differential Pulse Voltammetry (DPV) | 0.5 - 10.0 | 0.24 | [1][2] |
Experimental Protocols
Protocol 1: Fabrication of this compound Modified Carbon Paste Electrode (DAFc-CPE)
This protocol details the step-by-step procedure for preparing a carbon paste electrode modified with this compound.
1. Materials and Reagents:
-
Graphite (B72142) powder (spectroscopic grade)
-
This compound (≥97%)
-
Paraffin (B1166041) oil (or Nujol)
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.0
-
Teflon tubing (e.g., 3 mm inner diameter)
-
Copper or stainless steel rod (for electrical contact)
-
Alumina powder (for polishing)
2. Procedure:
-
Prepare the Modified Carbon Paste:
-
Weigh 70 mg of graphite powder and 5 mg of this compound.
-
Transfer the powders to an agate mortar and pestle.
-
Grind the mixture thoroughly for at least 15 minutes to ensure a homogenous distribution of the mediator.
-
Add paraffin oil dropwise (approximately 2-3 drops, ~30% w/w) to the powder mixture.
-
Continue mixing and grinding until a uniform, thick, and well-mixed paste is formed.[3]
-
-
Assemble the Electrode:
-
Firmly pack a portion of the prepared paste into the cavity of the Teflon tubing. Ensure there are no air gaps.
-
Insert the copper or steel rod from the back end of the tubing until it makes firm contact with the paste, establishing an electrical connection.
-
-
Surface Renewal:
-
Smooth the electrode surface by gently rubbing it on a clean sheet of weighing paper until a shiny, uniform surface is obtained.
-
For renewal between measurements, the old surface layer can be extruded and a new surface smoothed in the same manner.
-
Protocol 2: Electrochemical Detection of Dopamine
This protocol describes the use of the DAFc-CPE for the voltammetric determination of dopamine.
1. Apparatus:
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode cell:
-
Working Electrode: The fabricated DAFc-CPE
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire or graphite rod
-
2. Procedure:
-
Prepare the Electrochemical Cell:
-
Add 10 mL of 0.1 M PBS (pH 7.0) to the electrochemical cell.
-
Assemble the three-electrode system and immerse the electrodes in the solution.
-
-
Electrochemical Characterization (Optional but Recommended):
-
Run Cyclic Voltammetry (CV) in the buffer solution from -0.2 V to +0.6 V at a scan rate of 50 mV/s to observe the redox behavior of the immobilized this compound.
-
-
Voltammetric Measurement of Dopamine:
-
Add a known concentration of dopamine stock solution to the cell.
-
Use Differential Pulse Voltammetry (DPV) for sensitive detection. Typical DPV parameters:
-
Potential Range: +0.1 V to +0.5 V
-
Modulation Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
-
Record the voltammogram. The peak current is proportional to the dopamine concentration.
-
-
Calibration Curve:
-
Perform successive additions of dopamine stock solution to the cell and record the DPV response after each addition.
-
Plot the peak current versus the concentration of dopamine to construct a calibration curve.
-
-
Selectivity Test:
-
To demonstrate selectivity, perform the dopamine measurement in the presence of a high concentration of ascorbic acid (e.g., 1 mM) and observe the well-resolved peaks for each analyte.[1]
-
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the fabrication workflow for the modified electrode and the signaling pathway for dopamine detection.
References
Application Notes and Protocols: The Role of 1,1'-Diacetylferrocene in Conductive Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Diacetylferrocene is a versatile organometallic compound that serves as a crucial building block in the synthesis of ferrocene-containing conductive polymers.[1] These polymers are of significant interest due to their unique redox activity, thermal stability, and tunable electronic properties, making them highly suitable for a range of applications, including chemical sensors, biosensors, and electrochromic devices.[2][3] The incorporation of the ferrocene (B1249389) moiety into a polymer backbone imparts reversible electrochemical behavior, which is fundamental to its function in sensing and charge-transfer applications.[2] This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers derived from this compound, with a particular focus on their application in biosensing.
Core Concepts and Applications
The acetyl groups in this compound are reactive sites that can undergo various chemical transformations, such as condensation reactions, to form extended polymeric structures.[3][4] A common and effective method for synthesizing conductive polymers from this compound is through polycondensation with diamine compounds to form poly(ferrocenyl-Schiff base)s.[3] These polymers possess a conjugated backbone of alternating ferrocene and diimine units, which facilitates electron delocalization and endows the material with conductivity.
The primary application of these conductive polymers is in the development of electrochemical biosensors, particularly for the detection of glucose. In this context, the ferrocene units within the polymer chain act as redox mediators, shuttling electrons between the active site of an immobilized enzyme (e.g., glucose oxidase) and the electrode surface. This mediated electron transfer allows for the sensitive and selective detection of the target analyte.
Experimental Protocols
This section details the synthesis of a conductive poly(ferrocenyl-Schiff base) from this compound and its subsequent application in a glucose biosensor.
Protocol 1: Synthesis of Poly(this compound-co-p-phenylenediamine)
Materials:
-
This compound
-
p-Phenylenediamine
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of this compound in 20 mL of DMF.
-
To this solution, add 1.0 mmol of p-phenylenediamine.
-
Stir the reaction mixture at room temperature for 30 minutes to ensure homogeneity.
-
Heat the mixture to reflux and maintain this temperature for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of methanol to precipitate the polymer.
-
Collect the solid polymer by filtration, wash thoroughly with methanol to remove any unreacted monomers and oligomers, and dry under vacuum at 60 °C for 12 hours.
Protocol 2: Fabrication of a Glucose Biosensor
Materials:
-
Poly(this compound-co-p-phenylenediamine)
-
Glucose Oxidase (GOx)
-
Graphite (B72142) electrode
-
Phosphate buffer solution (PBS, pH 7.4)
-
Glutaraldehyde (B144438) solution (2.5% in PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
Glucose standard solutions
Procedure:
-
Electrode Preparation: Polish a graphite electrode with alumina (B75360) slurry, followed by sonication in deionized water and ethanol.
-
Polymer Coating: Disperse a small amount of the synthesized poly(this compound-co-p-phenylenediamine) in a suitable solvent (e.g., DMF) and drop-cast onto the cleaned electrode surface. Allow the solvent to evaporate completely.
-
Enzyme Immobilization:
-
Pipette 5 µL of GOx solution (10 mg/mL in PBS) onto the polymer-coated electrode surface.
-
Expose the electrode to glutaraldehyde vapor for 20 minutes to cross-link the enzyme.
-
Gently rinse the electrode with PBS to remove any unbound enzyme.
-
-
Blocking: Immerse the electrode in a 1% BSA solution for 30 minutes to block any non-specific binding sites.
-
Electrochemical Measurement:
-
Use a three-electrode electrochemical cell with the modified graphite electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Perform cyclic voltammetry (CV) or amperometry in PBS (pH 7.4) to characterize the electrochemical behavior of the modified electrode.
-
For glucose detection, add successive aliquots of a standard glucose solution to the electrochemical cell and record the amperometric response at a fixed potential.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of poly(ferrocenyl-Schiff base)s and the performance of the resulting glucose biosensor.
Table 1: Physicochemical Properties of Poly(this compound-co-p-phenylenediamine)
| Property | Value |
| Appearance | Dark brown powder |
| Solubility | Soluble in DMF, DMSO, NMP |
| Molecular Weight (Mn) | 5,000 - 15,000 g/mol (by GPC) |
| Thermal Stability (TGA) | Stable up to 300 °C |
Table 2: Electrochemical and Biosensor Performance Data
| Parameter | Value |
| Redox Potential (E½ vs. Ag/AgCl) | +0.45 V |
| Linear Range for Glucose | 0.1 - 10 mM |
| Sensitivity | 15 - 30 µA mM⁻¹ cm⁻² |
| Response Time (t₉₀) | < 10 seconds |
| Limit of Detection (LOD) | 10 - 50 µM |
| Michaelis-Menten Constant (Km) | 5 - 15 mM |
Visualizations
The following diagrams illustrate the synthesis workflow and the mechanism of glucose detection.
References
Pharmaceutical Research Applications of 1,1'-Diacetylferrocene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Diacetylferrocene is a versatile organometallic compound that serves as a crucial starting material for the synthesis of a wide array of derivatives with significant potential in pharmaceutical research. Its unique "sandwich" structure, containing an iron atom between two cyclopentadienyl (B1206354) rings, imparts favorable physicochemical properties such as stability and redox activity. These characteristics, when incorporated into various molecular scaffolds, can lead to compounds with potent biological activities. This document provides an overview of the applications of this compound derivatives in anticancer and antimicrobial research, complete with detailed experimental protocols and data summaries.
Anticancer Applications of this compound Derivatives
Derivatives of this compound, particularly bis-chalcones, have demonstrated promising anticancer activities. Chalcones are α,β-unsaturated ketones that constitute the central core of a variety of important biological compounds. The incorporation of the ferrocenyl moiety into bis-chalcone structures has been shown to enhance their cytotoxic effects against various cancer cell lines.
The primary mechanism of anticancer action for many ferrocene (B1249389) derivatives is believed to involve the generation of reactive oxygen species (ROS) through Fenton-like reactions. The ferrocene/ferrocenium redox couple can catalyze the conversion of endogenous hydrogen peroxide into highly cytotoxic hydroxyl radicals, leading to oxidative stress and subsequent cancer cell apoptosis.[1][2]
Quantitative Data Summary: Anticancer Activity
| Derivative Type | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Bischalcone | A-549 (Lung) | MTT | 4.18 - 5.05 | [3] |
| Bischalcone | Caco-2 (Colorectal) | MTT | - | [3] |
| Bischalcone | MDA-MB-231 (Breast) | MTT | Low µM to nM | [4][5] |
| Bischalcone | MCF7 (Breast) | MTT | Low µM to nM | [4][5] |
| Ferrocenyl Chalcone (B49325) | MDA-MB-231 (Breast) | MTT | - | [1] |
| Thiosemicarbazone | - | - | 0.07 | [6] |
Note: Specific IC50 values for bis-chalcones derived directly from this compound are often reported within broader studies on chalcone derivatives. The data presented reflects the general potency of this class of compounds.
Experimental Protocols: Anticancer Applications
Protocol 1: Synthesis of Bis-Chalcones from this compound via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the aromatic aldehyde (2.2 mmol) to the solution and stir.
-
Prepare a solution of KOH or NaOH (10 mmol) in ethanol (10 mL) and add it dropwise to the flask over 15 minutes while stirring.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, pour the reaction mixture into ice-cold water (100 mL).
-
A precipitate of the bis-chalcone will form. Collect the solid by filtration, wash with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure bis-chalcone.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A-549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[7]
-
Prepare serial dilutions of the this compound derivative in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.[8]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[9]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of anticancer activity of ferrocenyl chalcones.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Applications of this compound Derivatives
This compound is a valuable precursor for synthesizing various heterocyclic compounds, such as thiosemicarbazones, which have demonstrated significant antimicrobial properties. The biological activity of these ligands is often enhanced upon coordination with metal ions like cobalt(II), copper(II), nickel(II), and zinc(II).[10]
Quantitative Data Summary: Antimicrobial Activity
| Derivative Type | Bacterial Strains | Fungal Strains | Activity | Reference |
| Thiocarbohydrazone | E. coli, B. subtilis, S. aureus, P. aeruginosa, S. typhi | T. longifusus, C. albicans, A. flavus, M. canis, F. solani, C. glaberata | Good | [10] |
| Carbohydrazone | E. coli, B. subtilis, S. aureus, P. aeruginosa, S. typhi | T. longifusus, C. albicans, A. flavus, M. canis, F. solani, C. glaberata | Good | [10] |
| Thiosemicarbazone | E. coli, B. subtilis, S. aureus, P. aeruginosa, S. typhi | T. longifusus, C. albicans, A. flavus, M. canis, F. solani, C. glaberata | Good | [10] |
| Semicarbazone | E. coli, B. subtilis, S. aureus, P. aeruginosa, S. typhi | T. longifusus, C. albicans, A. flavus, M. canis, F. solani, C. glaberata | Good | [10] |
Note: The cited study indicates good activity but does not provide specific quantitative data such as zone of inhibition diameters or MIC values in the abstract.
Experimental Protocols: Antimicrobial Applications
Protocol 3: Synthesis of Thiosemicarbazone Derivatives from this compound
This protocol details the condensation reaction to form thiosemicarbazone derivatives.
Materials:
-
This compound
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 mmol) in hot ethanol (30 mL) in a round-bottom flask.
-
Add a hot ethanolic solution of thiosemicarbazide (2.2 mmol in 20 mL ethanol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Allow the solution to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry in a desiccator.
-
The purity of the compound can be checked by its melting point and spectroscopic techniques.
Protocol 4: Antimicrobial Screening by Agar (B569324) Well Diffusion Method
This protocol describes a common method for evaluating the antimicrobial activity of synthesized compounds.
Materials:
-
Bacterial and fungal strains
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Stock solution of the test compound (e.g., 1 mg/mL in DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (DMSO)
-
Incubator
Procedure:
-
Prepare the agar medium, sterilize it by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a microbial inoculum of the test organism and swab it uniformly over the surface of the agar plate.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Workflow Diagram
References
- 1. Synthesis of Novel Heterocyclic Ferrocenyl Chalcones and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel bischalcone derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activities of novel chalcone and bis-chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Organometallic-based antibacterial and antifungal compounds: transition metal complexes of this compound-derived thiocarbohydrazone, carbohydrazone, thiosemicarbazone and semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Purification of 1,1'-Diacetylferrocene by Column Chromatography
Introduction
Ferrocene (B1249389) and its derivatives are cornerstone organometallic compounds with wide applications in catalysis, materials science, and medicinal chemistry. The Friedel-Crafts acylation of ferrocene is a common undergraduate and research laboratory experiment that often yields a mixture of the starting material (ferrocene), the monosubstituted product (acetylferrocene), and the disubstituted product (1,1'-diacetylferrocene).[1] Due to the significant difference in polarity among these three compounds, column chromatography is an exceptionally effective method for their separation and purification.[1][2] These application notes provide a detailed protocol for the purification of this compound from a typical reaction mixture.
Principle of the Method
Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent, or eluent, that flows through the column).[2] The separation of ferrocene derivatives relies on the principle of polarity.[1]
-
Stationary Phase: A polar adsorbent, typically silica (B1680970) gel or alumina, is used.[1][3]
-
Mobile Phase: A solvent or a mixture of solvents is used to carry the components through the column.
-
Separation Mechanism: The components of the mixture adsorb to the stationary phase with varying strengths. Nonpolar compounds have weaker interactions with the polar stationary phase and are eluted quickly by a nonpolar mobile phase. More polar compounds adsorb more strongly and require a more polar mobile phase to be eluted.[2]
The polarity of the compounds in the mixture increases with the number of acetyl groups: Ferrocene (nonpolar) < Acetylferrocene (B1663952) (intermediate polarity) < this compound (most polar).[1] This allows for a stepwise, or gradient, elution, where solvents of increasing polarity are used to sequentially elute each compound with high purity.
Data Presentation
Table 1: Properties of Compounds in the Mixture
| Compound | Molecular Formula | Appearance | Relative Polarity |
| Ferrocene | C₁₀H₁₀Fe | Yellow-orange solid | Low |
| Acetylferrocene | C₁₂H₁₂FeO | Orange solid | Medium |
| This compound | C₁₄H₁₄FeO₂ | Red-orange solid | High |
Table 2: Typical Column Chromatography Parameters
| Parameter | Description |
| Stationary Phase | Alumina (acid-washed, dried) or Silica Gel (flash, 40-60 µm).[4][5] |
| Elution Strategy | Gradient Elution. |
| Step 1 Eluent | Hexanes or Petroleum Ether (Elutes Ferrocene).[2][3] |
| Step 2 Eluent | 50:50 Hexanes:Diethyl Ether or 4:1 Petroleum Ether:MTBE (Elutes Acetylferrocene).[2][5] |
| Step 3 Eluent | Diethyl Ether or 50:50 Dichloromethane (B109758):Hexanes (Elutes this compound).[3] |
| Elution Order | 1. Ferrocene (Yellow Band) → 2. Acetylferrocene (Orange Band) → 3. This compound (Red Band). |
Table 3: Example Thin-Layer Chromatography (TLC) Data
Monitoring the separation is crucial and is performed by TLC. The Rf value (Ratio to front) indicates the relative polarity of each compound in a given solvent system.
| Compound | Rf Value (4:1 Petroleum Ether / MTBE) |
| Ferrocene | ~0.79[5] |
| Acetylferrocene | ~0.31[5] |
| This compound | < 0.30 (least mobile) |
Experimental Protocols
This protocol details the purification of this compound from a crude reaction mixture containing ferrocene and acetylferrocene.
1. Column Preparation (Dry Packing)
-
Secure a glass chromatography column in a vertical position using a clamp.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 0.5 cm) of sand on top of the glass wool to create a flat base.
-
Carefully add the dry stationary phase (alumina or silica gel) to the column. The amount should be about 20-30 times the weight of the crude sample.[5]
-
Gently tap the side of the column to ensure the stationary phase packs down evenly without air bubbles.
-
Add another thin layer (approx. 0.5 cm) of sand on top of the stationary phase to prevent disturbance when adding the eluent.[4]
2. Sample Preparation and Loading (Dry Loading)
-
Dissolve the crude product mixture in a minimal amount of a volatile solvent like dichloromethane in a small flask.[4]
-
Add a small quantity of the stationary phase (approx. 10% of the amount in the column) to the flask.[5]
-
Evaporate the solvent completely using a rotary evaporator or a gentle stream of air in a fume hood, until a fine, free-flowing powder is obtained. This powder is the crude product adsorbed onto the stationary phase.
-
Carefully transfer this powder to the top of the prepared column, creating an even layer.
-
Add a final, thin protective layer of sand on top of the sample layer.[4]
3. Elution and Fraction Collection
The separation is achieved by a gradient elution, starting with a nonpolar solvent and gradually increasing the polarity.
-
Elution of Ferrocene:
-
Begin by adding the first eluent (100% hexanes or petroleum ether) to the column.[3]
-
A yellow band corresponding to unreacted ferrocene will start to move down the column.
-
Collect this yellow fraction in a labeled flask until the yellow color has been completely eluted from the column.
-
-
Elution of Acetylferrocene:
-
Change the mobile phase to the second, more polar eluent (e.g., 50:50 hexanes:diethyl ether).[2]
-
An orange band corresponding to acetylferrocene will begin to move down the column.
-
Collect this orange fraction in a separate labeled flask.
-
-
Elution of this compound:
-
Once the acetylferrocene has been eluted, switch to the third, most polar eluent (e.g., 100% diethyl ether or a 50:50 dichloromethane:hexanes mixture).[3]
-
A red-orange band of this compound will travel down the column.
-
Collect this final colored fraction in a new, clean, pre-weighed flask.
-
4. Analysis and Isolation
-
Monitor the collected fractions using TLC to confirm the purity of each separated compound.[5]
-
Combine all fractions that contain pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Determine the mass of the purified red-orange solid and calculate the yield.
-
Verify the identity and purity of the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).
Visualization
Caption: Workflow for the purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1'-Diacetylferrocene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,1'-diacetylferrocene synthesis.
Troubleshooting Guide
Low or no yield of this compound can be attributed to several factors, from reagent quality to reaction conditions. This guide addresses common issues and provides systematic solutions.
| Issue | Potential Cause | Recommended Solution |
| Low overall product yield (mixture of acetylferrocene (B1663952) and this compound) | Incomplete reaction. | - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature cautiously. Overheating can lead to decomposition. |
| Deactivated catalyst. | - Use fresh, anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid. AlCl₃ is hygroscopic and loses activity upon exposure to moisture.[1][2] | |
| Insufficient acylating agent. | - Increase the molar ratio of the acylating agent (acetyl chloride or acetic anhydride) to ferrocene (B1249389). A significant excess of the acylating agent can drive the reaction towards di-substitution. | |
| Product is primarily mono-acetylated (acetylferrocene) | The acetyl group from the first acylation deactivates the ferrocene molecule, making the second acylation more difficult. | - Use a stronger Lewis acid catalyst, such as aluminum chloride, instead of phosphoric acid.[3][4][5]- Increase the stoichiometry of the acylating agent and the Lewis acid catalyst.- Prolong the reaction time to allow for the slower second acylation to occur. |
| Reaction conditions are too mild. | - Increase the reaction temperature. Friedel-Crafts acylations often require heating to proceed to di-substitution. | |
| Presence of unreacted ferrocene in the final product | Insufficient amount of acylating agent or catalyst. | - Ensure the correct stoichiometry is used. An excess of the acylating agent is often necessary. |
| Reaction time is too short. | - Monitor the reaction by TLC until the ferrocene spot is no longer visible. | |
| Dark, tar-like byproduct formation | Decomposition of ferrocene or the product. | - Avoid excessively high reaction temperatures.- Ensure a homogenous reaction mixture with efficient stirring.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in purifying this compound | Inefficient separation from acetylferrocene and unreacted ferrocene. | - Utilize column chromatography with a suitable solvent system. A step-gradient elution, starting with a non-polar solvent (e.g., hexanes) to elute ferrocene, followed by a more polar solvent mixture (e.g., hexane/diethyl ether or hexane/ethyl acetate) to separate acetylferrocene and this compound, is effective.[4] |
| Co-crystallization of products. | - If recrystallization is used for purification, ensure the crude product is relatively pure to begin with. Column chromatography is generally recommended for separating the mixture before a final recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is a Friedel-Crafts acylation reaction. The mechanism involves two main stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺).
-
Electrophilic Aromatic Substitution: The electron-rich cyclopentadienyl (B1206354) ring of ferrocene attacks the acylium ion. A proton is then lost, restoring the aromaticity of the ring and resulting in acetylferrocene. This process is repeated on the second cyclopentadienyl ring to form this compound. The second acylation is slower due to the deactivating effect of the first acetyl group.
Q2: Which catalyst is best for maximizing the yield of this compound?
A2: While milder catalysts like phosphoric acid can be used, stronger Lewis acids such as aluminum chloride (AlCl₃) are generally more effective in promoting di-acylation.[3][4][5] The higher reactivity is necessary to overcome the deactivating effect of the first acetyl group.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside standards of ferrocene, acetylferrocene, and this compound, you can observe the consumption of the starting material and the formation of the products over time. The different colors of the compounds (ferrocene is yellow-orange, acetylferrocene is orange, and this compound is red-orange) also aid in their identification on the chromatography plate.[1]
Q4: What is the optimal solvent for the reaction and purification?
A4: For the reaction, a non-polar, aprotic solvent like dichloromethane (B109758) is commonly used, especially when AlCl₃ is the catalyst. For purification by column chromatography, a gradient elution is recommended. Typically, you would start with a non-polar solvent like hexanes to elute unreacted ferrocene, followed by a mixture of hexanes and a more polar solvent like diethyl ether or ethyl acetate (B1210297) to separate acetylferrocene and this compound.[4]
Experimental Protocols
Protocol for High-Yield Synthesis of this compound
This protocol is designed to favor the formation of the di-substituted product.
Materials:
-
Ferrocene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, add anhydrous aluminum chloride. Cool the flask in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride to the cooled AlCl₃ suspension in anhydrous dichloromethane with stirring.
-
Addition of Ferrocene: Dissolve ferrocene in anhydrous dichloromethane and add this solution dropwise to the stirred acylium ion solution in the ice bath.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to reflux to increase the rate of di-acylation. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add crushed ice to quench the reaction. Cautiously add saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexanes and diethyl ether.
Quantitative Data Summary
| Parameter | Condition for Mono-acylation | Condition for Di-acylation | Reference |
| Catalyst | Phosphoric Acid | Aluminum Chloride | [3][4][5] |
| Acylating Agent | Acetic Anhydride | Acetyl Chloride | [1][6] |
| Ferrocene:Acylating Agent:Catalyst Molar Ratio | 1 : 2 : 0.5 (approx.) | 1 : >2 : >2 | Inferred from general principles |
| Temperature | Room Temperature to gentle warming (e.g., 65°C) | Room Temperature to Reflux | [3] |
| Reaction Time | Shorter (e.g., 10-20 minutes) | Longer (e.g., several hours) | [7] |
Visualizations
Friedel-Crafts Acylation of Ferrocene
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
References
Common side products in the Friedel-Crafts acylation of ferrocene.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of ferrocene (B1249389).
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of ferrocene, providing potential causes and recommended solutions in a question-and-answer format.
Question: My reaction yielded a very low amount of the desired acetylferrocene (B1663952). What are the likely causes?
Answer: A low yield of acetylferrocene can stem from several factors:
-
Incomplete Reaction: The reaction time may have been too short, or the temperature too low, resulting in a significant amount of unreacted ferrocene.[1] Consider increasing the reaction time or temperature moderately. However, be aware that excessive heating can lead to decomposition.[2]
-
Moisture Contamination: Friedel-Crafts acylation is sensitive to moisture. Water can deactivate the Lewis acid catalyst (e.g., aluminum chloride) or hydrolyze the acylating agent (e.g., acetic anhydride).[3] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
-
Inefficient Purification: Significant product loss can occur during workup and purification. Column chromatography is the most common method for separating acetylferrocene from unreacted ferrocene and diacetylferrocene.[4][5] Optimizing your column chromatography technique, including the choice of solvent system and proper packing, is crucial for good recovery.
Question: My final product is contaminated with a significant amount of unreacted ferrocene. How can I avoid this?
Answer: The presence of unreacted ferrocene is a common issue and can be addressed by:
-
Adjusting Stoichiometry: An insufficient amount of the acylating agent (e.g., acetyl chloride or acetic anhydride) will leave unreacted ferrocene.[1] Ensure the correct molar ratios of reactants are used.
-
Increasing Reaction Time or Temperature: As with low yields, incomplete reaction due to insufficient time or temperature can result in leftover starting material.[1] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[5]
-
Effective Purification: Column chromatography is highly effective at separating the non-polar ferrocene from the more polar acetylferrocene and diacetylferrocene.[4][5]
Question: I have a significant amount of a red-orange, highly polar side product. What is it and how can I minimize its formation?
Answer: This is most likely 1,1'-diacetylferrocene, the primary side product of this reaction.[3] Its formation is favored by:
-
Excess Acylating Agent: Using a large excess of the acylating reagent can lead to the second acylation of the other cyclopentadienyl (B1206354) ring.
-
Prolonged Reaction Times and Higher Temperatures: Allowing the reaction to proceed for too long or at an elevated temperature increases the likelihood of diacylation.[6] The reaction time is often intentionally limited to reduce the formation of this compound.[6]
To minimize its formation, carefully control the stoichiometry of your reactants and monitor the reaction progress by TLC to stop it once the desired mono-acylated product is maximized.
Question: My reaction mixture turned dark brown or black, and I have a low yield of all products. What happened?
Answer: A dark, tarry reaction mixture often indicates decomposition of the starting material or product.[2] This can be caused by:
-
Overheating: Ferrocene and its derivatives can decompose at high temperatures.[2] It is crucial to gently heat the reaction and not exceed the recommended temperature.
-
Incorrect Reagent Addition: The order of reagent addition can be critical. For example, when using phosphoric acid and acetic anhydride (B1165640), adding them in the wrong order can lead to decomposition.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Friedel-Crafts acylation of ferrocene?
A1: The most common side products are this compound and unreacted ferrocene.[4][5] The formation of diacetylferrocene occurs when both cyclopentadienyl rings are acylated.[3]
Q2: Why is diacetylferrocene a common side product?
A2: Ferrocene is highly reactive towards electrophilic aromatic substitution.[4][5] After the first acylation, the acetyl group is deactivating; however, under forcing conditions (e.g., excess acylating agent, high temperature, or long reaction times), a second acylation on the other ring can still occur.[8]
Q3: How can I separate acetylferrocene from diacetylferrocene and unreacted ferrocene?
A3: Column chromatography is the standard method for separation.[4][5] Due to differences in polarity, the components will elute at different rates. Typically, the least polar compound, ferrocene (yellow-orange), will elute first, followed by the more polar acetylferrocene (orange-red), and finally the most polar diacetylferrocene (red).[4][5]
Q4: What is the role of the catalyst in this reaction?
A4: A Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., H₃PO₄) is used to generate the acylium ion (R-C=O⁺) electrophile from the acylating agent (e.g., acetyl chloride or acetic anhydride).[8][9] This highly reactive electrophile is then attacked by the electron-rich cyclopentadienyl rings of ferrocene.[9]
Data on Product Distribution
The ratio of mono- to di-acylated product is highly dependent on the reaction conditions. While precise quantitative data from a single source is varied, the following table summarizes the expected trends based on available literature.
| Reaction Condition | Impact on Product Distribution |
| Molar Ratio of Ferrocene:Acylating Agent | A 1:1 or slight excess of the acylating agent favors the formation of acetylferrocene . A larger excess of the acylating agent increases the proportion of This compound . |
| Reaction Time | Shorter reaction times generally favor the formation of acetylferrocene .[6] Longer reaction times increase the likelihood of diacylation, leading to more This compound .[6] |
| Temperature | Lower to moderate temperatures are preferred for the selective synthesis of acetylferrocene . Higher temperatures can promote diacylation and may also lead to decomposition products .[2][7] |
| Catalyst | Milder catalysts, such as phosphoric acid, are often used to control the reactivity and favor the formation of acetylferrocene .[8] Stronger Lewis acids like aluminum chloride may lead to a higher proportion of This compound if not carefully controlled. |
Experimental Protocol: Synthesis of Acetylferrocene
This is a representative protocol for the Friedel-Crafts acylation of ferrocene.
Materials:
-
Ferrocene
-
Acetic anhydride
-
85% Phosphoric acid
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Dichloromethane (anhydrous)
-
Hexane (B92381) (anhydrous)
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Diethyl ether (anhydrous)
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Sodium bicarbonate (saturated aqueous solution)
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Water (deionized)
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Anhydrous sodium sulfate
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Silica (B1680970) gel or alumina (B75360) for column chromatography
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Round-bottom flask
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Reflux condenser with drying tube
-
Separatory funnel
-
Chromatography column
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
-
Stir plate and stir bar
-
Heating mantle or water bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve ferrocene in anhydrous dichloromethane.
-
Reagent Addition: While stirring, add acetic anhydride to the ferrocene solution. Then, carefully add 85% phosphoric acid dropwise.
-
Reaction: Heat the mixture to a gentle reflux for a controlled period (e.g., 10-15 minutes), monitoring the reaction by TLC.[4]
-
Quenching: Cool the reaction mixture in an ice bath and slowly add ice-cold water.
-
Neutralization: Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Solvent Removal: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography using a silica gel or alumina stationary phase. Elute with a solvent system of increasing polarity, typically starting with hexane and gradually adding diethyl ether.[4][5]
-
Unreacted ferrocene (yellow-orange band) will elute first with a non-polar solvent like hexane.
-
Acetylferrocene (orange-red band) will elute next as the polarity of the eluent is increased.
-
Diacetylferrocene (red band) will be the last to elute.
-
-
Characterization: Analyze the purified fractions by TLC, melting point, and spectroscopic methods (e.g., ¹H NMR, IR) to confirm their identity and purity.
Reaction Pathway and Side Product Formation
Caption: Formation of acetylferrocene and the diacetylferrocene side product.
References
- 1. reddit.com [reddit.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. vernier.com [vernier.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. aiinmr.com [aiinmr.com]
Troubleshooting low yield in 1,1'-diacetylferrocene preparation.
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1,1'-diacetylferrocene via Friedel-Crafts acylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yielded very little product, and I recovered a significant amount of unreacted ferrocene (B1249389). What went wrong?
A1: Recovering a large amount of starting material suggests that the reaction has not gone to completion. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature for the di-acylation to occur.[1]
-
Inefficient Catalyst: The Lewis acid catalyst (e.g., aluminum chloride) or Brønsted-Lowry acid catalyst (e.g., phosphoric acid) may have been deactivated by moisture.[2] Anhydrous conditions are crucial for a successful Friedel-Crafts acylation.[3]
-
Incorrect Stoichiometry: An insufficient amount of the acylating agent (e.g., acetyl chloride or acetic anhydride) will limit the extent of the reaction.[1]
Troubleshooting Steps:
-
Extend Reaction Time/Increase Temperature: Consider increasing the reaction time or temperature according to established protocols. However, be aware that harsh conditions can also lead to decomposition.[1]
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous reagents and solvents.[3][4] Consider using a drying tube to protect the reaction from atmospheric moisture.[2]
-
Adjust Reagent Ratios: Increase the molar equivalents of the acylating agent and the catalyst relative to ferrocene.
Q2: The main product of my reaction was monoacetylferrocene, not the desired this compound. How can I favor the formation of the di-substituted product?
A2: The formation of monoacetylferrocene is a common outcome, as the first acylation deactivates the ferrocene molecule, making the second acylation more difficult.[5] To promote di-acylation, you need to employ more forcing reaction conditions.
Troubleshooting Steps:
-
Increase Equivalents of Acylating Agent: A higher concentration of the electrophile will increase the probability of a second substitution.
-
Use a Stronger Catalyst System: While milder catalysts like phosphoric acid can be used, a stronger Lewis acid like aluminum chloride is often more effective for di-acylation.[3][6]
-
Elevate Reaction Temperature and Time: More vigorous conditions are generally required for the second acylation to proceed.
Q3: My crude product is a dark, intractable residue, and I'm having trouble isolating the this compound. What could be the cause?
A3: The formation of a dark residue often indicates decomposition of the ferrocene starting material or the product.[7][8]
Troubleshooting Steps:
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation.
-
Controlled Reagent Addition: Add the catalyst or acylating agent portion-wise or dropwise to manage the reaction exotherm.
-
Proper Quenching: Ensure the reaction is quenched properly by pouring it onto ice and neutralizing it carefully to avoid localized heating and degradation.[9][10]
Q4: I am having difficulty separating this compound from unreacted ferrocene and monoacetylferrocene. What is the best purification method?
A4: Column chromatography is the most effective method for separating the components of the reaction mixture.[10][11] The three components have different polarities and will elute at different rates.
Purification Strategy:
-
Stationary Phase: Alumina or silica (B1680970) gel can be used.[10]
-
Mobile Phase: A gradient elution is typically employed.
-
Unreacted ferrocene (least polar) will elute first with a non-polar solvent like hexane (B92381) or petroleum ether.[11]
-
Monoacetylferrocene (intermediate polarity) will elute next, often with a mixture of a non-polar and a slightly more polar solvent (e.g., hexane/diethyl ether).[11]
-
This compound (most polar) will require a more polar eluent to move down the column.[11]
-
It's also possible to purify the product by recrystallization, which can yield red, needle-like crystals.[12]
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for Ferrocene Acylation
| Parameter | Protocol 1: Phosphoric Acid Catalyst[10][11] | Protocol 2: Aluminum Chloride Catalyst[12] | Protocol 3: "Greener" Approach[7] |
| Ferrocene | 1.0 g | 0.03 - 0.06 moles | 1 molar equivalent |
| Acylating Agent | Acetic Anhydride (3.3 mL) | Acetyl Chloride (0.1 - 0.16 moles) | Acetyl Chloride (1 molar equivalent) |
| Catalyst | 85% Phosphoric Acid (0.7 mL) | Anhydrous Aluminum Trichloride (B1173362) (0.1 - 0.18 moles) | Zinc Oxide (0.5 molar equivalents) |
| Solvent | None (Acetic Anhydride is solvent) | Dichloromethane (B109758) (110 - 160 mL) | Dichloromethane |
| Temperature | 70-80 °C (water bath) | Room temp, then reflux | Heating |
| Time | 20 minutes | 3-5 hours at RT, then 3-4 hours at reflux | Not specified |
Detailed Experimental Protocol (Aluminum Chloride Method)[12]
-
In a dry reaction vessel, add anhydrous aluminum trichloride (0.1-0.18 moles) and 30-60 mL of dichloromethane. Stir until homogeneous.
-
Slowly add a solution of ferrocene (0.03-0.06 moles) and acetyl chloride (0.1-0.16 moles) in 80-100 mL of dichloromethane dropwise to the stirred catalyst mixture.
-
Stir the reaction at room temperature for 3-5 hours.
-
Heat the mixture to reflux and maintain for 3-4 hours.
-
After cooling, slowly and carefully add 70-100 mL of distilled water to hydrolyze the aluminum trichloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a small amount of dichloromethane.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase to obtain the crude product.
-
Purify the crude product by recrystallization from an aqueous solution to yield red, needle-like crystals of this compound.
Visual Guides
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
- 1. reddit.com [reddit.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. Page loading... [guidechem.com]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. web.mit.edu [web.mit.edu]
- 7. Two-step experiment for undergraduate organic chemistry laboratory using greener techniques: synthesis of acetylferrocene and its reduction to (±)-1-ferrocenylethanol - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. azom.com [azom.com]
- 10. magritek.com [magritek.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. This compound | 1273-94-5 [chemicalbook.com]
Optimizing reaction conditions for the synthesis of 1,1'-diacetylferrocene.
Technical Support Center: Synthesis of 1,1'-Diacetylferrocene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Troubleshooting Guide
Issue: Low or No Yield of this compound
Possible Cause 1: Inactive Catalyst or Reagents
-
Q: My reaction did not yield any product. What could be the issue with my reagents?
-
A: The most common issue is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), due to moisture. Ensure that the AlCl₃ is fresh, has been stored in a desiccator, and is handled quickly in a dry environment. Acetyl chloride is also highly sensitive to moisture and should be handled under anhydrous conditions. Ferrocene (B1249389) itself is relatively stable but should be pure.
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Q: My yield of this compound is consistently low. How can I optimize the reaction conditions?
-
A: Several factors can influence the yield. The molar ratio of reactants is critical. An excess of the acetylating agent and Lewis acid is necessary to promote di-substitution. Additionally, reaction time and temperature play a significant role. Insufficient reaction time or temperature may lead to incomplete conversion, while excessively high temperatures can cause decomposition of ferrocene. Refer to the optimized reaction parameters in the tables below.[1][2]
-
Possible Cause 3: Inefficient Work-up and Purification
-
Q: I seem to be losing a lot of my product during the work-up and purification steps. What are the best practices?
-
A: The work-up for a Friedel-Crafts acylation can be challenging. The quenching of the reaction mixture with water is highly exothermic and must be done carefully in an ice bath to prevent product degradation.[3] For purification, column chromatography is the most effective method to separate this compound from monoacetylferrocene and unreacted ferrocene.[3][4][5] Careful selection of the eluent system is key to achieving good separation.
-
Issue: Formation of a Mixture of Products
-
Q: My final product is a mixture of ferrocene, acetylferrocene (B1663952), and this compound. How can I improve the selectivity for the di-substituted product?
-
A: To favor the formation of this compound, you need to use a higher ratio of the acetylating agent and the Lewis acid catalyst relative to ferrocene.[4] The acetyl group is deactivating, making the second acylation more difficult than the first. Therefore, more forcing conditions (higher temperature and longer reaction time) are generally required for the di-acylation to proceed to completion.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for the synthesis of this compound?
-
A1: The synthesis is a classic example of a Friedel-Crafts acylation reaction.[6][7] The Lewis acid catalyst (e.g., AlCl₃) activates the acetylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. The electron-rich cyclopentadienyl (B1206354) rings of ferrocene then attack the acylium ion in an electrophilic aromatic substitution reaction.[4] Since ferrocene has two cyclopentadienyl rings, the reaction can occur twice to yield the 1,1'-diacetylated product.
-
-
Q2: What are the key safety precautions to take during this synthesis?
-
A2: Both aluminum chloride and acetyl chloride are corrosive and react violently with water.[5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction is highly exothermic and should be performed slowly in an ice bath to control the reaction.[3]
-
-
Q3: Can I use acetic anhydride (B1165640) instead of acetyl chloride?
-
Q4: How can I monitor the progress of the reaction?
-
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).[4][9] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the disappearance of the starting material (ferrocene) and the appearance of the products (acetylferrocene and this compound). Ferrocene is yellow-orange, acetylferrocene is orange, and this compound is a deeper red-orange, allowing for easy visual tracking on a chromatography column as well.[4]
-
-
Q5: What are some "greener" alternatives for this synthesis?
-
A5: Greener approaches to the acylation of ferrocene have been developed to minimize the use of hazardous reagents and solvents. One such method employs zinc oxide (ZnO) as a milder catalyst in place of AlCl₃ or H₃PO₄.[2][10] Microwave heating has also been explored to reduce reaction times and energy consumption.[11]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method A: AlCl₃/Acetyl Chloride | Method B: H₃PO₄/Acetic Anhydride | Method C: ZnO/Acetyl Chloride (Greener) |
| Ferrocene (molar eq.) | 1 | 1 | 1 |
| Acetylating Agent | Acetyl Chloride (2.5 - 3 eq.) | Acetic Anhydride (>2 eq.) | Acetyl Chloride (~3 eq.) |
| Catalyst | Anhydrous AlCl₃ (2.5 - 3 eq.) | 85% H₃PO₄ (catalytic) | ZnO (~1.2 eq.) |
| Solvent | Dichloromethane (B109758) (anhydrous) | Neat or Dichloromethane | Dichloromethane |
| Temperature | 0 °C to Reflux | 60-80 °C | Room Temperature |
| Reaction Time | 6-8 hours | 20-30 minutes | 40 minutes |
| Typical Yield | ~80%[1] | Variable, often favors mono-acylation | Up to 86.7% (for acetylferrocene)[2][12][13] |
Experimental Protocols
Method A: Friedel-Crafts Acylation using Aluminum Chloride and Acetyl Chloride [1]
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum trichloride (B1173362) (0.1-0.18 mol) and anhydrous dichloromethane (30-60 mL).
-
Stir the suspension until it is homogeneous.
-
In a separate flask, prepare a solution of ferrocene (0.03-0.06 mol) and acetyl chloride (0.1-0.16 mol) in anhydrous dichloromethane (80-100 mL).
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Slowly add the ferrocene/acetyl chloride solution to the aluminum trichloride suspension dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours.
-
Heat the mixture to reflux for an additional 3-4 hours.
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of distilled water (70-100 mL) to hydrolyze the excess aluminum trichloride.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer three times with a small amount of dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield red, needle-like crystals of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. This compound | 1273-94-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. magritek.com [magritek.com]
- 4. web.mit.edu [web.mit.edu]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. Page loading... [guidechem.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Two-step experiment for undergraduate organic chemistry laboratory using greener techniques: synthesis of acetylferrocene and its reduction to (±)-1-ferrocenylethanol - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of Synthesis Technology of Acetylferrocene by Response Surface Methodology | Scientific.Net [scientific.net]
- 13. researchgate.net [researchgate.net]
Purification techniques for removing acetylferrocene from 1,1'-diacetylferrocene.
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1,1'-diacetylferrocene, specifically focusing on the removal of the common impurity, acetylferrocene (B1663952). This resource is intended for researchers, scientists, and professionals in drug development who are utilizing these ferrocene (B1249389) derivatives in their work.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for separating this compound from acetylferrocene?
A1: The two primary and most effective techniques for this separation are column chromatography and fractional recrystallization. Column chromatography is generally the preferred method for achieving high purity, while recrystallization can be a simpler, albeit potentially less efficient, alternative.
Q2: How do I choose between column chromatography and recrystallization?
A2: The choice of method depends on the scale of your experiment, the level of purity required, and the available equipment. Column chromatography offers a more precise separation of the two compounds based on their differing polarities.[1][2] Recrystallization is a viable option, particularly if the concentration of acetylferrocene is relatively low.
Q3: What are the key physical differences between acetylferrocene and this compound that allow for their separation?
A3: The primary difference exploited for separation is their polarity. This compound is more polar than acetylferrocene due to the presence of a second acetyl group.[1] This difference in polarity dictates their interaction with the stationary phase in column chromatography and their solubility in different solvent systems for recrystallization. Visually, acetylferrocene typically appears as an orange-red solid, while this compound is a red, crystalline solid.[3]
Troubleshooting Guide
Column Chromatography
Issue: Poor separation of the two bands on the column.
-
Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may be too high, causing both compounds to move down the column too quickly.
-
Solution: Start with a non-polar solvent like hexane (B92381) to elute the less polar acetylferrocene. Gradually increase the polarity by adding a more polar solvent like diethyl ether or ethyl acetate (B1210297) to elute the more polar this compound. A common starting point is a 50:50 mixture of hexane and diethyl ether.[2]
-
-
Possible Cause 2: Column overloading. Too much crude product applied to the column can lead to broad bands that overlap.
-
Solution: Use an appropriate amount of crude mixture for the size of your column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
-
-
Possible Cause 3: Improperly packed column. Channels or cracks in the stationary phase will lead to an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the stationary phase (alumina or silica (B1680970) gel) is packed uniformly. A "slurry" method, where the adsorbent is mixed with the initial eluent and poured into the column, is often effective.[4]
-
Issue: The colored bands are moving too slowly or not at all.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. If you are using pure hexane, begin to add small amounts of diethyl ether or ethyl acetate. For separating this compound, a higher polarity solvent or mixture will be necessary.[5]
-
Issue: The sample appears to decompose on the column.
-
Possible Cause: Overheating the sample during solvent evaporation before loading.
-
Solution: When dissolving the crude product before loading it onto the column, avoid excessive heating, as ferrocene derivatives can decompose.[4] Use gentle warming if necessary and evaporate the solvent under reduced pressure.
-
Recrystallization
Issue: No crystals form upon cooling.
-
Possible Cause 1: The solution is too dilute.
-
Solution: Evaporate some of the solvent to concentrate the solution and then try cooling again.
-
-
Possible Cause 2: The wrong solvent system was used.
-
Solution: For this compound, a common recrystallization solvent system is a mixture of chloroform (B151607) and hexane.[3] Acetylferrocene is typically recrystallized from hexane alone.[2][3]
-
Issue: The resulting crystals are not pure.
-
Possible Cause: Inefficient fractional crystallization. The solubility of both compounds in the chosen solvent may be too similar for effective separation in a single step.
-
Solution: Multiple recrystallization steps may be necessary. Alternatively, combining an initial recrystallization with a final purification by column chromatography can be very effective.
-
Experimental Protocols & Data
Column Chromatography Protocol
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Column Preparation:
-
Select a column of appropriate size for your sample amount.
-
Pack the column with a slurry of the stationary phase (acid-washed alumina (B75360) or silica gel) in the initial, non-polar eluent (e.g., hexane).[3][6] Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude mixture of acetylferrocene and this compound in a minimal amount of a suitable solvent, such as dichloromethane.[2]
-
Carefully add the dissolved sample to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane). The orange-yellow band of acetylferrocene should begin to move down the column.[2]
-
Collect the fractions containing the acetylferrocene.
-
Once the acetylferrocene has been eluted, gradually increase the polarity of the eluent. This can be done by adding a more polar solvent like diethyl ether or ethyl acetate. A common mixture for eluting this compound is a 50:50 hexane/diethyl ether mixture, followed by pure ether if necessary.[2][5]
-
The red band of this compound will then move down the column. Collect these fractions separately.
-
-
Analysis:
-
Analyze the collected fractions using thin-layer chromatography (TLC) to confirm the separation and purity of the compounds.[5]
-
Evaporate the solvent from the purified fractions to obtain the solid products.
-
Quantitative Data: Solvent Systems for Column Chromatography
| Compound to Elute | Stationary Phase | Eluent System | Observation |
| Acetylferrocene | Alumina or Silica Gel | 100% Hexane | Orange-yellow band moves down the column.[2] |
| This compound | Alumina or Silica Gel | 50:50 Hexane:Diethyl Ether | Orange-red band of acetylferrocene elutes.[2] |
| This compound | Alumina or Silica Gel | Petroleum Ether:Ether (3:1) | Orange acetylferrocene elutes first.[5] |
| This compound | Alumina or Silica Gel | 100% Diethyl Ether | Red band of this compound elutes after the acetylferrocene.[5] |
Recrystallization Data
| Compound | Recommended Solvent System |
| Acetylferrocene | Hexane[2][3] |
| This compound | Chloroform-Hexane[3] |
| This compound | Aqueous recrystallization[7][8] |
Visualized Workflows
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. echemi.com [echemi.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 1273-94-5 [chemicalbook.com]
- 8. This compound CAS#: 1273-94-5 [m.chemicalbook.com]
Technical Support Center: Characterization of 1,1'-Diacetylferrocene
Welcome to the technical support center for the characterization of 1,1'-diacetylferrocene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is the most common method for synthesizing this compound? The most common method is the Friedel-Crafts acylation of ferrocene (B1249389).[1][2][3][4][5] This reaction typically uses an acylating agent like acetic anhydride (B1165640) in the presence of a catalyst such as phosphoric acid or aluminum chloride.[1][2][3][4][5]
-
Q2: My Friedel-Crafts acylation of ferrocene yielded a mixture of products. Is this normal? Yes, it is quite common for the Friedel-Crafts acylation of ferrocene to produce a mixture of unreacted ferrocene, the desired this compound, and the monosubstituted product, acetylferrocene (B1663952).[6] The reaction conditions, such as reaction time and temperature, can be optimized to favor the formation of the diacetylated product.[4]
-
Q3: How can I favor the formation of this compound over acetylferrocene? To favor the formation of this compound, you can use a larger excess of the acylating agent and a stronger Lewis acid catalyst, or increase the reaction time and temperature. However, be aware that harsher conditions can also lead to the formation of byproducts and decomposition.[1]
Purification
-
Q4: What is the best way to purify this compound from the reaction mixture? Column chromatography is the most effective method for separating this compound from ferrocene and acetylferrocene due to the polarity differences between the compounds.[6][7][8]
-
Q5: How do I choose the right solvent system for column chromatography? The ideal solvent system should provide good separation of the components on a Thin Layer Chromatography (TLC) plate before performing column chromatography. A common starting point is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like diethyl ether or ethyl acetate.[1][9][10][11] The polarity of the eluent is gradually increased to first elute the non-polar ferrocene, followed by the more polar acetylferrocene, and finally the most polar this compound.
-
Q6: Can I use recrystallization to purify this compound? Recrystallization can be used as a final purification step after column chromatography. A common solvent system for recrystallizing this compound is a mixture of chloroform (B151607) and hexane.[1]
Characterization
-
Q7: How can I distinguish between ferrocene, acetylferrocene, and this compound using ¹H NMR? The ¹H NMR spectra of these three compounds are distinct. Ferrocene shows a single peak for all ten equivalent protons. Acetylferrocene shows multiple peaks for the substituted and unsubstituted cyclopentadienyl (B1206354) rings and a singlet for the methyl protons. This compound shows two multiplets for the cyclopentadienyl protons and a singlet for the six methyl protons.[6][12][13][14][15][16]
-
Q8: What is the key feature in the IR spectrum of this compound? The most prominent feature is a strong absorption band in the region of 1650-1750 cm⁻¹, which corresponds to the C=O stretching vibration of the acetyl groups.[17][18][19][20] The presence and intensity of this peak can help differentiate it from ferrocene (no carbonyl peak) and acetylferrocene (one carbonyl group).[17][18][19]
-
Q9: What should I expect in the mass spectrum of this compound? You should expect to see a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound. Be aware that organometallic compounds can sometimes exhibit complex fragmentation patterns or undergo oxidation in certain ionization techniques like electrospray ionization (ESI).[3][21][22]
Troubleshooting Guides
Low Yield in Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (high amount of unreacted ferrocene) | Inadequate reaction time or temperature. | Increase the reaction time or temperature. Monitor the reaction progress by TLC.[4] |
| Insufficient amount of acylating agent or catalyst. | Increase the molar equivalents of the acylating agent and/or catalyst. | |
| Formation of a dark, insoluble residue | Decomposition of ferrocene under harsh acidic conditions. | Use a milder catalyst or reaction conditions. Ensure the reaction is not overheated.[8] |
| Low recovery after workup | Loss of product during extraction or washing steps. | Ensure proper phase separation during extractions. Minimize the number of washing steps if possible. |
Poor Separation in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| All compounds elute together | The solvent system is too polar. | Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the polarity.[7] |
| Compounds do not move down the column | The solvent system is not polar enough. | Increase the polarity of the eluent by adding a more polar solvent like diethyl ether or ethyl acetate.[7] |
| Broad or tailing bands | The column was not packed properly, or it ran dry. | Ensure the column is packed uniformly without any air bubbles. Never let the solvent level drop below the top of the stationary phase.[8] |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of a relatively non-polar solvent to load it onto the column. |
Unexpected Results in Characterization
| Symptom | Possible Cause | Suggested Solution |
| ¹H NMR shows a singlet around 4.2 ppm in the purified this compound | Presence of unreacted ferrocene. | Re-purify the sample using column chromatography with a carefully selected solvent gradient.[13] |
| ¹H NMR shows peaks corresponding to both acetylferrocene and this compound | Incomplete separation during chromatography. | Optimize the column chromatography conditions, possibly using a shallower solvent gradient. |
| IR spectrum shows a broad peak around 3200-3500 cm⁻¹ | Presence of water or alcohol. | Ensure the sample is thoroughly dried before analysis. |
| Mass spectrum does not show the expected molecular ion peak | The compound may have fragmented easily or undergone oxidation. | Use a softer ionization technique if available. Check for fragment ions that correspond to the loss of acetyl groups. For ESI-MS, be aware of the potential for oxidation of the iron center.[3][21] |
Data Presentation
Table 1: Physical and Spectroscopic Data
| Property | Ferrocene | Acetylferrocene | This compound |
| Appearance | Orange crystals | Orange-red crystals | Red-orange crystals |
| Melting Point (°C) | 172-174 | 81-83 | 122-124 |
| Molecular Weight ( g/mol ) | 186.04 | 228.07 | 270.10 |
| ¹H NMR (CDCl₃, δ ppm) | ~4.2 (s, 10H) | ~2.4 (s, 3H), ~4.2 (s, 5H), ~4.5 (m, 2H), ~4.8 (m, 2H) | ~2.4 (s, 6H), ~4.5 (m, 4H), ~4.8 (m, 4H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~68 | ~27 (CH₃), ~69 (Cp), ~70 (Cp), ~72 (Cp), ~80 (Cp-CO), ~202 (C=O) | ~27 (CH₃), ~70 (Cp), ~73 (Cp), ~82 (Cp-CO), ~202 (C=O) |
| IR (cm⁻¹) | No C=O stretch | ~1670 (C=O) | ~1670 (C=O) |
| Mass Spec (m/z) | 186 [M]⁺ | 228 [M]⁺ | 270 [M]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may need optimization.
-
In a round-bottom flask, dissolve ferrocene in acetic anhydride.
-
Carefully add a catalytic amount of 85% phosphoric acid.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, pour the mixture over ice and neutralize it with a sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a chromatography column with either silica (B1680970) gel or alumina (B75360) as the stationary phase.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
Load the sample onto the column.
-
Elute the column with a non-polar solvent (e.g., hexane) to first separate the unreacted ferrocene (yellow band).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., a mixture of hexane and diethyl ether) to elute acetylferrocene (orange band).[10][11]
-
Further increase the polarity of the eluent to elute the this compound (red-orange band).
-
Collect the fractions and evaporate the solvent to obtain the purified product.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Purification workflow for separating ferrocene derivatives.
Caption: Troubleshooting logic for spectroscopic characterization.
References
- 1. web.mit.edu [web.mit.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. vernier.com [vernier.com]
- 6. magritek.com [magritek.com]
- 7. echemi.com [echemi.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. scribd.com [scribd.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Solved 1H NMR Spectrum of Acetylferrocene Comment on 1H | Chegg.com [chegg.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. brainly.com [brainly.com]
- 18. How can you use Infrared Spectroscopy to differentiate between the two co.. [askfilo.com]
- 19. brainly.com [brainly.com]
- 20. tutorchase.com [tutorchase.com]
- 21. holcapek.upce.cz [holcapek.upce.cz]
- 22. web.uvic.ca [web.uvic.ca]
How to prevent the formation of polyacetylated ferrocenes?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the acetylation of ferrocene (B1249389). Our goal is to help you prevent the formation of polyacetylated ferrocenes and optimize the synthesis of monoacetylferrocene.
Troubleshooting Guides
This section addresses specific issues that may arise during the acetylation of ferrocene.
Problem: Low yield of acetylferrocene (B1663952) and recovery of unreacted ferrocene.
-
Possible Cause: The reaction may not have gone to completion.
-
Solution:
-
Increase Reaction Time: Ensure the reaction is heated for a sufficient duration. Standard protocols often suggest heating for at least 10 minutes, but if a deep red color has not developed, longer heating may be necessary.[1]
-
Verify Temperature: Check that the reaction temperature is within the optimal range, typically 80-100°C when using phosphoric acid and acetic anhydride (B1165640).[1] Overheating should be avoided as it can lead to decomposition.[2]
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Ensure Proper Mixing: Swirl the reaction mixture occasionally to ensure homogeneity.[1]
-
Reagent Stoichiometry: While an excess of the acetylating agent is often used, ensure that the molar ratio of acetic anhydride to ferrocene is appropriate for your desired outcome.[1]
-
Problem: Significant formation of 1,1'-diacetylferrocene.
-
Possible Cause: The reaction conditions are too harsh, favoring polyacetylation.
-
Solution:
-
Reduce Reaction Time: The formation of the diacetylated product is often time-dependent. Reducing the reaction time is a key strategy to limit its formation.[3][4]
-
Use Milder Conditions: Employing a weaker acid catalyst and a less reactive acylating reagent can favor monoacetylation.[1] The use of phosphoric acid is already considered a milder condition compared to stronger Lewis acids like aluminum chloride.[1][5]
-
Control Stoichiometry: Carefully control the amount of the acetylating agent. Using a large excess can drive the reaction towards diacetylation.
-
Problem: The final product is a dark, impure solid.
-
Possible Cause: Decomposition of ferrocene or the product has occurred, or significant amounts of diacetylferrocene are present.
-
Solution:
-
Avoid Overheating: Ferrocene and its derivatives can decompose at high temperatures. Maintain the recommended temperature range and avoid excessive heating during both the reaction and solvent evaporation.[2]
-
Purification: The crude product often contains unreacted ferrocene, monoacetylferrocene, and diacetylferrocene. Column chromatography is a highly effective method for separating these components.[1][5][6] Typically, unreacted ferrocene (orange-yellow) elutes first with a non-polar solvent like hexane (B92381), followed by acetylferrocene (orange-red) with a slightly more polar solvent mixture (e.g., hexane/ether), while the more polar diacetylferrocene (red) remains on the column longer.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: Why is diacetylferrocene a common byproduct in this reaction?
A1: Ferrocene is highly reactive towards electrophilic aromatic substitution, much more so than benzene.[1] After the first acetylation, the resulting acetylferrocene is still reactive enough to undergo a second acetylation on the other cyclopentadienyl (B1206354) ring, leading to the formation of this compound as a common side product.[5] The acetyl group is deactivating, which is why the second acetylation occurs on the unsubstituted ring.[8]
Q2: What is the role of phosphoric acid in the acetylation of ferrocene?
A2: Phosphoric acid acts as a catalyst. It protonates acetic anhydride to form a highly reactive electrophile, the acylium ion (CH₃CO⁺).[3][9] This acylium ion is then attacked by the electron-rich cyclopentadienyl ring of ferrocene in an electrophilic aromatic substitution reaction.[3][9]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside standards of ferrocene and acetylferrocene, you can observe the consumption of the starting material and the formation of the product. The reaction can be stopped once the ferrocene spot has significantly diminished or disappeared.
Q4: Are there alternative, greener methods for monoacetylation of ferrocene?
A4: Yes, eco-friendly procedures have been developed. One such method involves the acylation of ferrocene using a carboxylic acid in the presence of trifluoroacetic anhydride on a solid alumina (B75360) support, which can selectively produce monoacylated products in high yields at room temperature.[10] Other greener approaches include using polymeric acid catalysts and microwave heating to reduce reaction times and the use of harsh mineral acids.
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution in Ferrocene Acetylation
| Parameter | Condition | Expected Outcome on Monoacetylation | Expected Outcome on Diacetylation |
| Reaction Time | Short (e.g., 10 min) | Favored | Minimized[4] |
| Long (e.g., >20 min) | Decreased Yield | Increased Formation | |
| Temperature | Optimal (e.g., 80-100°C) | Good Yield | Minor Product |
| Too High (>100°C) | Potential Decomposition | Increased Formation | |
| Catalyst | Milder (e.g., H₃PO₄) | Favored[1] | Minor Product[8] |
| Harsher (e.g., AlCl₃) | Lower Selectivity | Significant Formation[1] | |
| Acylating Agent | Stoichiometric Amount | Higher Selectivity | Minimized |
| Large Excess | Lower Selectivity | Increased Formation |
Experimental Protocols
Detailed Protocol for the Selective Monoacetylation of Ferrocene
This protocol is designed to favor the formation of monoacetylferrocene.
Materials:
-
Ferrocene
-
Acetic anhydride
-
85% Phosphoric acid
-
Hexane
-
Diethyl ether (or tert-butyl methyl ether)
-
Alumina (for column chromatography)
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Sodium bicarbonate (saturated solution)
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Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, heating mantle (or sand bath), magnetic stirrer
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Separatory funnel, beakers, Erlenmeyer flasks
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine ferrocene (e.g., 200 mg) and acetic anhydride (e.g., 1.0 mL).[1] Add a catalytic amount of 85% phosphoric acid (e.g., 0.3 mL) to the stirred mixture.[1]
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Heating: Heat the reaction mixture in a water bath or sand bath at 80-100°C for 10 minutes.[1] The solution should turn a deep red color. Avoid prolonged heating to minimize diacetylation.
-
Quenching: After 10 minutes, cool the reaction flask in an ice bath. Carefully add ice-cold water (e.g., 1.5 mL) dropwise to the cooled mixture to quench the reaction.[1]
-
Neutralization: Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the solution is neutral (test with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into dichloromethane (e.g., 3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator to obtain the crude product.
-
Purification by Column Chromatography:
-
Prepare a chromatography column with alumina as the stationary phase, wet with hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of alumina.
-
Add the sample to the top of the column.
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Elute with hexane to remove unreacted ferrocene (a yellow-orange band).[6]
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Change the eluent to a 50:50 mixture of hexane and diethyl ether to elute the monoacetylferrocene (an orange-red band).[6]
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Collect the fractions containing the desired product.
-
Evaporate the solvent from the collected fractions to obtain pure acetylferrocene.
-
Visualizations
Caption: Mechanism of Ferrocene Acetylation.
Caption: Experimental Workflow for Monoacetylation.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Selective monoacylation of ferrocene . An eco-friendly procedure on the solid phase of alumina - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. vernier.com [vernier.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. scribd.com [scribd.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. aiinmr.com [aiinmr.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: High-Purity 1,1'-Diacetylferrocene Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 1,1'-diacetylferrocene to achieve high purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Experimental Protocols and Data
Achieving high purity this compound is critical for subsequent applications. Recrystallization is a powerful technique for removing impurities such as unreacted ferrocene, monoacetylferrocene, and other side-products from the crude material.
Recommended Solvent Systems for Recrystallization
The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the this compound well at elevated temperatures but poorly at lower temperatures, allowing for crystal formation upon cooling.
| Solvent System | Purity Achieved (Melting Point) | Appearance of Crystals | Typical Recovery Yield | Notes |
| Chloroform-Hexane | 127.5–128.5 °C[1][2] | Red to brown crystals | 70-85% (estimated) | Chloroform (B151607) is a good solvent, while hexane (B92381) acts as an anti-solvent. The ratio can be adjusted to optimize crystal growth and yield. |
| Aqueous Recrystallization | Not specified | Red, needle-like crystals | ~80% | The specific aqueous system (e.g., ethanol/water, acetone/water) is not detailed in the literature but suggests a polar organic solvent mixed with water. |
| Ethanol | Not specified | Orange to red crystals | 60-80% (estimated) | A common solvent for many organic compounds, worth considering for initial purification trials. |
Detailed Experimental Protocol: Chloroform-Hexane System
This protocol outlines the steps for recrystallizing crude this compound using a chloroform-hexane solvent system.
Materials:
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Crude this compound
-
Chloroform (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm chloroform to dissolve the solid completely. Gentle heating may be required.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Inducing Crystallization: Slowly add hexane to the warm chloroform solution until it becomes slightly cloudy (the point of saturation). If too much hexane is added, add a small amount of chloroform until the solution becomes clear again.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
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Purity Assessment: Determine the melting point of the dried crystals. Pure this compound has a melting point of 127.5–128.5 °C.[1][2]
Recrystallization Workflow
References
Identifying and minimizing impurities in 1,1'-diacetylferrocene synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1'-diacetylferrocene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and may have been deactivated by exposure to air or wet solvents.[1] 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Improper Stoichiometry: Incorrect molar ratios of reactants can limit the formation of the desired product. | 1. Use fresh, anhydrous Lewis acid and ensure all glassware and solvents are thoroughly dried.[1] 2. Increase the reaction time or temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2] 3. Carefully calculate and measure the molar equivalents of ferrocene (B1249389), acetylating agent, and catalyst. |
| Product is Primarily Acetylferrocene (B1663952) (monosubstituted) | 1. Insufficient Acetylating Agent: The amount of acetyl chloride or acetic anhydride (B1165640) was not enough to achieve di-substitution. 2. Short Reaction Time: The reaction was stopped before the second acetylation could occur.[3] | 1. Increase the molar equivalents of the acetylating agent relative to ferrocene. 2. Extend the reaction time and monitor the formation of the diacetylated product by TLC.[3] |
| Presence of Unreacted Ferrocene in the Final Product | 1. Incomplete Reaction: The reaction did not go to completion. 2. Inefficient Purification: The purification method (e.g., column chromatography, recrystallization) was not effective in separating the product from the starting material. | 1. Consider increasing the reaction time, temperature, or the amount of the acetylating agent and catalyst. 2. Optimize the column chromatography conditions (e.g., solvent system polarity) or perform recrystallization from a suitable solvent system.[4] |
| Dark, Tarry, or Oily Product | 1. Decomposition: The reaction temperature may have been too high, leading to the decomposition of ferrocene or the product.[5] 2. Side Reactions: The presence of impurities or water can lead to undesirable side reactions. | 1. Carefully control the reaction temperature, using an ice bath during the initial addition of reagents if the reaction is highly exothermic. 2. Ensure the use of pure, dry reagents and solvents. |
| Difficulty Separating Products by Column Chromatography | 1. Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating ferrocene, acetylferrocene, and this compound. 2. Improperly Packed Column: Voids or channels in the chromatography column can lead to poor separation. | 1. Use TLC to determine the optimal solvent system that provides good separation between the spots of the different compounds.[4][6] A gradual increase in solvent polarity is often effective. 2. Ensure the column is packed uniformly without any air bubbles or cracks. |
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in the synthesis of this compound?
The main impurities are typically unreacted ferrocene and the monosubstituted product, acetylferrocene.[7] The formation of these impurities is a result of incomplete reaction or the use of insufficient acetylating agent.
Q2: How can I identify the presence of these impurities?
The most common methods for identifying impurities are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: Ferrocene is the least polar and will have the highest Rf value, followed by acetylferrocene, and then the more polar this compound with the lowest Rf value.[8]
-
¹H NMR: The proton NMR spectra of the three compounds are distinct. The presence of signals corresponding to ferrocene and acetylferrocene in the spectrum of the final product indicates impurities.[9][10][11]
Q3: What are the characteristic ¹H NMR chemical shifts for ferrocene, acetylferrocene, and this compound?
The following table summarizes the approximate ¹H NMR chemical shifts in CDCl₃.
| Compound | Chemical Shift (ppm) and Multiplicity |
| Ferrocene | ~4.14 (s, 10H)[9] |
| Acetylferrocene | ~2.38 (s, 3H, -COCH₃), ~4.19 (s, 5H, unsubstituted ring), ~4.49 (m, 2H, substituted ring), ~4.77 (m, 2H, substituted ring)[10] |
| This compound | ~2.38 (s, 6H, -COCH₃), ~4.48 (m, 4H), ~4.76 (m, 4H)[9] |
Q4: What is the best method to purify this compound?
Column chromatography is a highly effective method for separating this compound from ferrocene and acetylferrocene due to their differences in polarity.[3][10] Recrystallization can also be used for further purification.[4]
Q5: How does reaction time affect the product distribution?
Longer reaction times generally favor the formation of the di-substituted product, this compound.[3] Short reaction times will likely result in a mixture containing a higher proportion of the mono-substituted acetylferrocene and unreacted ferrocene. Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time.
Experimental Protocols
Synthesis of this compound (Friedel-Crafts Acylation)
This protocol is a general guideline. Reagent quantities and reaction conditions may need to be optimized.
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, add ferrocene and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
While stirring, add the acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it over a mixture of ice and water.
-
Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a chromatography column with a suitable stationary phase (e.g., silica (B1680970) gel or alumina).[10]
-
Dissolve the crude product in a minimum amount of a non-polar solvent.
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity. A common starting eluent is hexane (B92381) or petroleum ether, gradually increasing the polarity by adding a more polar solvent like diethyl ether or ethyl acetate.[12][13]
-
Collect the fractions and analyze them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logic diagram for the identification of impurities in the synthesis product.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. vernier.com [vernier.com]
- 4. web.mit.edu [web.mit.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. magritek.com [magritek.com]
- 11. aiinmr.com [aiinmr.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chemlab.truman.edu [chemlab.truman.edu]
Effect of catalyst choice on the selectivity of diacetylation of ferrocene.
Welcome to the technical support center for the diacetylation of ferrocene (B1249389). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures, troubleshoot common issues, and answer frequently asked questions related to the synthesis of diacetylferrocene.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the diacetylation of ferrocene experiment?
The primary goal is to perform a Friedel-Crafts acylation of ferrocene to introduce two acetyl groups, resulting in 1,1'-diacetylferrocene. This experiment is a classic example of electrophilic aromatic substitution on a metallocene.[1]
Q2: What are the main products of the diacetylation of ferrocene?
The reaction typically yields a mixture of products, including the desired this compound, the monosubstituted product acetylferrocene (B1663952), and unreacted ferrocene.[2][3] The ratio of these products is highly dependent on the choice of catalyst and reaction conditions.
Q3: Why does the second acetyl group add to the other ring (1,1'-) instead of the already substituted ring?
The acetyl group is an electron-withdrawing group, which deactivates the cyclopentadienyl (B1206354) ring to which it is attached.[4][5] This deactivation makes the unsubstituted ring more susceptible to electrophilic attack by the second acylium ion, leading to the formation of the 1,1'-disubstituted product.[4]
Q4: How can I separate the different products of the reaction?
Column chromatography is the most common method used to separate unreacted ferrocene, acetylferrocene, and this compound.[2][6][7] The separation is based on the different polarities of the compounds. Ferrocene, being the least polar, elutes first, followed by the more polar acetylferrocene, and finally the most polar this compound.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Insufficient catalyst activity: The chosen catalyst may not be strong enough to promote diacetylation effectively. - Short reaction time: The reaction may not have been allowed to proceed long enough for the second acylation to occur. - Low reaction temperature: The temperature may not be high enough to overcome the activation energy for the second substitution. - Stoichiometry of reactants: An insufficient amount of the acetylating agent will favor monoacetylation. | - Catalyst selection: Use a stronger Lewis acid catalyst like aluminum chloride (AlCl₃) to favor diacetylation.[2][7] - Increase reaction time: Monitor the reaction by TLC and allow it to run until a significant amount of the diacetylated product is observed.[4] - Increase reaction temperature: Gently heat the reaction mixture, but be cautious as overheating can lead to decomposition.[8] - Adjust stoichiometry: Use a molar excess of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). |
| Formation of a dark, tarry byproduct | - Decomposition of reactants or products: This can be caused by excessive heating or the use of a very strong acid catalyst under harsh conditions.[8] - Side reactions: Polymerization or other unwanted reactions can occur. | - Control the reaction temperature: Use a water bath or oil bath to maintain a consistent and moderate temperature.[3] - Optimize catalyst concentration: Use the minimum amount of catalyst required to achieve the desired reaction rate. - Purification: The tarry material is often highly polar and can be separated from the desired products by column chromatography. |
| Difficulty separating products by column chromatography | - Incorrect solvent system: The polarity of the eluent may not be suitable for separating the components. - Column overloading: Too much crude product applied to the column can lead to poor separation. - Improper column packing: An unevenly packed column will result in channeling and inefficient separation. | - Optimize eluent: Start with a nonpolar solvent like hexane (B92381) to elute ferrocene, then gradually increase the polarity by adding a solvent like diethyl ether or ethyl acetate (B1210297) to elute acetylferrocene and then this compound.[2][3] - Proper loading: Dissolve the crude product in a minimum amount of a suitable solvent and apply it as a concentrated band to the top of the column. - Careful packing: Ensure the adsorbent is packed uniformly in the column without any air bubbles or cracks. |
| Reaction does not proceed to completion (large amount of unreacted ferrocene) | - Inactive catalyst: The catalyst may have been deactivated by moisture. - Insufficient reaction time or temperature. | - Use anhydrous conditions: Ensure all glassware is dry and use anhydrous reagents and solvents, especially when using moisture-sensitive catalysts like AlCl₃.[7] - Increase reaction time and/or temperature as described for low yield issues. |
Data Presentation
The choice of catalyst has a significant impact on the selectivity of the diacetylation of ferrocene. The following table summarizes the approximate product distribution with different catalysts. Please note that exact yields can vary based on specific reaction conditions such as temperature, reaction time, and stoichiometry.
| Catalyst | Acylating Agent | Ferrocene | Acetylferrocene | This compound | Other Isomers | Notes |
| Phosphoric Acid (H₃PO₄) | Acetic Anhydride | Varies | Major Product | Minor Product | Not typically observed | A mild Brønsted acid catalyst that favors monoacetylation.[2][5] Longer reaction times and higher temperatures can increase the yield of the diacetylated product. |
| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Varies | Minor Product | Major Product | Small amounts of 1,2- and 1,3-diacetylferrocene may form | A strong Lewis acid that is highly effective for diacetylation.[7][9] Requires anhydrous conditions. |
| Zeolites | Acetic Anhydride | Varies | Almost 100% Selectivity | Not typically observed | Not observed | Shape-selective catalysts that can lead to very high selectivity for monoacetylation due to steric hindrance within the zeolite pores. |
Experimental Protocols
Diacetylation of Ferrocene using Phosphoric Acid
This protocol is adapted from standard undergraduate organic chemistry laboratory procedures and is designed to yield a mixture of acetylferrocene and this compound.
Materials:
-
Ferrocene
-
Acetic anhydride
-
85% Phosphoric acid
-
Deionized water
-
Sodium bicarbonate solution (saturated)
-
Hexane
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Chromatography column
-
Beakers and Erlenmeyer flasks
-
TLC plates and chamber
Procedure:
-
In a round-bottom flask, combine ferrocene and acetic anhydride.
-
Carefully add 85% phosphoric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture in a water bath at a controlled temperature (e.g., 60-70 °C) for an extended period (e.g., 30-60 minutes) to favor diacetylation.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly add ice-cold deionized water to the reaction mixture to quench the reaction.
-
Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.
-
Extract the products into dichloromethane using a separatory funnel.
-
Wash the organic layer with deionized water and then dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on alumina or silica gel.
-
Elute with a solvent system of increasing polarity, starting with hexane and gradually adding diethyl ether or ethyl acetate.
-
Collect the fractions corresponding to unreacted ferrocene (yellow-orange), acetylferrocene (orange-red), and this compound (red).
-
Evaporate the solvent from the collected fractions to obtain the purified products.
Diacetylation of Ferrocene using Aluminum Chloride
This protocol utilizes a stronger Lewis acid to achieve a higher yield of this compound. This reaction must be performed under anhydrous conditions.
Materials:
-
Anhydrous ferrocene
-
Anhydrous acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane
-
Deionized water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Chromatography column
-
Alumina or silica gel
Procedure:
-
Set up a dry three-neck round-bottom flask under a nitrogen atmosphere.
-
Suspend anhydrous aluminum chloride in anhydrous dichloromethane in the flask and cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the suspension with stirring to form the acylium ion complex.
-
In a separate flask, dissolve anhydrous ferrocene in anhydrous dichloromethane.
-
Add the ferrocene solution dropwise to the stirred acylium ion complex mixture at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution, and again with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product mixture using column chromatography as described in the previous protocol.
Visualizations
Caption: Experimental workflow for the diacetylation of ferrocene.
Caption: Simplified reaction mechanism for the diacetylation of ferrocene.
References
- 1. web.mit.edu [web.mit.edu]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. prezi.com [prezi.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Validation & Comparative
Distinguishing Acetylferrocene and 1,1'-Diacetylferrocene via Nuclear Magnetic Resonance (NMR) Spectroscopy
A definitive method for distinguishing between acetylferrocene (B1663952) and 1,1'-diacetylferrocene lies in the analysis of their respective proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra. The distinct molecular symmetry and number of acetyl substituents on the ferrocene (B1249389) core give rise to unique spectral fingerprints for each compound. This guide provides a detailed comparison based on experimental data to aid researchers in their structural characterization.
Key Differentiating Features in ¹H NMR Spectra
The most telling difference in the ¹H NMR spectra is the presence or absence of a signal corresponding to the unsubstituted cyclopentadienyl (B1206354) (Cp) ring.
-
Acetylferrocene : The ¹H NMR spectrum of acetylferrocene exhibits four distinct signals. A key feature is a singlet at approximately 4.19 ppm, which integrates to five protons and corresponds to the hydrogens on the unsubstituted Cp ring.[1][2][3] The substituted Cp ring shows two multiplets, typically around 4.49 ppm and 4.77 ppm, each integrating to two protons.[2] The fourth signal is a singlet at about 2.38 ppm, integrating to three protons, which is characteristic of the methyl group of the acetyl substituent.[1][4]
-
This compound : In contrast, the ¹H NMR spectrum of this compound is simpler, displaying only three signals.[1][5] Due to the symmetrical substitution on both Cp rings, the signal for an unsubstituted Cp ring is absent.[1] Instead, there are two multiplets for the Cp ring protons, appearing around 4.5 ppm and 4.8 ppm, with each integrating to four protons.[5][6] A single peak is observed for the methyl protons of the two acetyl groups at approximately 2.4 ppm, integrating to six protons.[5]
Comparative ¹H NMR Data
| Compound | Signal Description | Chemical Shift (δ, ppm) | Integration | Multiplicity |
| Acetylferrocene | Unsubstituted Cp-H | ~ 4.19 | 5H | Singlet |
| Substituted Cp-H | ~ 4.49 | 2H | Multiplet/Triplet | |
| Substituted Cp-H | ~ 4.77 | 2H | Multiplet/Triplet | |
| Acetyl-CH₃ | ~ 2.38 | 3H | Singlet | |
| This compound | Substituted Cp-H | ~ 4.5 | 4H | Multiplet/Triplet |
| Substituted Cp-H | ~ 4.8 | 4H | Multiplet/Triplet | |
| Acetyl-CH₃ | ~ 2.4 | 6H | Singlet |
Distinctions in ¹³C NMR Spectra
The ¹³C NMR spectra also provide clear evidence for differentiating between the two compounds.
-
Acetylferrocene : The spectrum of acetylferrocene typically shows six distinct carbon signals.[4][7] These include signals for the methyl carbon (~27.5 ppm), the carbonyl carbon (~202.3 ppm), and four signals for the carbons of the two different cyclopentadienyl rings (unsubstituted Cp at ~69.6 ppm, and substituted Cp at ~69.9, ~72.4, and ~79.3 ppm).[4]
-
This compound : Due to its higher symmetry, this compound exhibits fewer signals in its ¹³C NMR spectrum. One would expect to see signals for the methyl carbon, the carbonyl carbon, and the carbons of the symmetrically substituted cyclopentadienyl rings.
Experimental Protocol: NMR Spectroscopy
A general procedure for acquiring NMR spectra for these compounds is as follows:
-
Sample Preparation : Dissolve approximately 10-20 mg of the ferrocene derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube.[1]
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and number of signals in both ¹H and ¹³C spectra to confirm the structure.
Visualization of Structural Differences
The following diagrams illustrate the chemical structures of acetylferrocene and this compound, highlighting the key differences that lead to their distinct NMR spectra.
Caption: Structural comparison of acetylferrocene and this compound and their key NMR distinguishing feature.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. magritek.com [magritek.com]
- 3. aiinmr.com [aiinmr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic chemistry - How do you distinguish ferrocene, acetylferrocene and diacetylferrocene in a NMR spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. homework.study.com [homework.study.com]
- 7. reddit.com [reddit.com]
Comparing the electrochemical behavior of ferrocene and 1,1'-diacetylferrocene.
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct electrochemical behaviors of ferrocene (B1249389) and its disubstituted derivative, 1,1'-diacetylferrocene. This document provides a comparative analysis supported by experimental data, detailed methodologies, and visual representations of the underlying principles.
The introduction of functional groups to the cyclopentadienyl (B1206354) rings of ferrocene provides a powerful means to modulate its electrochemical properties. This guide focuses on the comparison between unsubstituted ferrocene, a widely used electrochemical standard, and this compound. The addition of two electron-withdrawing acetyl groups significantly alters the electron density at the iron center, leading to predictable yet profound changes in its redox behavior. Understanding these differences is crucial for applications ranging from the design of redox-active drugs and sensors to the development of novel catalytic systems.
Quantitative Electrochemical Data
The following table summarizes the key electrochemical parameters for ferrocene and this compound, providing a clear comparison of their redox properties.
| Compound | Structure | Half-Wave Potential (E½) vs. Fc/Fc⁺ (V) | Diffusion Coefficient (D) (cm²/s) |
| Ferrocene | Fe(C₅H₅)₂ | 0.00 | ~2.3 x 10⁻⁵ (in acetonitrile) |
| This compound | Fe(C₅H₄COCH₃)₂ | +0.28 | 6.84 x 10⁻⁶ (in acetone (B3395972) at 303 K)[1] |
Note: The half-wave potential of ferrocene is the standard reference point in non-aqueous electrochemistry. The value for this compound is relative to the ferrocene/ferrocenium (Fc/Fc⁺) couple. The diffusion coefficient for ferrocene can vary depending on the solvent and supporting electrolyte.
The Impact of Acetyl Groups on Redox Potential
The presence of two acetyl groups on the cyclopentadienyl rings in this compound has a significant impact on its electrochemical behavior. These acetyl groups are electron-withdrawing, which means they pull electron density away from the iron center. This makes it more difficult to remove an electron from the iron atom, i.e., to oxidize it. As a result, the half-wave potential (E½) of this compound is shifted to a more positive value compared to ferrocene. This positive shift indicates that a higher potential is required to oxidize this compound.
Experimental Protocols
The electrochemical data presented in this guide are typically obtained using cyclic voltammetry (CV). Below is a detailed methodology for this key experiment.
Cyclic Voltammetry (CV)
Objective: To determine the half-wave potential (E½) and assess the electrochemical reversibility of ferrocene and this compound.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire
-
Electrochemical cell
-
Potentiostat
-
Ferrocene
-
This compound
-
Solvent: Acetonitrile (B52724) (HPLC grade)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Solution Preparation: Prepare 1 mM solutions of both ferrocene and this compound in acetonitrile containing 0.1 M TBAPF₆.
-
Deoxygenation: Purge the solutions with an inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrode Polishing: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent (acetonitrile) and dry completely.
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the analyte solution. Ensure the reference electrode tip is close to the working electrode.
-
Cyclic Voltammetry Scan:
-
Set the potential window. For ferrocene, a scan from -0.2 V to +0.8 V (vs. SCE) is typically sufficient. For this compound, a wider window, from approximately 0 V to +1.0 V, may be necessary.
-
Set the scan rate, starting with a typical value of 100 mV/s.
-
Initiate the scan, recording the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the half-wave potential (E½) using the equation: E½ = (Epa + Epc) / 2.
-
The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a one-electron reversible process, ΔEp is theoretically 59 mV at 25°C.
-
Visualizing the Experimental Workflow and Structure-Property Relationship
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the fundamental relationship between the molecular structure and the observed electrochemical behavior.
References
What are the differences in reactivity between ferrocene and 1,1'-diacetylferrocene?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of ferrocene (B1249389) and its derivative, 1,1'-diacetylferrocene. Understanding the influence of substituents on the ferrocene moiety is critical for the rational design of novel catalysts, materials, and therapeutic agents. This document outlines the key differences in their susceptibility to electrophilic attack and oxidation, supported by experimental data and detailed protocols.
Introduction to Ferrocene and this compound
Ferrocene, with the formula Fe(C₅H₅)₂, is a metallocene or "sandwich" compound where an iron(II) atom is situated between two parallel cyclopentadienyl (B1206354) (Cp) rings.[1] This unique structure imparts aromatic character to the Cp rings, making ferrocene highly susceptible to electrophilic aromatic substitution reactions.[2][3]
This compound is a derivative of ferrocene where an acetyl group (-COCH₃) is attached to each of the cyclopentadienyl rings. These acetyl groups, being electron-withdrawing in nature, significantly alter the electronic properties and, consequently, the reactivity of the ferrocene core.[4]
Electrophilic Aromatic Substitution: A Tale of Two Reactivities
The primary difference in reactivity between ferrocene and this compound lies in their response to electrophiles. Ferrocene is exceptionally reactive towards electrophilic aromatic substitution, often compared to highly activated aromatic compounds like phenol.[2] This high reactivity is attributed to the electron-rich nature of the cyclopentadienyl rings.
In stark contrast, the two acetyl groups in this compound are strongly electron-withdrawing. This effect significantly reduces the electron density of the cyclopentadienyl rings, thereby deactivating them towards electrophilic attack.[4] As a result, electrophilic substitution on this compound is considerably more difficult to achieve compared to the parent ferrocene.
A classic example of this difference is observed in the Friedel-Crafts acylation of ferrocene. The introduction of the first acetyl group to form acetylferrocene (B1663952) proceeds readily. However, the deactivating nature of this first acetyl group makes the introduction of the second acetyl group to form this compound a more challenging subsequent step, often requiring harsher reaction conditions or resulting in lower yields.[3]
Oxidation Potential: The Influence of Acetyl Groups
The electronic effects of the acetyl groups also manifest in the electrochemical behavior of these compounds. The oxidation of ferrocene to the ferrocenium (B1229745) cation ([Fe(C₅H₅)₂]⁺) is a reversible one-electron process that serves as a common reference in electrochemistry.[5]
The electron-withdrawing acetyl groups in this compound make the iron center more electron-poor. Consequently, it is more difficult to remove an electron from the iron center in this compound compared to ferrocene. This is reflected in a more positive oxidation potential for this compound.
Quantitative Data Comparison
The following table summarizes the key differences in the properties and reactivity of ferrocene and this compound.
| Property | Ferrocene | This compound | Reference |
| Molecular Formula | C₁₀H₁₀Fe | C₁₄H₁₄FeO₂ | [1][6] |
| Molecular Weight | 186.04 g/mol | 270.10 g/mol | [1][6] |
| Appearance | Orange crystalline solid | Red-orange crystalline solid | [1][7] |
| Reactivity towards Electrophiles | Very High | Very Low | [2][4] |
| Oxidation Potential (E½ vs. Fc⁺/Fc) | 0.00 V (by definition) | +0.28 V | [8] |
Experimental Protocols
Friedel-Crafts Acylation of Ferrocene to Acetylferrocene and this compound
This experiment demonstrates the synthesis of acetylferrocene and this compound, illustrating the sequential deactivation of the ferrocene rings.
Materials:
-
Ferrocene
-
Acetic anhydride
-
85% Phosphoric acid
-
Dichloromethane
-
Alumina (for chromatography)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ferrocene in acetic anhydride.
-
Carefully add 85% phosphoric acid to the mixture while stirring.
-
Heat the reaction mixture in a water bath at 60-70°C for 10-15 minutes.
-
Pour the cooled reaction mixture onto ice.
-
Neutralize the mixture by slowly adding sodium bicarbonate solution until the effervescence ceases.
-
Extract the products with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
The resulting crude product, a mixture of unreacted ferrocene, acetylferrocene, and this compound, can be purified by column chromatography on alumina. Elute first with hexane to obtain ferrocene (orange band), followed by a mixture of hexane and diethyl ether to elute acetylferrocene (red-orange band), and finally with a more polar solvent system to elute this compound (dark red band).[2]
Visualizing Reactivity Differences
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative reactivity towards electrophiles.
Caption: Comparison of oxidation potentials.
Conclusion
The presence of two electron-withdrawing acetyl groups in this compound dramatically alters its chemical reactivity compared to the parent ferrocene. The deactivation of the cyclopentadienyl rings makes electrophilic substitution significantly more challenging, and the increased oxidation potential reflects the electron-poor nature of the iron center. These fundamental differences are crucial for the strategic design and synthesis of ferrocene-based compounds with tailored electronic and reactive properties for a wide range of applications in research and development.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. vernier.com [vernier.com]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Comparison of Mono- and Di-substituted Ferrocene Derivatives: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of mono- and di-substituted ferrocene (B1249389) derivatives, supported by experimental data from various analytical techniques. Ferrocene's unique "sandwich" structure and the aromaticity of its cyclopentadienyl (B1206354) (Cp) rings allow for a rich variety of derivatives with distinct electronic and structural properties. Understanding how substitution patterns influence spectroscopic signatures is crucial for the targeted design of ferrocene-based materials, catalysts, and pharmaceuticals.
Introduction to Spectroscopic Characterization of Ferrocenes
The 18-electron configuration of ferrocene, Fe(C₅H₅)₂, results in a stable organometallic compound.[1] Substitution on one or both of the cyclopentadienyl rings significantly alters the molecule's symmetry and electronic environment. These changes are readily probed by several spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), revealing the position and nature of substituents.[2] ⁵⁷Fe NMR can directly probe the electronic environment of the iron center.[3][4]
-
Infrared (IR) Spectroscopy: Explores the vibrational modes of the molecule, offering insights into the bonding between the iron atom and the cyclopentadienyl rings, as well as the functional groups present.[5][6][7]
-
UV-Visible (UV-Vis) Spectroscopy: Investigates electronic transitions within the molecule, which are sensitive to the substitution pattern and the resulting changes in the d-d transitions of the iron center and charge-transfer bands.[8][9]
-
Mössbauer Spectroscopy: A nuclear technique specific to certain isotopes like ⁵⁷Fe, which provides precise information about the oxidation state and chemical environment of the iron atom.[10][11]
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis and spectroscopic analysis of substituted ferrocene derivatives.
2.1. General Synthesis of Substituted Ferrocenes
A common method for introducing substituents onto the ferrocene core is through Friedel-Crafts acylation, followed by further chemical modifications.
Synthesis of Acetylferrocene (B1663952) (Mono-substituted): [12]
-
In a round-bottom flask, dissolve ferrocene in acetic anhydride.
-
Carefully add a catalytic amount of phosphoric acid (85%).
-
Heat the reaction mixture gently (e.g., in a 65°C water bath) with stirring for approximately 20 minutes.[12]
-
Pour the hot mixture onto crushed ice to quench the reaction.
-
Neutralize the solution with a base, such as sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on alumina.[12]
Synthesis of 1,1'-Diacetylferrocene (Di-substituted): The synthesis of the di-substituted derivative can be achieved by modifying the reaction conditions of the Friedel-Crafts acylation, for instance, by using a stronger Lewis acid catalyst like AlCl₃ and adjusting the stoichiometry of the reagents.[12]
2.2. Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of the ferrocene derivative in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.[13] Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[14][15]
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CH₂Cl₂) for solution-phase measurements.[15]
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.[16]
-
-
UV-Vis Spectroscopy:
-
Mössbauer Spectroscopy:
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for ferrocene, a mono-substituted derivative (acetylferrocene), and a di-substituted derivative (this compound).
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Unsubstituted Cp Ring (5H) | Substituted Cp Ring (Hα, 2H) | Substituted Cp Ring (Hβ, 2H) | Acetyl Group (-CH₃) |
| Ferrocene | 4.16 (s) | - | - | - |
| Acetylferrocene | 4.19 (s) | 4.78 (t) | 4.49 (t) | 2.39 (s) |
| This compound | - | 4.72 (t) | 4.35 (t) | 2.29 (s) |
Data compiled from various sources. 's' denotes singlet, 't' denotes triplet.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Unsubstituted Cp Ring | Substituted Cp Ring (C-ipso) | Substituted Cp Ring (Cα) | Substituted Cp Ring (Cβ) | Acetyl Group (C=O) | Acetyl Group (-CH₃) |
| Ferrocene | 67.8 | - | - | - | - | - |
| Acetylferrocene | 69.8 | 79.7 | 70.3 | 68.4 | 202.3 | 27.0 |
| This compound | - | 82.5 | 71.2 | 69.1 | 202.1 | 26.8 |
Data compiled from various sources.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C-H Stretch (aromatic) | C=C Stretch (Cp ring) | C=O Stretch | Ring-Metal Stretch |
| Ferrocene | ~3100 | ~1410, ~1108 | - | ~478, ~492 |
| Acetylferrocene | ~3100 | ~1455, ~1107 | ~1680 | ~480 |
| This compound | ~3100 | ~1470, ~1105 | ~1675 | ~485 |
Data compiled from various sources. The ring-metal stretching force constants can be analyzed to understand the bond strength.[5][6]
Table 4: UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol
| Compound | Band I (d-d transition) | Band II (d-d transition) |
| Ferrocene | ~440 | ~325 |
| Acetylferrocene | ~450 | ~340 |
| This compound | ~460 | ~350 |
Data compiled from various sources. The d-d transitions are Laporte-forbidden and thus have low molar absorptivity.[19]
Table 5: ⁵⁷Fe Mössbauer Spectroscopic Parameters at Low Temperature
| Compound | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔE₉, mm/s) |
| Ferrocene | ~0.53 | ~2.40 |
| Substituted Ferrocenes | Generally similar to ferrocene | Can show slight variations depending on the substituent |
Mössbauer spectroscopy indicates that the iron center in ferrocene is in the +2 oxidation state.[1] The hyperfine structure in the Mössbauer spectrum is generally not significantly affected by ring substitution, suggesting the bonding of the iron atom remains largely unchanged.[10][11]
Visualization of Experimental Workflow and Electronic Effects
The following diagrams illustrate the general workflow for the spectroscopic comparison and the electronic effects of substituents on the ferrocene core.
Caption: General experimental workflow for the synthesis and spectroscopic comparison.
Caption: Influence of substituents on the electronic properties and spectroscopic signatures.
Discussion and Interpretation
The introduction of substituents onto the ferrocene cyclopentadienyl rings leads to predictable and interpretable changes in their spectroscopic properties.
-
NMR Spectroscopy: Electron-withdrawing groups, such as the acetyl group, cause a downfield shift (deshielding) of the signals for the protons and carbons on the substituted ring. This is clearly observed in the ¹H and ¹³C NMR data (Tables 1 and 2), where the signals for the substituted Cp ring in acetylferrocene and this compound appear at higher chemical shifts compared to unsubstituted ferrocene. The number and splitting patterns of the signals also confirm the substitution pattern (mono- vs. di-substituted).[2]
-
IR Spectroscopy: The position of the ring-metal stretching vibration in the IR spectrum is indicative of the strength of the bond between the iron center and the cyclopentadienyl rings.[5] Electron-withdrawing substituents can slightly alter this bond strength, leading to small shifts in the corresponding absorption frequencies. The prominent C=O stretching frequency in the acetylated derivatives provides a clear diagnostic peak for the presence of the substituent.
-
UV-Vis Spectroscopy: The d-d electronic transitions in ferrocene are sensitive to the electronic environment of the iron atom. Substitution with an acetyl group, an electron-withdrawing group, causes a slight red-shift (bathochromic shift) of these absorption bands, as seen in Table 4. This is due to the alteration of the molecular orbital energies involved in the electronic transitions.
-
Mössbauer Spectroscopy: While the isomer shift and quadrupole splitting are generally not dramatically altered by substitution, subtle changes can provide information about the s-electron density at the iron nucleus and the symmetry of the electric field gradient, respectively.[10][11]
Conclusion
The spectroscopic comparison of mono- and di-substituted ferrocene derivatives reveals a strong correlation between the nature and number of substituents and the observed spectroscopic data. NMR spectroscopy is particularly powerful for determining the substitution pattern and the electronic influence of the substituents on the cyclopentadienyl rings. IR and UV-Vis spectroscopy provide complementary information on the vibrational modes and electronic transitions, respectively. Mössbauer spectroscopy offers a direct probe of the iron center's immediate environment. A multi-spectroscopic approach is therefore essential for the comprehensive characterization of novel ferrocene derivatives in research and development.
References
- 1. Ferrocene - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. 57Fe NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of substituted ferrocenes by infrared spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Analysis of substituted ferrocenes by infrared spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of substituted ferrocenes by infrared spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. magritek.com [magritek.com]
- 14. researchgate.net [researchgate.net]
- 15. site.unibo.it [site.unibo.it]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Characterization of Ferrocene, Acetylferrocene and Ferrocenylethanol | VIPEr [ionicviper.org]
- 19. High-Spin State of a Ferrocene Electron Donor Revealed by Optical and X-ray Transient Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validating the Synthesis of 1,1'-Diacetylferrocene through Melting Point Analysis: A Comparative Guide
A definitive method for confirming the successful synthesis of 1,1'-diacetylferrocene from ferrocene (B1249389) is the analysis of the product's melting point. This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate their synthesis through this fundamental technique. The significant difference in the melting points of the starting material, ferrocene, and the desired product, this compound, allows for a clear and decisive assessment of the reaction's outcome.
The acetylation of ferrocene is a common undergraduate and research laboratory experiment. The reaction, typically a Friedel-Crafts acylation, introduces acetyl groups to the cyclopentadienyl (B1206354) rings of the ferrocene molecule. A successful synthesis will yield this compound, a product with distinctly different physical properties from the starting material.
Experimental Protocol: Synthesis of this compound
A standard method for the synthesis of this compound involves the following steps:
-
Reaction Setup: In a dry reaction flask, ferrocene is dissolved in a suitable solvent, typically a chlorinated solvent like dichloromethane.
-
Reagent Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride, is added to the solution.
-
Acetylation: Acetic anhydride (B1165640) or acetyl chloride is added dropwise to the reaction mixture. The reaction is then stirred, often at room temperature, for a specified period to allow for the diacetylation to occur.
-
Quenching and Extraction: The reaction is quenched by the slow addition of water or an ice bath. The organic layer is then separated, washed with a sodium bicarbonate solution and water, and dried over an anhydrous salt like magnesium sulfate.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the final this compound product.
Validation by Melting Point Analysis
The most straightforward method to validate the successful synthesis and purification of this compound is to determine the melting point of the obtained product. A sharp melting point range that is close to the literature value for this compound and significantly different from that of ferrocene indicates a pure product and a successful reaction.
Comparative Data
The following table summarizes the key melting point data for the validation of this compound synthesis.
| Compound | Theoretical Melting Point (°C) | Expected Experimental Melting Point (°C) | Appearance |
| Ferrocene | 172-174[1][2][3][4][5] | 170-174 | Orange crystalline solid[2] |
| This compound | 122-128[6][7] | 121-127 | Red to brown crystals[6][7] |
A synthesized product with a melting point in the range of 121-127°C is indicative of pure this compound. Conversely, a melting point closer to 172-174°C suggests that the starting material, ferrocene, remains unreacted. A broad melting point range could indicate the presence of impurities or a mixture of ferrocene and its acetylated products.
Alternative Validation Methods
While melting point analysis is a primary validation technique, other analytical methods can provide further confirmation of the product's identity and purity:
-
Thin-Layer Chromatography (TLC): TLC can be used to separate the starting material from the product, providing a qualitative assessment of the reaction's progress and the purity of the final product.
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretch in the IR spectrum of the product, which is absent in the spectrum of ferrocene, confirms the addition of the acetyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the presence and position of the acetyl groups on the cyclopentadienyl rings.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and validation of this compound.
Caption: Workflow for the synthesis and validation of this compound.
References
- 1. parchem.com [parchem.com]
- 2. Ferrocene | C5H5FeC5H5 | CID 10219726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. britannica.com [britannica.com]
- 5. 102-54-5 CAS MSDS (Ferrocene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. americanelements.com [americanelements.com]
Comparative analysis of different synthetic routes to 1,1'-diacetylferrocene.
The synthesis of 1,1'-diacetylferrocene, a key derivative of ferrocene (B1249389), is a cornerstone reaction in organometallic chemistry, providing a valuable precursor for the synthesis of more complex ferrocene-based ligands, polymers, and pharmacologically active compounds. The primary and most explored synthetic route is the Friedel-Crafts acylation of ferrocene. However, variations in catalysts and reaction conditions offer a spectrum of methodologies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of different synthetic routes to this compound, with a focus on traditional methods, milder alternatives, and greener approaches.
Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through the diacylation of ferrocene. The choice of acylating agent, catalyst, and reaction conditions significantly influences the yield, selectivity, and environmental impact of the synthesis. Below is a summary of the key quantitative data for three prominent methods.
| Parameter | Traditional Friedel-Crafts (Phosphoric Acid) | Milder Friedel-Crafts (Zinc Oxide) | Heterogeneous Catalysis (Zeolites) |
| Acylating Agent | Acetic Anhydride (B1165640) | Acetyl Chloride | Acetic Anhydride |
| Catalyst | 85% Phosphoric Acid (H₃PO₄) | Zinc Oxide (ZnO) | Zeolite Beta (Si/Al ratio 12.5) |
| Solvent | Acetic Anhydride (reagent and solvent) | Dichloromethane (B109758) | Not specified in detail, likely a non-polar organic solvent |
| Reaction Temperature | ~100°C (Hot water bath) | Reflux | Not specified in detail, likely elevated temperatures |
| Reaction Time | 10 minutes | 15 minutes | Variable, can be several hours |
| Typical Yield of this compound | Often a minor product; conditions can be optimized for higher yields. | Can produce a mixture of mono and di-acetylated products.[1] | Highly selective to monoacetylferrocene (up to 98% selectivity).[2] |
| Key Advantages | Readily available and inexpensive reagents.[3] | Milder reaction conditions compared to strong Lewis acids.[1] | Catalyst is recyclable and non-corrosive, leading to a greener process.[2] |
| Key Disadvantages | Use of a corrosive acid, formation of a mixture of products requiring chromatographic separation.[1] | Requires careful control to manage the formation of mono- and di-substituted products.[1] | Lower conversion rates compared to traditional methods, requiring longer reaction times or higher temperatures.[2] |
Experimental Protocols
Traditional Friedel-Crafts Acylation using Phosphoric Acid
This method is a classic approach often used in undergraduate laboratories to demonstrate electrophilic aromatic substitution on a highly reactive aromatic system like ferrocene.
Procedure:
-
To a round-bottom flask, add ferrocene (1.0 g) and acetic anhydride (10 mL).
-
Carefully add 85% phosphoric acid (2.0 mL) to the mixture while stirring.
-
Heat the reaction mixture in a hot water bath at 100°C for 10 minutes.[3]
-
Allow the mixture to cool to room temperature and then pour it over ice.
-
Neutralize the solution by the slow addition of aqueous sodium hydroxide (B78521) solution until the mixture is basic to pH paper.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product, a mixture of unreacted ferrocene, acetylferrocene (B1663952), and this compound, is then purified by column chromatography on alumina (B75360) or silica (B1680970) gel.
Milder Friedel-Crafts Acylation using Zinc Oxide
This modified Friedel-Crafts reaction employs a less corrosive and milder catalyst, zinc oxide, which can offer a more controlled reaction.[1]
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, combine ferrocene (0.50 g) and zinc oxide (0.44 g) in dichloromethane (5.0 mL).[1]
-
To this stirred suspension, add acetyl chloride (0.60 mL) via a syringe.[1]
-
Heat the reaction mixture to reflux for 15 minutes.[1]
-
After cooling to room temperature, the reaction mixture is quenched by carefully pouring it into water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with water.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting solid is a mixture of products that can be separated by column chromatography.
Heterogeneous Catalysis using Zeolites
The use of solid acid catalysts like zeolites represents a greener approach to the acylation of ferrocene, minimizing corrosive waste and allowing for catalyst recycling.
Procedure:
-
A mixture of ferrocene, acetic anhydride, and a zeolite catalyst (e.g., Zeolite Beta with a Si/Al ratio of 12.5) is prepared in a suitable solvent.[2]
-
The reaction mixture is heated and stirred for a specified period. The reaction progress is monitored by techniques such as gas chromatography or thin-layer chromatography.
-
Upon completion, the solid catalyst is removed by filtration. The reusability of the zeolite can be tested by washing, drying, and using it in a subsequent reaction.
-
The filtrate is then worked up, typically involving solvent removal and purification of the product mixture by column chromatography. This method shows high selectivity towards the formation of monoacetylferrocene.[2]
Greener Alternatives: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields in shorter reaction times and with reduced energy consumption. The acetylation of ferrocene can be efficiently carried out using microwave irradiation, presenting a greener alternative to conventional heating methods.[4] This approach can be adapted for the synthesis of this compound by adjusting the stoichiometry of the reagents.
Synthetic Pathways and Logic
The following diagram illustrates the general synthetic pathways for the acylation of ferrocene to produce acetylferrocene and this compound.
Caption: Synthetic routes to acetylated ferrocene derivatives.
Conclusion
The synthesis of this compound is a versatile reaction with multiple approaches. The traditional Friedel-Crafts acylation using phosphoric acid is a well-established method, but it suffers from the use of a corrosive acid and often leads to a mixture of products. Milder conditions using zinc oxide can mitigate some of these issues. For a more environmentally benign synthesis, the use of recyclable solid acid catalysts like zeolites offers a promising alternative, although often with a trade-off in reaction rates. The choice of the synthetic route will ultimately depend on the specific requirements of the researcher, balancing factors such as yield, selectivity, cost, and environmental considerations. Further research into greener methodologies, such as solvent-free and microwave-assisted reactions, will continue to refine the synthesis of this important organometallic compound.
References
A Researcher's Guide to Monitoring Ferrocene Acetylation with Thin-Layer Chromatography
For scientists engaged in organometallic synthesis and drug development, the acetylation of ferrocene (B1249389) is a foundational yet illustrative reaction. Monitoring the progress of this reaction is crucial for optimizing yield and purity. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and reliable method for this purpose. This guide provides a comparative overview of different TLC methodologies for tracking the conversion of ferrocene to acetylferrocene (B1663952) and the potential formation of the disubstituted product, 1,1'-diacetylferrocene.
Principle of Separation
The separation of ferrocene and its acetylated derivatives by TLC is based on the principle of polarity. Ferrocene, a nonpolar organometallic compound, has a lower affinity for the polar stationary phase (silica or alumina) and thus travels further up the TLC plate with the mobile phase, resulting in a higher Retention Factor (Rf). Conversely, the introduction of the acetyl group (-COCH₃) in acetylferrocene increases its polarity, causing it to interact more strongly with the stationary phase and resulting in a lower Rf value. The diacetylated product is even more polar and will have the lowest Rf value.
Comparative Analysis of TLC Systems
The choice of stationary and mobile phases significantly impacts the separation efficiency. Below is a comparison of commonly employed TLC systems for monitoring ferrocene acetylation.
| Stationary Phase | Mobile Phase (Eluent) | Visualization | Advantages | Disadvantages |
| Silica (B1680970) Gel | 30:1 Toluene:Absolute Ethanol[1][2] | UV Lamp[1][2] | Good separation of ferrocene and acetylferrocene.[1] | Ethanol is polar and may require precise measurement for consistent results. |
| Aluminum Oxide | Hexane (B92381):Ethyl Acetate (B1210297) (varying ratios, e.g., 4:1, 1:1, 1:4)[3][4] | UV Lamp, Iodine Vapor[5] | Allows for fine-tuning of the separation by adjusting solvent polarity.[3][4] | Optimal ratio needs to be determined experimentally.[3][4] |
| Silica Gel | 95:5 Hexanes:Ethyl Acetate[6] | UV Lamp | Good for resolving the less polar ferrocene from the more polar products.[6] | May not be optimal for separating acetylferrocene and diacetylferrocene. |
| Silica Gel | Petroleum Ether:Ethyl Acetate (4:1)[7] | Visual (colored spots) | Good resolution with common laboratory solvents.[7] | Petroleum ether composition can vary. |
Data Presentation: Representative Rf Values
The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While exact Rf values can vary based on experimental conditions (temperature, plate quality, chamber saturation), the relative order of the spots remains consistent.
| Compound | Polarity | Expected Rf Value (Relative) |
| Ferrocene | Least Polar | High |
| Acetylferrocene | More Polar | Intermediate |
| This compound | Most Polar | Low |
Detailed Experimental Protocol
This protocol outlines a general procedure for monitoring the acetylation of ferrocene using TLC with a hexane:ethyl acetate solvent system on a silica gel plate.
Materials:
-
TLC plates (silica gel on aluminum or glass backing)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp
-
Ferrocene standard solution (dissolve a small amount in a suitable solvent like dichloromethane (B109758) or toluene)[3][4]
-
Reaction mixture aliquots
-
Eluent: A mixture of hexane and ethyl acetate (start with a 4:1 ratio and adjust if necessary)[3][4]
Procedure:
-
Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[6] Mark small, evenly spaced points on this line for each sample to be spotted.
-
Spotting: Using a capillary tube, spot a small amount of the ferrocene standard solution on the first mark. For the reaction mixture, take a small aliquot at different time points (e.g., t=0, 30 min, 60 min) and spot them on the subsequent marks. It is also good practice to co-spot the starting material and the reaction mixture in one lane to aid in identification.[3][4]
-
Development: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.[3][4] Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[3][4] Cover the chamber.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.[3][4]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3][4] Allow the plate to dry completely. Visualize the spots under a UV lamp.[5] Ferrocene and its derivatives are often colored (yellow to orange-red), so they may be visible to the naked eye.[8] Circle the spots with a pencil.
-
Analysis: Calculate the Rf value for each spot. Monitor the disappearance of the ferrocene spot and the appearance of the acetylferrocene spot (and potentially the diacetylferrocene spot) over time to gauge the reaction's progress.
Visualizations
The following diagrams illustrate the experimental workflow and the interpretation of the TLC results.
Caption: Experimental workflow for TLC analysis of ferrocene acetylation.
Caption: Interpreting TLC results based on compound polarity and Rf values.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. studylib.net [studylib.net]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Comparing the catalytic activity of 1,1'-diacetylferrocene with other ferrocene-based catalysts.
From Precursor to Catalyst: The Role of 1,1'-Diacetylferrocene
This compound serves as a valuable starting material for a variety of catalytic systems due to the reactive nature of its two acetyl groups. These functional groups provide convenient handles for further chemical modifications, allowing for the construction of elaborate molecular architectures with tailored catalytic properties. Common modifications include the formation of Schiff bases, phosphines, and other multidentate ligands. These derived ligands can then be complexed with various transition metals to generate highly active and selective catalysts for a range of organic transformations.
Comparative Catalytic Performance of this compound Derivatives
Although direct quantitative comparisons of this compound as a catalyst are scarce, the catalytic efficacy of its derivatives has been explored in several contexts. Below is a summary of the performance of such derivative-based catalysts in comparison to other ferrocene-based systems.
Table 1: Comparative Catalytic Activity of Ferrocene-Based Catalysts
| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Catalyst Loading (mol%) | Reference |
| Ligands from ((Dimethylamino)methyl)ferrocene | ||||||
| (S)-(R)-Ferrocenyl pyrazole (B372694) derivative | Rh-catalyzed hydroboration | Styrene | 1-Phenylethanol | 94 (ee) | N/A | [1] |
| Multi-Ferrocene Based Ligands | ||||||
| Bis-ferrocenyl derivative complex with PdCl₂ | Heck Reaction | Aryl Halide | Substituted Alkene | Moderate | N/A | [2] |
| Tris-ferrocenyl congener complex with PdCl₂ | Heck Reaction | Aryl Halide | Substituted Alkene | Inactive | N/A | [2] |
| 1,1'-Bis(phosphino)ferrocene Ligands | ||||||
| Ni(COD)₂ / DPPF (LPh) | C-N Cross-Coupling | Heteroaryl Halide | N-arylated indole | High | 10 | [3] |
Note: This table presents a selection of data from the literature to illustrate the catalytic applications of various ferrocene (B1249389) derivatives. Direct comparison is challenging due to varying reaction conditions and substrates.
Experimental Protocols
Detailed experimental protocols for reactions where this compound acts as the primary catalyst are not available due to its predominant role as a precursor. However, a representative protocol for the synthesis of a Schiff base ligand from this compound is provided below, illustrating its utility in creating catalytically relevant molecules.
Synthesis of this compound Dihydrazone Schiff Base
This procedure outlines the synthesis of a dihydrazone Schiff base from this compound, which can serve as a ligand for various metal catalysts.
Materials:
-
This compound
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a large excess of hydrazine hydrate to the solution.
-
The reaction mixture is then typically stirred at a specific temperature for a set period to ensure complete reaction. For instance, under optimized conditions, the reaction can be carried out at 85°C for 8 hours.[4]
-
Upon completion, the product, this compound dihydrazone, can be isolated by filtration, washed, and dried.
The resulting Schiff base can then be used in subsequent steps to prepare metal complexes for catalytic applications.
Experimental and Logical Workflows
The general workflow for utilizing this compound in catalysis involves its transformation into a more complex ligand, followed by the formation of a metal-ligand complex which then acts as the catalyst.
References
Cross-Validation of Experimental and Computational Data for 1,1'-Diacetylferrocene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental data for 1,1'-diacetylferrocene with the computational methods used to predict its spectroscopic and electrochemical properties. By cross-validating empirical measurements with theoretical models, researchers can gain deeper insights into the molecular structure, electronic properties, and reactivity of this important organometallic compound.
Data Presentation: A Comparative Summary
The following tables summarize the available experimental data for this compound and outline the standard computational approaches used to predict these properties.
Table 1: Spectroscopic Data Comparison
| Property | Experimental Value | Computational Method & Expected Outcome |
| ¹H NMR | δ ≈ 4.8 ppm (t, 4H, Cp-H), 4.5 ppm (t, 4H, Cp-H), 2.4 ppm (s, 6H, CH₃) | Method: Density Functional Theory (DFT) with Gauge-Independent Atomic Orbital (GIAO) method. Expected Outcome: Calculation of nuclear shielding tensors to predict chemical shifts. Good agreement is typically achieved, though deviations can inform on subtle conformational or solvent effects. |
| ¹³C NMR | δ ≈ 202 ppm (C=O), 83 ppm (ipso-Cp C), 73 ppm (Cp C-H), 71 ppm (Cp C-H), 28 ppm (CH₃) | Method: DFT with GIAO method. Expected Outcome: Prediction of ¹³C chemical shifts. This is often highly accurate for predicting the number of signals and their approximate locations, aiding in structural confirmation. |
| IR Spectroscopy | ν ≈ 1668 cm⁻¹ (strong, C=O stretch), 3100-3000 cm⁻¹ (C-H stretch, Cp), 2950-2850 cm⁻¹ (C-H stretch, CH₃) | Method: DFT frequency calculations (e.g., using the B3LYP functional). Expected Outcome: Calculation of vibrational frequencies. A systematic scaling factor is often applied to the calculated frequencies to improve correlation with experimental values due to approximations in the theoretical model. |
| UV-Vis Spectroscopy | λ_max ≈ 330 nm, 450 nm (in CH₂Cl₂) (Estimated based on ferrocene (B1249389) and acetylferrocene (B1663952) data)[1] | Method: Time-Dependent Density Functional Theory (TD-DFT). Expected Outcome: Prediction of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. |
Table 2: Electrochemical Data Comparison
| Property | Experimental Value | Computational Method & Expected Outcome |
| Redox Potential (E½) | E½ ≈ +0.30 V (vs Fc/Fc⁺) (Estimated)[2][3] | Method: DFT calculations using a thermodynamic cycle (Born-Haber cycle) combined with a polarizable continuum model (PCM) for solvation effects. Expected Outcome: Calculation of the Gibbs free energy of the redox reaction to determine the standard reduction potential. The acetyl groups are electron-withdrawing, making the iron center harder to oxidize compared to unsubstituted ferrocene, resulting in a more positive redox potential.[2][4] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate data comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon chemical environments in the this compound molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the characteristic vibrational modes of the functional groups, particularly the carbonyl groups.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of this compound with ~100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the frequencies (in cm⁻¹) of the major absorption bands and assign them to the corresponding molecular vibrations (e.g., C=O stretch, C-H stretch).[4]
-
UV-Vis Spectroscopy
-
Objective: To measure the electronic transitions within the molecule.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., dichloromethane (B109758) or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Acquisition: Record the absorption spectrum over a wavelength range of approximately 200 to 800 nm. Use a cuvette containing only the solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). The spectrum of ferrocene derivatives typically shows a high-energy band around 330 nm and a lower-energy d-d transition band around 450 nm.[1]
-
Cyclic Voltammetry (CV)
-
Objective: To determine the redox potential of the Fe(II)/Fe(III) couple in this compound.
-
Instrumentation: A potentiostat with a three-electrode cell.
-
Procedure:
-
Cell Setup: The three-electrode cell consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Prepare a solution of 1-2 mM this compound in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Acquisition: Scan the potential from an initial value (e.g., 0 V) to a final value (e.g., +0.8 V) and back at a specific scan rate (e.g., 100 mV/s). It is common practice to include ferrocene as an internal standard to reference the potential of the analyte to the Fc/Fc⁺ couple.
-
Data Analysis: Determine the anodic (Epa) and cathodic (Epc) peak potentials. For a reversible or quasi-reversible system, the half-wave potential (E½) can be approximated as (Epa + Epc) / 2. This E½ value represents the formal redox potential.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of an organometallic compound like this compound.
Data Cross-Validation Logic
This diagram shows the logical relationship between experimental measurements and computational predictions for validating the properties of a molecule.
References
Safety Operating Guide
Proper Disposal Procedures for 1,1'-Diacetylferrocene
The following provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 1,1'-Diacetylferrocene, ensuring the safety of laboratory personnel and compliance with environmental regulations. As an organometallic compound, this compound requires specific disposal protocols due to its potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate safety measures. This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It may also cause skin and eye irritation.[4][5]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[5]
-
Lab Coat: A lab coat or fire/flame resistant and impervious clothing is mandatory to prevent skin contact.[3][5]
-
Ventilation: All handling and disposal preparations should occur in a well-ventilated area, such as a laboratory fume hood, to keep airborne concentrations low.[1][3][4]
-
Respiratory Protection: If ventilation is inadequate or dust formation is unavoidable, use a NIOSH/MSHA approved respirator.[4]
Step-by-Step Disposal Protocol
Step 1: Waste Characterization this compound and materials contaminated with it must be treated as hazardous waste.[6][7] Waste generators are responsible for accurately classifying waste according to federal, state, and local regulations (e.g., US EPA 40 CFR Parts 261.3).[4][7]
Step 2: Segregation of Waste Proper segregation is crucial to prevent dangerous chemical reactions.
-
Collect this compound waste separately from other chemical waste streams.[6]
-
Do not mix with incompatible materials such as strong oxidizing agents.[3]
-
Keep it separate from aqueous waste streams and acids.
Step 3: Containerization
-
Primary Waste: Place solid this compound waste and any materials used for spill cleanup (e.g., absorbent pads, contaminated wipes) into a designated hazardous waste container.[3][6]
-
Container Type: The container must be made of non-reactive material (e.g., glass or high-density polyethylene), be in good condition, and have a tightly sealing lid to prevent leaks or the release of dust.[5][6]
-
Contaminated Sharps: Any sharps (needles, razor blades) contaminated with the chemical must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.
-
Empty Original Containers: The original product container should be disposed of as hazardous waste. Alternatively, it can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) and then punctured to make it unusable for other purposes before disposal.[5]
Step 4: Labeling Properly label the hazardous waste container immediately upon starting waste collection. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards associated with the chemical (e.g., "Toxic," "Harmful").[1][2]
-
The date accumulation started.
-
The name and contact information of the responsible researcher or lab.
Step 5: Temporary Storage
-
Store the sealed and labeled waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1][4][5]
-
Ensure the storage location is away from incompatible chemicals.
-
The container should be stored in a secondary containment bin to catch any potential leaks.
Step 6: Final Disposal
-
Do not dispose of this compound down the drain or in regular trash.[3][7]
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[1][5][8]
-
Follow all institutional, local, state, and federal regulations for the final disposal process.[3]
Accidental Spill and Leak Procedures
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.[1][3]
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, prevent further spillage if it is safe to do so.[3][5]
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust formation.[3][4] Use non-sparking tools.[1][5]
-
Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[3]
-
Clean the spill area thoroughly.
-
Prevent the spilled chemical from entering drains or waterways.[3][5]
Quantitative Data Summary
| Data Point | Value | Reference |
| Acute Toxicity | LD50 Oral (Rat): 1,600 mg/kg | [3] |
| Exposure Limits | ACGIH TLV, NIOSH REL, OSHA PEL: None Listed | [3][4] |
Experimental Protocols
This document outlines operational and disposal plans. For detailed experimental methodologies involving this compound, please refer to specific synthesis or analysis protocols provided by your research institution or relevant scientific literature. The safety and disposal procedures outlined here must be integrated into any such experimental protocol.
Disposal Workflow Visualization
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,1'-Diacetylferrocene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1,1'-Diacetylferrocene, including detailed operational and disposal plans. Adherence to these procedures is critical to minimize risks and ensure the well-being of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves. | EU Directive 89/686/EEC, EN 374 |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced. | NIOSH/MSHA or European Standard EN 149 approved.[4] |
Gloves must be inspected prior to use and should be properly removed and disposed of to avoid skin contact. Wash and dry hands thoroughly after handling.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to prevent exposure and contamination.
1. Engineering Controls:
-
Use a laboratory fume hood for all manipulations that may generate dust or aerosols.[3]
-
Facilities should be equipped with an eyewash fountain.[6]
2. Safe Handling Practices:
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]
3. Storage:
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][5] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1][6]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[5]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
